molecular formula C22H32BrN3O6S2 B10860107 Tebipenem pivoxil hydrobromide CAS No. 1381788-20-0

Tebipenem pivoxil hydrobromide

Cat. No.: B10860107
CAS No.: 1381788-20-0
M. Wt: 578.5 g/mol
InChI Key: MMWWBQNLJKFAIN-HXLQFWNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tebipenem pivoxil hydrobromide is a novel, orally bioavailable prodrug of the carbapenem antibiotic tebipenem . As the first oral carbapenem to reach late-stage clinical development, it represents a significant tool for researching new treatment paradigms for serious multidrug-resistant (MDR) Gram-negative infections . Its core research value lies in investigating solutions for complicated urinary tract infections (cUTIs) and acute pyelonephritis caused by resistant uropathogens, such as extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales . The compound acts as a cell wall synthesis inhibitor. The active moiety, tebipenem, binds to penicillin-binding proteins (PBPs) in bacterial cells, which disrupts the synthesis of the peptidoglycan layer, leading to cell lysis and death . The pivoxil ester prodrug design is critical for enabling oral bioavailability, as it facilitates absorption in the gastrointestinal tract. Research indicates that intestinal absorption involves carrier-mediated transport mechanisms, including human OATP1A2 and OATP2B1 transporters, in addition to passive diffusion . Once absorbed, the prodrug is rapidly hydrolyzed by intestinal esterases to release the active tebipenem molecule . Pharmacokinetic studies in healthy subjects show that tebipenem is rapidly absorbed, with a Tmax of approximately 1 to 1.5 hours, and exhibits a linear, dose-proportional plasma concentration profile across a range of doses . The elimination occurs via both renal and fecal routes, with a mean combined recovery of approximately 83% of the administered dose . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1381788-20-0

Molecular Formula

C22H32BrN3O6S2

Molecular Weight

578.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrobromide

InChI

InChI=1S/C22H31N3O6S2.BrH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1

InChI Key

MMWWBQNLJKFAIN-HXLQFWNVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O.Br

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O.Br

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the In Vitro Mechanism of Action of Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tebipenem (B1682724) pivoxil hydrobromide, a novel oral carbapenem (B1253116) antibiotic, represents a significant advancement in the fight against multidrug-resistant bacteria. Its active form, tebipenem, exhibits potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of tebipenem, focusing on its interaction with penicillin-binding proteins (PBPs), its stability against β-lactamases, and its impact on bacterial cell morphology.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of tebipenem is the inhibition of bacterial cell wall synthesis.[3][4] Tebipenem achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, the major component of the bacterial cell wall.[5] The inactivation of these enzymes disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4]

Tebipenem demonstrates a high affinity for multiple PBPs in both Gram-negative and Gram-positive bacteria, contributing to its potent bactericidal activity.[6] Notably, in Gram-negative bacteria, it shows a strong affinity for PBP 2, which is involved in maintaining the rod shape of the cell.[6][7]

dot

cluster_0 Bacterial Cytoplasm cluster_1 Periplasmic Space Peptidoglycan Precursors Peptidoglycan Precursors PBPs PBPs Peptidoglycan Precursors->PBPs Synthesis Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan Catalyzes Weakened Cell Wall Weakened Cell Wall PBPs->Weakened Cell Wall Tebipenem Tebipenem Tebipenem->PBPs Inhibits Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Caption: Inhibition of peptidoglycan synthesis by tebipenem.

Quantitative Analysis of Tebipenem's In Vitro Activity

The in vitro potency of tebipenem has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs), PBP binding affinities (IC50), and β-lactamase stability (kcat/Km).

Table 1: Minimum Inhibitory Concentration (MIC) of Tebipenem Against Various Bacterial Pathogens
Bacterial SpeciesPhenotypeMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliESBL-producing≤0.06>8
Klebsiella pneumoniaeESBL-producing≤0.06>8
Proteus mirabilis-≤0.06-
Staphylococcus aureusMethicillin-susceptible (MSSA)-≤0.125
Staphylococcus aureusMethicillin-resistant (MRSA)816
Streptococcus pneumoniaePenicillin-susceptible--
Streptococcus pneumoniaePenicillin-non-susceptible--
Anaerobic Bacteria-≤0.015 - 2-

Data compiled from multiple sources.[7][8]

Table 2: Binding Affinity (IC50) of Tebipenem (SPR859) to Penicillin-Binding Proteins (PBPs)
Bacterial StrainPBP 1a/1bPBP 2PBP 3PBP 4PBP 5/6
Escherichia coli K-120.960.0220.560.652.07
Klebsiella pneumoniae ATCC 138830.770.0100.160.0113.31
Pseudomonas aeruginosa ATCC 278530.290.0260.00940.0494.77
Bacterial Strain PBP 1 PBP 2 PBP 3 PBP 4
Staphylococcus aureus ATCC 292130.0270.0620.0420.017

IC50 values are in µg/mL. Lower values indicate higher binding affinity. Data from Lacasse et al., 2019.[6][9]

Table 3: Kinetic Parameters of Tebipenem Hydrolysis by β-Lactamases
β-Lactamasekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Stable
TEM-1No Hydrolysis Detected--
AmpCNo Hydrolysis Detected--
CTX-M-14No Hydrolysis Detected--
CTX-M-15No Hydrolysis Detected--
Susceptible
KPC-20.131301.0 x 10³
KPC-30.211601.3 x 10³
OXA-480.021901.1 x 10²
NDM-12.41202.0 x 10⁴

Data from Livermore et al., 2022.[10][11][12][13]

Stability Against β-Lactamases

A critical feature of tebipenem is its stability against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are prevalent in multidrug-resistant Enterobacteriaceae.[2][11][13] However, like other carbapenems, tebipenem is susceptible to hydrolysis by carbapenemases such as KPC, OXA-48, and NDM-1 metallo-β-lactamase.[10][11][12][13]

dot

Tebipenem Tebipenem ESBLs ESBLs Tebipenem->ESBLs AmpC AmpC Tebipenem->AmpC Carbapenemases (KPC, OXA-48, NDM-1) Carbapenemases (KPC, OXA-48, NDM-1) Tebipenem->Carbapenemases (KPC, OXA-48, NDM-1) Stable (Active) Stable (Active) ESBLs->Stable (Active) No significant hydrolysis AmpC->Stable (Active) No significant hydrolysis Hydrolyzed (Inactive) Hydrolyzed (Inactive) Carbapenemases (KPC, OXA-48, NDM-1)->Hydrolyzed (Inactive) Hydrolysis

Caption: Stability of tebipenem against various β-lactamases.

Effect on Bacterial Cell Morphology

Consistent with its primary target being PBP 2 in Gram-negative bacteria, exposure to tebipenem induces distinct morphological changes. In Escherichia coli, treatment with tebipenem results in the formation of rounded cells, a characteristic effect of PBP 2 inhibition.[6] In Pseudomonas aeruginosa, exposure to tebipenem leads to the formation of filament bulges and conical-shaped cells, suggesting a dual action on both PBP 2 and PBP 3.[6]

Detailed Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol outlines a competitive binding assay to determine the 50% inhibitory concentration (IC50) of tebipenem for various PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL).

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cell pellet in buffer and lyse the cells using a French press or sonication. d. Remove unlysed cells and debris by low-speed centrifugation. e. Pellet the bacterial membranes by ultracentrifugation. f. Wash the membrane pellet and resuspend in a storage buffer. Determine the total protein concentration.

2. Competitive Binding Assay: a. In a microplate, add a fixed amount of bacterial membrane preparation to each well. b. Add serial dilutions of tebipenem to the wells. Include a control well with no tebipenem. c. Pre-incubate the plate to allow tebipenem to bind to the PBPs. d. Add a fixed concentration of Bocillin™ FL to all wells and incubate to allow the fluorescent probe to bind to the remaining available PBPs. e. Stop the reaction by adding SDS-PAGE sample buffer.

3. Detection and Analysis: a. Separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. c. Quantify the fluorescence intensity of each PBP band. d. Plot the percentage of Bocillin™ FL binding (relative to the control) against the tebipenem concentration. e. Determine the IC50 value, which is the concentration of tebipenem that causes a 50% reduction in Bocillin™ FL binding.[9]

dot

Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Competitive Binding with Tebipenem & Bocillin™ FL Competitive Binding with Tebipenem & Bocillin™ FL Membrane Isolation->Competitive Binding with Tebipenem & Bocillin™ FL SDS-PAGE SDS-PAGE Competitive Binding with Tebipenem & Bocillin™ FL->SDS-PAGE Fluorescence Detection Fluorescence Detection SDS-PAGE->Fluorescence Detection IC50 Determination IC50 Determination Fluorescence Detection->IC50 Determination

Caption: Workflow for the competitive PBP binding assay.

β-Lactamase Hydrolysis Assay (Nitrocefin Assay)

This protocol describes a colorimetric assay to determine the kinetic parameters of β-lactamase-mediated hydrolysis of tebipenem using nitrocefin (B1678963) as a chromogenic substrate.

1. Reagent Preparation: a. Prepare a stock solution of nitrocefin in DMSO. b. Prepare a working solution of nitrocefin in a suitable assay buffer (e.g., phosphate (B84403) buffer, pH 7.0). c. Prepare a solution of the purified β-lactamase enzyme of interest at a known concentration. d. Prepare solutions of tebipenem at various concentrations.

2. Kinetic Measurement: a. In a 96-well plate, add the assay buffer and the β-lactamase enzyme to each well. b. Add the nitrocefin working solution to initiate the reaction. c. Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.[14][15][16][17][18] d. To determine the kinetic parameters for tebipenem, perform the assay in the presence of varying concentrations of tebipenem.

3. Data Analysis: a. Calculate the initial velocity (rate of change in absorbance) for each reaction. b. Plot the initial velocity against the substrate (nitrocefin) concentration to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme. c. For tebipenem, analyze the data using appropriate enzyme inhibition models to determine the catalytic efficiency (kcat/Km) of hydrolysis.[10][11][12][13]

dot

Prepare Reagents (Nitrocefin, Enzyme, Tebipenem) Prepare Reagents (Nitrocefin, Enzyme, Tebipenem) Mix Reagents in Microplate Mix Reagents in Microplate Prepare Reagents (Nitrocefin, Enzyme, Tebipenem)->Mix Reagents in Microplate Kinetic Absorbance Reading (490 nm) Kinetic Absorbance Reading (490 nm) Mix Reagents in Microplate->Kinetic Absorbance Reading (490 nm) Calculate Initial Velocities Calculate Initial Velocities Kinetic Absorbance Reading (490 nm)->Calculate Initial Velocities Determine Kinetic Parameters (kcat, Km) Determine Kinetic Parameters (kcat, Km) Calculate Initial Velocities->Determine Kinetic Parameters (kcat, Km)

Caption: Workflow for the β-lactamase hydrolysis assay.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil hydrobromide is an oral carbapenem (B1253116) antibiotic, a prodrug of the active moiety tebipenem.[1][2] It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of tebipenem pivoxil hydrobromide, including detailed experimental protocols, tabulated analytical data, and graphical representations of the synthesis workflow and mechanism of action.

Introduction

Tebipenem pivoxil is the first orally administered carbapenem antibiotic.[4] The pivoxil ester prodrug enhances oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases to the active form, tebipenem.[1][2] Tebipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting the cross-linking of peptidoglycan in the bacterial cell wall.[3] The hydrobromide salt of tebipenem pivoxil has been developed to improve the drug's stability and pharmaceutical properties. This document details the synthetic route to this compound and the analytical methods for its characterization.

Synthesis of this compound

The synthesis of tebipenem pivoxil is a multi-step process that typically involves the condensation of a carbapenem core with a side chain, followed by esterification to form the pivoxil prodrug. The final step is the formation of the hydrobromide salt. Various methods have been patented, and a representative synthetic scheme is outlined below.

Synthesis of Tebipenem Pivoxil

The synthesis of tebipenem pivoxil can be achieved through a convergent synthesis strategy. A key intermediate is the protected carbapenem core, which is coupled with the thiazolinyl azetidine (B1206935) side chain. This is followed by deprotection and esterification.

One synthetic approach involves the following key transformations[4][5]:

  • Condensation: Reaction of a protected azabicyclo phosphate (B84403) intermediate with 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride.

  • Deprotection: Removal of a protecting group (e.g., p-nitrobenzyl) via hydrogenation to yield tebipenem.

  • Esterification: Reaction of tebipenem with a pivaloyloxymethylating agent (e.g., chloromethyl pivalate (B1233124) or iodomethyl pivalate) in the presence of a base and a phase-transfer catalyst to form tebipenem pivoxil.[5][6]

Formation of this compound

The hydrobromide salt is prepared by treating a solution of tebipenem pivoxil with hydrobromic acid.[7]

Experimental Protocols

This protocol is a representative example based on patented industrial preparation methods.[6]

  • Salt Formation: In a reaction vessel, mix tebipenem, a suitable solvent (e.g., N,N-dimethylformamide), a salt (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). Stir the mixture at room temperature to facilitate the formation of the tebipenem salt.

  • Esterification: To the reaction mixture, add chloromethyl pivalate at the same temperature and continue stirring to allow the esterification reaction to proceed to completion.

  • Work-up and Isolation: Upon completion of the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and water. Concentrate the organic phase.

  • Crystallization: Add a crystallization solvent (e.g., isopropanol (B130326) or isopropyl ether) to the concentrated solution to induce crystallization of tebipenem pivoxil.

  • Filtration and Drying: Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to obtain tebipenem pivoxil. A purity of >99.7% and a yield of over 88% have been reported for similar industrial processes.[6]

This protocol is based on a patented method for preparing a specific crystalline form.[7]

  • Dissolution: Dissolve tebipenem pivoxil in a first organic solvent (e.g., acetone, butanone, 1,4-dioxane, or isopropanol) to form a solution.

  • Acid Solution Preparation: Separately, dissolve hydrobromic acid in a second organic solvent, which can be the same as or different from the first, to form a hydrobromic acid solution.

  • Crystallization: Under stirring, add the hydrobromic acid solution dropwise to the tebipenem pivoxil solution. Maintain the temperature to allow for crystallization.

  • Isolation: Collect the resulting crystals of this compound by filtration, wash, and dry.

Synthesis Workflow Diagram

Synthesis_Workflow A Protected Carbapenem Core C Condensation A->C B Thiazolinyl Azetidine Side Chain B->C D Protected Tebipenem Intermediate C->D E Deprotection (e.g., Hydrogenation) D->E F Tebipenem E->F G Esterification (with Pivaloyloxymethylating Agent) F->G H Tebipenem Pivoxil G->H I Salt Formation (with Hydrobromic Acid) H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Characterization of this compound

The characterization of this compound is crucial for confirming its identity, purity, and solid-state properties. A combination of spectroscopic and thermal analysis techniques is employed.

Analytical Methods

HPLC is a primary method for assessing the purity of tebipenem pivoxil and its hydrobromide salt, as well as for stability studies.[3][8]

  • Experimental Protocol: A validated HPLC-DAD method for stability studies of tebipenem pivoxil has been described.[8]

    • Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm)

    • Mobile Phase: A mixture of 50 mmol/L ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (68:30:2, v/v/v), adjusted to pH 3.5 with phosphoric acid.

    • Flow Rate: 0.8 mL/min

    • Detection: Photodiode array detector at 330 nm.

LC-MS/MS is used for pharmacokinetic studies to determine the concentration of tebipenem in biological matrices and for the identification of metabolites and impurities.[1][2][3]

  • Experimental Protocol: For pharmacokinetic analysis, whole blood samples are assayed for tebipenem using a validated LC-MS/MS method.[1][9] The lower limit of quantitation for tebipenem has been reported to be <0.0072 µg/mL.[1][9]

NMR spectroscopy is used to confirm the chemical structure of tebipenem pivoxil. While a detailed peak list is not publicly available in the reviewed literature, the structure can be confirmed by characteristic proton and carbon signals corresponding to the carbapenem core, the thiazolinyl azetidine side chain, and the pivoxil group.

XRPD is essential for characterizing the crystalline form of this compound. Different polymorphic forms have been identified and are characterized by their unique diffraction patterns.[10][11]

  • Experimental Protocol: XRPD patterns are typically collected on a diffractometer using Cu Kα radiation.[10]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the crystalline forms, such as melting points and decomposition temperatures.[10][11]

Quantitative Data

Table 1: HPLC Method Validation Parameters for Tebipenem Pivoxil [8]

ParameterTebipenem PivoxilTebipenem (Degradation Product)
Limit of Detection (LOD)1.0 µg/mL6.57 µg/mL
Limit of Quantitation (LOQ)3.0 µg/mL19.71 µg/mL

Table 2: X-ray Powder Diffraction Peaks for Crystalline this compound (Form B) [11]

Position [°2θ]
6.9
9.8
13.8
15.6
18.2
19.7
20.8
22.1
24.1
27.8

Note: This is a partial list of characteristic peaks.

Table 3: Thermal Analysis Data for Crystalline this compound [11]

Crystalline FormTechniqueOnset Temperature (°C)Peak/Minima Temperature (°C)
Form BDSC158.4163.7
Form CDSC129.5132.8
Form DDSC114.3124.6

Mechanism of Action

Tebipenem, the active form of this compound, acts by inhibiting bacterial cell wall synthesis.

Signaling Pathway Diagram

Mechanism_of_Action cluster_prodrug Human Body cluster_bacteria Bacterial Cell A Tebipenem Pivoxil HBr (Oral Administration) B Hydrolysis by Esterases (in Intestinal Epithelial Cells) A->B C Tebipenem (Active Drug) in Systemic Circulation B->C D Tebipenem Enters Bacterial Cell C->D Targets F Inhibition of Peptidoglycan Cross-linking D->F E Penicillin-Binding Proteins (PBPs) E->F Binds to G Weakened Cell Wall F->G H Cell Lysis and Bacterial Death G->H

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route involves a multi-step process culminating in the formation of the hydrobromide salt, which exists in various crystalline forms. Comprehensive characterization using a suite of analytical techniques, including HPLC, LC-MS, XRPD, and thermal analysis, is essential for ensuring the quality, purity, and desired solid-state properties of the final active pharmaceutical ingredient. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this important oral carbapenem antibiotic.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount for ensuring drug product quality, stability, and bioavailability. This in-depth technical guide delves into the crystal structure analysis of tebipenem (B1682724) pivoxil hydrobromide, a novel oral carbapenem (B1253116) antibiotic. While a complete single-crystal X-ray diffraction analysis of the hydrobromide salt is not publicly available in peer-reviewed literature, this guide synthesizes the crucial crystallographic and thermal analysis data from existing patent literature for its known polymorphic forms, providing a foundational understanding of its solid-state chemistry.

Tebipenem pivoxil hydrobromide is the hydrobromide salt of tebipenem pivoxil, a prodrug of tebipenem.[1][2] The active moiety, tebipenem, exhibits broad-spectrum antibacterial activity by binding to penicillin-binding proteins and inhibiting bacterial cell wall synthesis.[2] The hydrobromide salt form has been developed to enhance the drug's properties, including stability.[3] The molecular structure of the free base, tebipenem pivoxil, has been elucidated by single-crystal X-ray diffraction, confirming the configurations of its four chiral centers.[2][4] It crystallizes in the triclinic space group P1, with O—H⋯N hydrogen bonds linking the molecules.[2][4]

Polymorphism in this compound

The existence of different crystalline forms, or polymorphs, is a critical consideration in pharmaceutical development. Patents reveal the existence of at least two crystalline forms of this compound, designated as Form B and Form H.

Crystalline Form B

A prominent crystalline form detailed in patent literature is Form B.[5][6][7] Its characterization has been primarily through X-ray Powder Diffraction (XRPD) and thermal analysis.

Analytical Technique Key Findings
X-Ray Powder Diffraction (XRPD) Characterized by specific peaks at 2θ values of 9.6°, 13.0°, 17.6°, 20.8°, and 26.8° (using Cu Kα radiation).[5][6] A more extensive list of characteristic peaks is provided in the table below.
Differential Scanning Calorimetry (DSC) The DSC profile for Form B is also referenced as a key characteristic.[5]

Table 1: Characteristic X-Ray Powder Diffraction Peaks for this compound Form B [5][7]

Position (°2θ)
9.3
9.5
9.6
10.7
12.6
13.0
14.0
15.2
15.7
17.6
18.7
19.1
20.0
20.4
20.8
21.1
21.9
22.6
23.5
23.7
24.9
25.3
25.5
25.8
26.1
26.5
26.8
27.3
27.6
28.4
28.8
29.4
29.7
29.9
Crystalline Form H

Another identified crystalline polymorph is Form H, which is claimed to possess good stability and low hygroscopicity, making it suitable for solid dosage form development.[1]

Analytical Technique Key Findings
X-Ray Powder Diffraction (XRPD) Exhibits characteristic peaks at 2θ values of 9.3°, 10.7°, 13.0°, 17.6°, 20.0°, and 20.7° (using Cu Kα radiation).[1] Further characteristic peaks are detailed in the table below.
Melting Point 163-165 °C.[1]

Table 2: Characteristic X-Ray Powder Diffraction Peaks for this compound Form H [1]

Position (°2θ)
9.3
9.5
10.7
13.0
14.0
17.6
19.1
20.0
20.7
22.6
23.5

Experimental Protocols

The characterization and preparation of these crystalline forms involve standard pharmaceutical analysis techniques.

X-Ray Powder Diffraction (XRPD)

The XRPD patterns for Form B were collected on a Bruker D8 diffractometer using Cu Kα radiation (40 kV, 40 mA).[5] The instrument was equipped with a θ-2θ goniometer, V4 divergence and receiving slits, a Ge monochromator, and a Lynxeye detector.[5] Performance was checked using a certified Corundum standard (NIST 1976).[5] Data collection and analysis were performed using Diffrac Plus XRD Commander v2.6.1 and Diffrac Plus EVA software, respectively.[5]

Thermal Analysis (DSC and TGA)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were performed to assess the thermal properties of the crystalline forms. TGA was conducted on a TA Instruments Q500 analyzer, with samples (typically 5-10 mg) heated in platinum or aluminum pans at a rate of 10 °C/min under a nitrogen purge.[5]

Synthesis and Crystallization of Form B

The preparation of crystalline Form B involves dissolving tebipenem pivoxil in acetonitrile.[5] A 1 M stock solution of hydrobromic acid in tetrahydrofuran (B95107) is then added (1 molar equivalent). The mixture is stirred at 25 °C, then cooled to 0 °C over 2 hours and maintained at that temperature for approximately 2 hours to facilitate crystallization.[5]

Synthesis and Crystallization of Form H

Crystalline Form H is prepared by dissolving tebipenem pivoxil in an organic solvent such as acetone, butanone, or 1,4-dioxane.[1] A solution of hydrobromic acid in a similar solvent is then added dropwise with stirring. The crystallization is carried out at a temperature between 0-5 °C. The resulting crystals are filtered, washed with acetone, and dried under reduced pressure.[1]

Visualizing the Experimental Workflow

The logical flow of experiments for identifying and characterizing a new crystalline form of an API like this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Solid-State Characterization API Tebipenem Pivoxil Crystallization Controlled Cooling / Anti-solvent Addition API->Crystallization Solvent Organic Solvent (e.g., Acetonitrile, Acetone) Solvent->Crystallization HBr Hydrobromic Acid Solution HBr->Crystallization Filtration Filtration & Drying Crystallization->Filtration Crystals Crystalline Solid (Tebipenem Pivoxil HBr) Filtration->Crystals XRPD X-Ray Powder Diffraction (XRPD) Crystals->XRPD DSC Differential Scanning Calorimetry (DSC) Crystals->DSC TGA Thermogravimetric Analysis (TGA) Crystals->TGA Polymorph_ID Polymorph Identification (e.g., Form B, Form H) XRPD->Polymorph_ID DSC->Polymorph_ID TGA->Polymorph_ID

Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.

Concluding Remarks

The solid-state characterization of this compound, as detailed in the available patent literature, reveals the existence of distinct polymorphic forms, notably Form B and Form H. The provided XRPD and thermal analysis data serve as crucial identifiers for these forms. While the absence of single-crystal X-ray diffraction data in the public domain limits a full atomic-level structural elucidation, the information presented here offers a robust foundation for researchers and pharmaceutical scientists. A thorough understanding and control of the crystalline form of this compound are essential for the development of stable, safe, and effective oral dosage forms of this important carbapenem antibiotic. Further research and publication of single-crystal structure data would be invaluable to the scientific community for a more complete understanding of its solid-state chemistry.

References

Preclinical Studies of Tebipenem Pivoxil Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebipenem (B1682724) pivoxil hydrobromide (TBPM-PI-HBr), also known as SPR994, is an orally bioavailable prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1][2] Unlike most carbapenems, which require intravenous administration, TBPM-PI-HBr is designed for oral use, offering a significant advantage for treating infections outside of a hospital setting.[3][4] It is currently under development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis.[5][6][7] This document provides a comprehensive technical overview of the preclinical studies that have characterized its mechanism of action, efficacy, pharmacokinetics, and safety profile.

Upon oral administration, TBPM-PI-HBr is rapidly absorbed and converted by intestinal esterases into its active form, tebipenem (TBPM or SPR859).[2][8] The prodrug itself is typically undetectable in systemic circulation.[2] The hydrobromide salt formulation was specifically developed to improve the stability and pharmaceutical properties of the drug substance.[1]

Mechanism of Action

Tebipenem functions by inhibiting bacterial cell wall synthesis.[9][10] Like other β-lactam antibiotics, its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[10] By binding to and inactivating these proteins, tebipenem disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[9][10] A key advantage of tebipenem, characteristic of the carbapenem class, is its stability against many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are common resistance mechanisms in Gram-negative bacteria.[1][10]

cluster_drug Drug Action cluster_bacteria Bacterial Cell Tebipenem_Pivoxil_HBr Tebipenem Pivoxil HBr (Oral Prodrug) Intestinal_Esterases Intestinal Esterases Tebipenem_Pivoxil_HBr->Intestinal_Esterases Hydrolysis Tebipenem Tebipenem (Active Moiety) Intestinal_Esterases->Tebipenem PBP Penicillin-Binding Proteins (PBPs) Tebipenem->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Caption: Mechanism of action from prodrug to bacterial cell lysis.

In Vitro Studies

The in vitro activity of tebipenem has been extensively evaluated against a wide range of bacterial pathogens, demonstrating potent efficacy, particularly against Enterobacterales.

Antibacterial Spectrum

Tebipenem exhibits a broad spectrum of activity comparable to intravenously administered carbapenems like ertapenem (B1671056) and meropenem.[3][11] It is highly active against Gram-negative pathogens, including multidrug-resistant (MDR) strains such as ESBL-producing and quinolone-resistant Escherichia coli and Klebsiella pneumoniae.[1][5] Its activity extends to Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae, and Enterococcus faecalis.[5][12] Studies have also confirmed its potent activity against biothreat pathogens like Bacillus anthracis and Yersinia pestis.[2][13]

PathogenMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Enterobacterales
Escherichia coli≤0.060.06 - 0.25N/A
Klebsiella pneumoniae≤0.060.12N/A
Proteus mirabilis≤0.06≤0.06N/A
Gram-Positive Bacteria
Streptococcus pneumoniaeN/AN/AN/A
Staphylococcus aureusN/AN/AN/A
Biothreat Pathogens
Bacillus anthracisN/AN/A0.001 - 0.008
Yersinia pestisN/AN/A≤0.0005 - 0.03
Burkholderia malleiN/AN/A0.25 - 1
Burkholderia pseudomalleiN/AN/A1 - 4
Note: Data compiled from multiple studies.[2][5][14] MIC values can vary based on specific isolates and testing methods.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing

The in vitro antibacterial activity of tebipenem is primarily determined by measuring its Minimum Inhibitory Concentration (MIC).

  • Methodology: Broth microdilution methods are typically employed, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

  • Procedure:

    • A standardized inoculum of a specific bacterial isolate is prepared.

    • The bacteria are added to a series of wells containing two-fold serial dilutions of tebipenem.

    • The microdilution plates are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are calculated to assess the overall activity against a panel of clinical isolates.[14]

In Vivo Efficacy

Preclinical in vivo studies in various animal models have demonstrated the efficacy of tebipenem pivoxil hydrobromide in treating bacterial infections.

Murine Infection Models

Tebipenem has shown robust efficacy in several well-characterized murine infection models, which are often predictive of clinical success in humans.[5]

  • Neutropenic Thigh Infection Model: This model is used to study the pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics. Tebipenem demonstrated time-dependent activity, with the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) being the primary index predicting efficacy.[1][6]

  • Ascending Urinary Tract Infection (UTI) Model: In a murine UTI model using E. coli, tebipenem was effective in reducing bacterial load in the kidneys, supporting its development for cUTI.[5]

  • Pneumonia/Lung Infection Model: Efficacy has also been established in murine models of pulmonary infections.[2][5]

  • Biothreat Pathogen Models: In a murine anthrax model, tebipenem treatment resulted in survival rates of 73-75%, comparable or superior to the positive control, ciprofloxacin.[2] Similarly, in a pneumonic plague model (Y. pestis), tebipenem treatment led to significantly higher survival rates than the vehicle control.[2][13]

ModelPathogenKey FindingsReference
Neutropenic ThighE. coli, K. pneumoniaeStasis achieved at a median fAUC₀₋₂₄/MIC of 23.[1][1]
Acute PyelonephritisE. coliDose-dependent reduction in bacterial CFU/g in the kidney.[6][6]
Anthrax (Inhalation)B. anthracis73-75% survival rate, comparable to ciprofloxacin.[2][2][13]
Pneumonic PlagueY. pestisSignificantly higher survival rates compared to vehicle control.[2][2]
Experimental Protocols: Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles, allowing for the study of drug exposure-response relationships and the emergence of resistance over extended periods.

  • Model Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is inoculated with a high bacterial burden (e.g., 10⁸ CFU/mL).[15]

  • Pharmacokinetic Simulation: A computer-controlled syringe pump infuses fresh growth medium and the drug into the system while removing waste, simulating the free-drug plasma concentrations observed in humans after oral administration of TBPM-PI-HBr.[15]

  • Dosing Regimens: Various dosing regimens (e.g., 300 mg or 600 mg every 8 hours) are simulated over several days (typically 7-10).[11][15]

  • Sampling and Analysis: Samples are collected daily from the cartridge to determine the total bacterial population and the subpopulation of resistant mutants (by plating on antibiotic-containing agar).

  • Endpoint: The primary endpoint is the change in bacterial density over time and the suppression of resistance amplification.[15]

cluster_setup Setup Phase cluster_simulation Simulation Phase (7-10 Days) cluster_analysis Analysis Phase Start Start Inoculate Inoculate HFIM Cartridge with High Bacterial Burden Start->Inoculate Simulate_PK Simulate Human PK Profile (Drug Infusion) Inoculate->Simulate_PK Daily_Sampling Daily Sampling Simulate_PK->Daily_Sampling Loop Daily_Sampling->Simulate_PK Plate_Samples Plate Samples on Agar (with and without drug) Daily_Sampling->Plate_Samples Quantify Quantify Total & Resistant Bacterial Populations Plate_Samples->Quantify End End Quantify->End

Caption: Experimental workflow for the Hollow-Fiber Infection Model.

Preclinical Pharmacokinetics

The pharmacokinetic properties of tebipenem following oral administration of the prodrug have been characterized in several animal species.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Tebipenem pivoxil is rapidly absorbed after oral administration in mice, rats, dogs, and monkeys, with bioavailability ranging from approximately 35% to 71%.[16][17]

  • Distribution: After conversion to the active tebipenem, the drug distributes to various tissues. High concentrations are notably achieved in the kidneys, which is consistent with its primary route of elimination.[16][17] Penetration into the central nervous system is low.[17]

  • Metabolism: The prodrug (TBPM-PI) is quickly hydrolyzed to active tebipenem (TBPM) in the intestinal wall and blood. Tebipenem itself can be metabolized to an open-ring form, which is inactive.[17]

  • Excretion: A significant portion of the administered dose (around 55-60% in healthy human subjects) is recovered as active tebipenem in the urine, highlighting the importance of the renal route of elimination.[8][18] Fecal excretion also accounts for a portion of the elimination.[12][16]

SpeciesBioavailability (%)Protein Binding (%)Key Characteristics
Mouse71.490.4 - 98.3High protein binding.
Rat59.178.5 - 90.0Rapid absorption and conversion to active form.
Dog34.815.7 - 18.7Lower bioavailability and protein binding.
Monkey44.935.3 - 39.3PK profile similar between infant and adult animals.
Data sourced from Kijima et al., 2008.[17]

Safety and Toxicology

Preclinical safety studies in rats and monkeys have indicated that this compound is generally well-tolerated. The primary target organ for toxicity was identified as the gastrointestinal (GI) tract, with findings such as diarrhea, vomiting, and gastric irritation, which is consistent with the clinical safety profile.[19] In single-dose toxicity studies in mice, the minimal lethal dose was 4.0 g/kg, and the maximum tolerated dose was 3.4 g/kg, far exceeding the doses required for efficacy in infection models.[20] Studies in healthy human volunteers have also shown the drug to be well-tolerated, with the most common adverse event being mild and transient diarrhea.[8][21][22]

References

The Unwavering Advance of Tebipenem Pivoxil Hydrobromide: A Technical Guide to its Mode of Action Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – December 22, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the orally available carbapenem, tebipenem (B1682724) pivoxil hydrobromide, is emerging as a significant therapeutic option. This technical guide offers an in-depth analysis of its mechanism of action, particularly its potent activity against multidrug-resistant Gram-negative bacteria, including strains producing extended-spectrum β-lactamases (ESBLs). This document is intended for researchers, scientists, and drug development professionals engaged in the fight against infectious diseases.

Tebipenem pivoxil hydrobromide is a prodrug that, upon oral administration, is rapidly converted to its active form, tebipenem.[1][2][3] Like other β-lactam antibiotics, tebipenem's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2][4] This is achieved through its high-affinity binding to essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[3][4][5] The inactivation of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][4]

A key advantage of tebipenem lies in its stability against hydrolysis by many β-lactamase enzymes, which are a primary mechanism of resistance in Gram-negative bacteria.[2][6][7] Specifically, tebipenem demonstrates robust stability against ESBLs and AmpC β-lactamases, rendering it highly effective against pathogens that have developed resistance to many penicillins and cephalosporins.[8][9][10] However, it is important to note that tebipenem is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[8][10]

Quantitative Efficacy Against Resistant Pathogens

The in vitro activity of tebipenem has been extensively evaluated against a wide range of clinical isolates, including those with defined resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) data for tebipenem against key resistant pathogens.

Table 1: In Vitro Activity of Tebipenem against ESBL-Producing Escherichia coli

Number of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
100≤ 0.06 to 0.250.060.06[11]
161 (ESBL-phenotype)Not Reported0.030.25[12]
351 (ESBL-producing)Not ReportedNot Reported0.015-0.03[13]
274 (ESBL- and AmpC-producing)Not ReportedNot Reported0.03[14]

Table 2: In Vitro Activity of Tebipenem against ESBL-Producing Klebsiella pneumoniae

Number of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
81 (ESBL-producing)Not ReportedNot Reported0.015-0.03[13]
42 (ESBL- and AmpC-producing)Not ReportedNot Reported0.125[14]
26 (ESBL-producing)Not Reported0.0160.016[13]

Table 3: Comparative In Vitro Activity of Tebipenem and Other Carbapenems against Third-Generation Cephalosporin-Resistant E. coli and K. pneumoniae

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
E. coliTebipenem0.030.03[15]
Meropenem0.030.03[15]
DoripenemNot Reported0.06[15]
ErtapenemNot Reported0.12[15]
Imipenem0.250.25[15]
K. pneumoniaeTebipenem0.030.125[15]
MeropenemNot Reported0.06[15]

Core Signaling and Resistance Pathways

The interaction of tebipenem with bacterial cells and the mechanisms by which resistance can emerge are critical to understanding its clinical utility.

cluster_0 This compound Administration & Activation cluster_1 Bacterial Cell Interaction Tebipenem Pivoxil HBr (Oral) Tebipenem Pivoxil HBr (Oral) Intestinal Esterases Intestinal Esterases Tebipenem Pivoxil HBr (Oral)->Intestinal Esterases Hydrolysis Tebipenem (Active) Tebipenem (Active) Intestinal Esterases->Tebipenem (Active) Outer Membrane Outer Membrane Tebipenem (Active)->Outer Membrane Periplasmic Space Periplasmic Space Porin Channels Porin Channels Outer Membrane->Porin Channels Diffusion Porin Channels->Periplasmic Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic Space->PBPs Binding & Inhibition Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis

Caption: General mechanism of action of tebipenem against Gram-negative bacteria.

cluster_0 Mechanisms of Resistance Overcome by Tebipenem cluster_1 Mechanisms of Resistance to Tebipenem Tebipenem Tebipenem ESBLs Extended-Spectrum β-Lactamases (ESBLs) Tebipenem->ESBLs Stable Against Hydrolysis AmpC AmpC β-Lactamases Tebipenem->AmpC Stable Against Hydrolysis Porin Loss Porin Channel Deletion/Mutation Tebipenem->Porin Loss Reduced Entry Efflux Pumps Upregulation of Efflux Pumps Tebipenem->Efflux Pumps Active Efflux PBP Alterations Alterations in PBP Binding Affinity Tebipenem->PBP Alterations Reduced Binding Carbapenemases Carbapenemases (KPC, OXA-48, NDM-1) Carbapenemases->Tebipenem Hydrolysis

Caption: Tebipenem's interaction with key bacterial resistance mechanisms.

Experimental Methodologies

The determination of tebipenem's in vitro activity and its interaction with bacterial targets relies on standardized and reproducible experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are predominantly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for Broth Microdilution MIC Testing

Bacterial Isolate Bacterial Isolate Culture Overnight Culture in Cation-Adjusted Mueller-Hinton Broth Bacterial Isolate->Culture Inoculum Standardize Inoculum to 0.5 McFarland Culture->Inoculum Inoculation Inoculate Microtiter Plate Wells Inoculum->Inoculation Dilution Prepare Serial Two-Fold Dilutions of Tebipenem Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Bacterial Growth Incubation->Reading MIC Determine MIC (Lowest concentration with no visible growth) Reading->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Protocol:

  • Preparation of Tebipenem Stock Solution: A stock solution of tebipenem is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the tebipenem stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: The bacterial isolate to be tested is grown overnight on an appropriate agar (B569324) medium. Several colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of tebipenem that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assays

The binding affinity of tebipenem to PBPs is a critical determinant of its antibacterial activity. Competitive binding assays are commonly employed to quantify this interaction.

Experimental Workflow for PBP Competitive Binding Assay

Bacterial Membranes Isolate Bacterial Membranes Containing PBPs Incubation Incubate Membranes with Varying Concentrations of Tebipenem Bacterial Membranes->Incubation Bocillin-FL Add Fluorescent Penicillin (Bocillin™ FL) Incubation->Bocillin-FL SDS-PAGE Separate Proteins by SDS-PAGE Bocillin-FL->SDS-PAGE Fluorescence Scan Scan Gel for Fluorescence SDS-PAGE->Fluorescence Scan Quantification Quantify Band Intensity Fluorescence Scan->Quantification IC50 Calculate IC₅₀ (Concentration of tebipenem that inhibits 50% of Bocillin™ FL binding) Quantification->IC50

Caption: Workflow for determining PBP binding affinity using a competitive assay.

Detailed Protocol:

  • Preparation of Bacterial Membranes: Bacterial cells are cultured to mid-logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell lysate is then ultracentrifuged to pellet the membrane fraction, which is rich in PBPs.

  • Competitive Binding Reaction: The isolated membranes are incubated with increasing concentrations of tebipenem for a defined period to allow for binding to the PBPs.

  • Fluorescent Labeling: A fluorescently labeled penicillin derivative, such as Bocillin™ FL, is then added to the reaction mixture. Bocillin™ FL will bind to any PBPs that have not been occupied by tebipenem.

  • SDS-PAGE and Visualization: The reaction is stopped, and the membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence imager to visualize the PBP bands that have bound to Bocillin™ FL.

  • Data Analysis: The intensity of the fluorescent bands at each tebipenem concentration is quantified. The 50% inhibitory concentration (IC₅₀) is then calculated, which represents the concentration of tebipenem required to inhibit 50% of the binding of Bocillin™ FL to a specific PBP. A lower IC₅₀ value indicates a higher binding affinity of tebipenem for that PBP.[3]

Conclusion

This compound demonstrates a potent mechanism of action against a broad spectrum of Gram-negative bacteria, including clinically important resistant strains such as ESBL-producing Enterobacterales. Its stability in the face of common β-lactamase-mediated resistance mechanisms, coupled with its high affinity for multiple PBPs, underpins its clinical efficacy. The data and methodologies presented in this guide provide a comprehensive technical overview for the scientific community, supporting the continued investigation and development of this promising oral carbapenem.

References

An In-depth Technical Guide to the Binding Affinity of Tebipenem Pivoxil Hydrobromide to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil hydrobromide is an orally bioavailable carbapenem (B1253116) antibiotic that exerts its bactericidal effect through the inhibition of penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the binding affinity of its active form, tebipenem, to a range of PBPs from clinically relevant Gram-positive and Gram-negative bacteria. This document details the quantitative binding affinities, presents the experimental methodologies used for their determination, and visualizes the mechanism of action and experimental workflows, serving as a critical resource for antimicrobial research and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Tebipenem pivoxil is a prodrug that is rapidly converted to its active form, tebipenem, in the body.[1] Like other β-lactam antibiotics, tebipenem's mechanism of action is the disruption of the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2] Tebipenem covalently binds to the active site of PBPs, acylating a serine residue and thereby inactivating the enzyme.[2] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell lysis.[2]

The following diagram illustrates the mechanism of action of tebipenem in inhibiting peptidoglycan synthesis.

cluster_0 Bacterial Cell Tebipenem Tebipenem PBP Penicillin-Binding Protein (PBP) Tebipenem->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity

Caption: Mechanism of action of tebipenem.

Quantitative Binding Affinity Data

The binding affinity of tebipenem to various PBPs is a key determinant of its antibacterial spectrum and potency. The 50% inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the drug required to inhibit 50% of PBP activity. Lower IC50 values indicate a higher binding affinity.

The following tables summarize the IC50 values of tebipenem for PBPs from several key bacterial pathogens.

Table 1: Binding Affinity (IC50, µg/mL) of Tebipenem to PBPs of Gram-Negative Bacteria [3]

StrainPBP 1a/1bPBP 2PBP 3PBP 4PBP 5/6
Escherichia coli K-120.960.0220.560.652.07
Klebsiella pneumoniae ATCC 138830.770.0100.160.0113.31
Pseudomonas aeruginosa ATCC 278530.290.0260.00940.0494.77

Table 2: Binding Affinity (IC50, µg/mL) of Tebipenem to PBPs of Gram-Positive Bacteria [3]

StrainPBP 1PBP 2PBP 3PBP 4
Staphylococcus aureus ATCC 292130.0270.0620.0420.017

In addition to IC50 values, the acylation efficiency (k2/K) provides a measure of how efficiently the antibiotic forms a covalent bond with the PBP. For E. coli PBP1b, the acylation efficiency of tebipenem has been determined.

Table 3: Acylation Efficiency of Tebipenem for E. coli PBP1b

PBPk2/K (M⁻¹s⁻¹)
E. coli PBP1b1,300

Experimental Protocols: Competitive PBP Binding Assay

The determination of PBP binding affinity is commonly achieved through a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin™ FL.[3] This method measures the ability of an unlabeled antibiotic to compete with the fluorescent probe for binding to PBPs.

Preparation of Bacterial Membranes
  • Bacterial Culture: The bacterial strain of interest is grown to the mid-logarithmic phase in an appropriate growth medium (e.g., Brain Heart Infusion broth).[3]

  • Cell Harvesting: Cells are harvested by centrifugation.[3]

  • Cell Lysis: The cell pellet is resuspended in a suitable buffer (e.g., 20 mM potassium phosphate, 140 mM NaCl, pH 7.5) and lysed. For Gram-negative bacteria, this can be achieved by treatment with lysozyme, while for Gram-positive bacteria like S. aureus, lysostaphin (B13392391) is used. The suspension is also treated with DNase and RNase.[3]

  • Membrane Isolation: Intact cells and large debris are removed by low-speed centrifugation. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes, which contain the PBPs.[1]

  • Washing and Storage: The membrane pellet is washed to remove cytosolic proteins and resuspended in a storage buffer. The protein concentration is determined, and the membrane preparation is stored at -80°C until use.[1]

Competitive Binding Assay
  • Incubation with Test Compound: A fixed amount of the prepared bacterial membranes is incubated with serially diluted concentrations of tebipenem. This pre-incubation allows tebipenem to bind to the PBPs.[1]

  • Addition of Fluorescent Probe: A fixed concentration of Bocillin™ FL is added to each reaction mixture. Bocillin™ FL will bind to the PBP active sites that are not occupied by tebipenem.[1]

  • Labeling Reaction: The mixture is incubated to allow for the binding of Bocillin™ FL.[1]

  • Detection and Analysis:

    • SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Fluorescence Imaging: The fluorescently labeled PBPs in the gel are visualized using a fluorescence scanner.[1]

    • Quantification: The fluorescence intensity of each PBP band is quantified.[1]

    • IC50 Determination: The percentage of Bocillin™ FL binding (relative to a control without tebipenem) is plotted against the concentration of tebipenem. The IC50 value is the concentration of tebipenem that results in a 50% reduction in Bocillin™ FL binding.[1]

The following diagram illustrates the workflow of the competitive PBP binding assay.

cluster_workflow Competitive PBP Binding Assay Workflow Start Start Prepare_Membranes Prepare Bacterial Membranes Start->Prepare_Membranes Incubate_Tebipenem Incubate Membranes with serial dilutions of Tebipenem Prepare_Membranes->Incubate_Tebipenem Add_Bocillin Add Fluorescent Probe (Bocillin™ FL) Incubate_Tebipenem->Add_Bocillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Bocillin->SDS_PAGE Visualize Visualize Fluorescent Bands SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for a competitive PBP binding assay.

Molecular Interactions with Penicillin-Binding Proteins

Crystal structure analysis of tebipenem in complex with PBPs from Streptococcus pneumoniae has provided detailed insights into the molecular basis of its binding.[4][5] These studies reveal that the carbapenem C-2 side chain of tebipenem forms hydrophobic interactions with conserved tryptophan and threonine residues within the active site of the PBPs.[4][5] These interactions are crucial for the stable binding and subsequent acylation of the active site serine, leading to the inactivation of the enzyme.[4][5]

The following diagram illustrates the logical relationship of tebipenem's interaction at the molecular level.

Tebipenem Tebipenem PBP_Active_Site PBP Active Site (with conserved Trp, Thr, Ser) Tebipenem->PBP_Active_Site Enters Hydrophobic_Interactions Hydrophobic Interactions (C-2 side chain with Trp, Thr) PBP_Active_Site->Hydrophobic_Interactions Forms Covalent_Bond Covalent Acylation of Serine Residue Hydrophobic_Interactions->Covalent_Bond Facilitates PBP_Inactivation PBP Inactivation Covalent_Bond->PBP_Inactivation Results in

Caption: Molecular interactions of tebipenem with PBPs.

Conclusion

Tebipenem demonstrates potent binding affinity to a broad range of essential penicillin-binding proteins in both Gram-negative and Gram-positive bacteria. This high affinity, particularly for multiple PBP targets, is fundamental to its broad-spectrum bactericidal activity. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and combat bacterial resistance. Further investigation into the kinetic parameters of tebipenem's interactions with a wider array of PBPs will continue to enhance our understanding of this important oral carbapenem.

References

In Vitro Activity of Tebipenem Against ESBL-Producing Enterobacterales: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant and growing challenge in clinical practice, limiting therapeutic options for common infections. Carbapenems remain a cornerstone for treating infections caused by these multidrug-resistant organisms. Tebipenem (B1682724), an orally bioavailable carbapenem (B1253116), has demonstrated potent in vitro activity against a broad range of pathogens, including ESBL-producing Enterobacterales. This technical guide provides a comprehensive overview of the in vitro activity of tebipenem against these challenging isolates, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. The data presented herein underscore tebipenem's potential as a valuable agent in the management of infections caused by ESBL-producing Enterobacterales.

Introduction

The emergence and global dissemination of extended-spectrum β-lactamases (ESBLs) in Enterobacterales, such as Escherichia coli and Klebsiella pneumoniae, have severely compromised the efficacy of many β-lactam antibiotics, including third-generation cephalosporins.[1][2] These enzymes, primarily of the TEM, SHV, and CTX-M types, hydrolyze the β-lactam ring, rendering the antibiotics inactive.[1] Carbapenems have become the treatment of choice for serious infections caused by ESBL-producing organisms due to their stability against hydrolysis by these enzymes.[3] Tebipenem is a novel, orally administered carbapenem that offers a significant potential advantage, facilitating a transition from intravenous to oral therapy.[4] This guide focuses on the in vitro evidence supporting the activity of tebipenem against ESBL-producing Enterobacterales.

Comparative In Vitro Activity of Tebipenem

Numerous studies have evaluated the in vitro potency of tebipenem against clinical isolates of ESBL-producing Enterobacterales. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical measure of its in vitro activity. The following tables summarize the MIC data for tebipenem and comparator agents against various ESBL-producing Enterobacterales.

Table 1: In Vitro Activity of Tebipenem and Comparators against ESBL-Producing Escherichia coli
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference(s)
Tebipenem 0.015 - 0.060.03 - 0.06≤ 0.06 to 0.25[5][6][7]
Meropenem (B701)0.030.03-[6]
Ertapenem≤0.0150.03-[6]
Imipenem0.120.25-[6]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of Tebipenem and Comparators against ESBL-Producing Klebsiella pneumoniae
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference(s)
Tebipenem 0.016 - 0.030.016 - 0.06-[6][7]
Meropenem0.030.06-[6]
Ertapenem0.030.03-[8][9][10]
Imipenem0.250.25-[6]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 3: In Vitro Activity of Tebipenem against All ESBL-Phenotype Enterobacterales
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Tebipenem 0.015 - 0.030.06 - 0.25[7][11]
Meropenem-0.06[8][9][10]
Ertapenem-0.03[8][9][10]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized technique for determining MICs.

Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized procedure for antimicrobial susceptibility testing, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Protocol Overview:

  • Isolate Preparation: Clinical isolates of Enterobacterales are cultured on appropriate agar (B569324) media to obtain pure colonies. A standardized inoculum is then prepared by suspending the colonies in a saline or broth solution to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

  • Panel Preparation: Microtiter plates containing serial twofold dilutions of tebipenem and comparator antibiotics in cation-adjusted Mueller-Hinton broth are used.

  • Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

ESBL Phenotype Identification

Isolates are identified as having an ESBL phenotype based on their susceptibility profiles to specific cephalosporins. According to CLSI guidelines, E. coli, K. pneumoniae, and Proteus mirabilis with an MIC of ≥2 μg/mL for ceftazidime, ceftriaxone, and/or aztreonam (B1666516) are designated as having an ESBL phenotype.[8][9][10]

Visualizing Mechanisms and Workflows

Mechanism of Action and ESBL Resistance

Carbapenems, including tebipenem, exert their bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[4] ESBLs are enzymes that can hydrolyze and inactivate many penicillins and cephalosporins. However, carbapenems are generally stable to hydrolysis by ESBLs, allowing them to effectively kill ESBL-producing bacteria.[4]

cluster_bacterium Bacterial Cell Tebipenem Tebipenem Porin Outer Membrane Porin Tebipenem->Porin Enters Cell ESBL ESBL Enzyme Tebipenem->ESBL Stable against PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to Hydrolysis Carbapenem Hydrolysis (Ineffective) ESBL->Hydrolysis

Caption: Mechanism of tebipenem action and its stability against ESBL enzymes.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of tebipenem using the broth microdilution method.

start Start: Isolate ESBL-producing Enterobacterales prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate Prepare Microtiter Plate with Serial Dilutions of Tebipenem prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine In Vitro Susceptibility read_mic->end

Caption: Workflow for determining the MIC of tebipenem by broth microdilution.

Discussion and Conclusion

The collective in vitro data robustly demonstrate that tebipenem possesses potent activity against ESBL-producing Enterobacterales, including common uropathogens like E. coli and K. pneumoniae.[6][8][12][13] Its MIC values are comparable to, and in some cases lower than, those of established intravenous carbapenems such as meropenem and ertapenem.[6][8][9][10] The stability of tebipenem in the presence of ESBL enzymes is a key attribute, supporting its development as a therapeutic option for infections caused by these resistant pathogens.[3]

For drug development professionals, the consistent and potent in vitro profile of tebipenem against ESBL-producing isolates provides a strong rationale for its continued clinical investigation. The availability of a potent oral carbapenem could significantly impact clinical practice by enabling earlier hospital discharge and providing a reliable treatment option for complicated urinary tract infections and other infections where ESBL-producers are prevalent.

References

Physicochemical Properties of Different Tebipenem Pivoxil Hydrobromide Salt Forms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil, an orally administered carbapenem (B1253116) antibiotic, is a critical therapeutic agent. Its efficacy and stability are intrinsically linked to its solid-state properties. The hydrobromide salt of tebipenem pivoxil can exist in various crystalline forms, or polymorphs, each exhibiting unique physicochemical characteristics. This guide provides a comprehensive overview of the known crystalline salt forms of tebipenem pivoxil hydrobromide, presenting a comparative analysis of their properties based on available scientific literature and patent filings. Key experimental protocols for characterization are detailed, and logical workflows are visualized to aid in research and development.

Introduction

The solid-state form of an active pharmaceutical ingredient (API) significantly influences its biopharmaceutical properties, including solubility, dissolution rate, stability, and bioavailability. This compound, a prodrug of the potent antibiotic tebipenem, has been identified to exist in multiple crystalline salt forms. The selection of an optimal polymorphic form is a critical step in drug development, ensuring consistent quality, therapeutic efficacy, and stability of the final drug product. This document serves as a technical resource, consolidating the physicochemical data of different this compound salt forms and outlining the methodologies for their characterization.

Identified Crystalline Forms of this compound

Based on current publicly available information, primarily from patent literature, at least four distinct crystalline forms of this compound have been identified. These are designated as Form B, Form C, Form D, and Form H.

Comparative Physicochemical Properties

The selection of a suitable polymorphic form for development hinges on a thorough understanding of its physical and chemical properties. The following tables summarize the available quantitative data for the different salt forms of this compound.

Table 1: X-Ray Powder Diffraction (XRPD) Data for this compound Salt Forms

FormCharacteristic 2θ Peaks (±0.2°)
Form B 9.3, 9.5, 10.7, 12.6, 13.0, 14.0, 15.2, 15.7, 17.6, 18.7, 19.1, 20.0, 20.4, 20.8, 21.1, 21.9, 22.6, 23.5, 23.7, 24.9, 25.3, 25.5, 25.8, 26.1, 26.5, 26.8, 27.3, 27.6, 28.4, 28.8, 29.4, 29.7, 29.9[1]
Form C Data not explicitly provided in a list format in the reviewed sources.
Form D Data not explicitly provided in a list format in the reviewed sources.
Form H 9.3, 9.5, 10.7, 13.0, 14.0, 17.6, 19.1, 20.0, 20.7, 22.6, 23.5[2]

Table 2: Thermal Analysis Data for this compound Salt Forms

FormMelting Point (°C)Thermal Events (DSC/TGA)
Form B Not explicitly stated.DSC profile shows a melting endotherm.[1]
Form C Not explicitly stated.No significant thermal events until an exotherm at the onset of degradation at 179.5 °C (DSC).[1]
Form D Not explicitly stated.Described as unstable and prone to converting to Form B.[2]
Form H 163-167DSC shows an exothermic peak between 180 °C and 210 °C. TGA indicates a weight loss of about 1.2% before 100 °C.[2]

Table 3: Solubility and Stability of this compound Salt Forms

FormSolubilityStability & Hygroscopicity
Form B Data not available.Data not available.
Form C Data not available.Data not available.
Form D Data not available.Unstable, readily transforms into Form B, and is prone to deliquescence.[2]
Form H Soluble (1 g in 6 mL absolute ethanol (B145695) and 3 mL water at room temperature).[2]Good stability and low hygroscopicity.[2]

Experimental Protocols

Detailed and controlled experimental methodologies are paramount for the accurate characterization of polymorphic forms. The following sections describe the typical protocols for the key analytical techniques used.

Preparation of Crystalline Forms
  • Form B: Tebipenem pivoxil is dissolved in acetonitrile (B52724) or ethanol. An equivalent amount of a 1M hydrobromic acid solution in tetrahydrofuran (B95107) is added, and the solution is stirred at 25 °C. The mixture is then cooled to 0-5 °C to induce crystallization.[2]

  • Form C: Tebipenem pivoxil is dissolved in tert-butanol (B103910) at 50 °C. One molar equivalent of an aqueous hydrobromic acid solution in tetrahydrofuran is added. The solution is then frozen and lyophilized. The resulting solid is suspended in 1,2-dimethoxyethane (B42094) and stirred at 50 °C before being cooled to 5 °C.[1]

  • Form D: Tebipenem pivoxil is dissolved in tert-butanol at 50 °C. One molar equivalent of an aqueous hydrobromic acid solution in tetrahydrofuran is added. The solution is then frozen and lyophilized to yield Form D.[1]

  • Form H: Tebipenem pivoxil is dissolved in an organic solvent such as acetone. A solution of hydrobromic acid in the same solvent is then added dropwise with stirring at 0-5 °C to induce crystallization. The resulting crystals are filtered, washed, and dried.[2]

X-Ray Powder Diffraction (XRPD)
  • Objective: To identify the crystalline form based on its unique diffraction pattern.

  • Instrumentation: A powder X-ray diffractometer, such as a Bruker D8 Advance, equipped with a theta-2 theta goniometer and a Lynxeye detector.

  • Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.

  • Data Collection:

    • Radiation Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 0.2 seconds per step.

    • Temperature: Room temperature.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the position and intensity of the diffraction peaks.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, heat of fusion, and to detect phase transitions.

  • Instrumentation: A differential scanning calorimeter, for example, a TA Instruments Q2000.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. A small pinhole may be made in the lid for volatile release.

  • Measurement Conditions:

    • Temperature Range: Typically from ambient temperature to a temperature above the melting or decomposition point (e.g., 25 °C to 300 °C).

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified by their peak onset temperature and the area under the peak (enthalpy).

Thermogravimetric Analysis (TGA)
  • Objective: To measure changes in mass as a function of temperature, indicating the presence of solvates, hydrates, or decomposition.

  • Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q500.

  • Sample Preparation: A sample of approximately 5-10 mg is placed in a tared TGA pan.

  • Measurement Conditions:

    • Temperature Range: Typically from ambient to a temperature where complete decomposition occurs (e.g., 25 °C to 300 °C).

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Atmosphere: Typically a nitrogen purge to prevent oxidation.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature.

Dynamic Vapor Sorption (DVS)
  • Objective: To assess the hygroscopicity and the stability of a crystalline form at different relative humidity (RH) levels.

  • Instrumentation: A dynamic vapor sorption analyzer.

  • Sample Preparation: A small amount of the sample (typically 10-20 mg) is placed on the DVS microbalance.

  • Experimental Procedure:

    • The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

    • The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each step.

    • Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure desorption.

    • Temperature: The experiment is conducted at a constant temperature, typically 25 °C.

  • Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass (%) against the relative humidity. The shape of the isotherm and the total mass gained provide information about the material's hygroscopicity and whether any phase transitions have occurred.

Visualizations

The following diagrams illustrate the typical workflow for the discovery and characterization of different salt forms of an API like this compound.

experimental_workflow cluster_synthesis Salt Formation & Crystallization cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_selection Form Selection API Tebipenem Pivoxil Crystallization Crystallization (Cooling, Anti-solvent, Evaporation) API->Crystallization Solvent Solvent System Solvent->Crystallization HBr Hydrobromic Acid HBr->Crystallization Slurry Slurry Conversion Crystallization->Slurry Initial Solid Grinding Grinding Crystallization->Grinding Recrystallization Recrystallization from different solvents Crystallization->Recrystallization XRPD XRPD Slurry->XRPD Grinding->XRPD Recrystallization->XRPD DSC DSC XRPD->DSC TGA TGA DSC->TGA DVS DVS TGA->DVS Solubility Solubility Studies DVS->Solubility Stability Stability Studies Solubility->Stability Selection Optimal Form Selection Stability->Selection

Caption: Workflow for Polymorph Screening and Characterization.

logical_relationship cluster_forms This compound Crystalline Forms cluster_properties Physicochemical Properties FormB Form B Solubility Solubility FormB->Solubility Data Needed Stability Stability FormB->Stability Data Needed Hygroscopicity Hygroscopicity FormB->Hygroscopicity Data Needed MeltingPoint Melting Point FormB->MeltingPoint Data Needed FormC Form C FormC->Solubility Data Needed FormC->Stability Data Needed FormC->Hygroscopicity Data Needed FormC->MeltingPoint Data Needed FormD Form D FormD->FormB Transformation FormD->Solubility Data Needed FormD->Stability Unstable FormD->Hygroscopicity Deliquescent FormD->MeltingPoint Data Needed FormH Form H FormH->Solubility Soluble FormH->Stability Good FormH->Hygroscopicity Low FormH->MeltingPoint 163-167 °C

Caption: Relationship between Salt Forms and Properties.

Conclusion

The selection of a specific crystalline salt form of this compound for pharmaceutical development requires a comprehensive evaluation of its physicochemical properties. This guide has summarized the currently available data for Forms B, C, D, and H, highlighting the distinct characteristics of each. Form H, based on the reviewed literature, appears to possess favorable properties of good stability, low hygroscopicity, and defined solubility. Conversely, Form D is reported to be unstable.

It is important to note that a complete, side-by-side comparative dataset for all identified forms is not yet publicly available. Further research is necessary to fully elucidate the properties of Forms B and C and to perform direct comparative studies under identical conditions. The experimental protocols and workflows presented herein provide a framework for such investigations, which are essential for the rational selection of the optimal solid form of this compound to ensure a safe, effective, and stable oral antibiotic therapy.

References

Early-phase discovery and development of tebipenem pivoxil hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Phase Discovery and Development of Tebipenem (B1682724) Pivoxil Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tebipenem pivoxil hydrobromide (TBPM-PI-HBr) is an orally bioavailable carbapenem (B1253116) antibiotic, a class of β-lactams with a broad spectrum of activity against many gram-positive and gram-negative bacteria, including multidrug-resistant (MDR) pathogens.[1][2] Developed to address the unmet need for oral treatment options for serious bacterial infections, particularly complicated urinary tract infections (cUTIs), it offers a potential alternative to intravenous (IV) therapies.[3][4] Tebipenem, the active moiety, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][6] This technical guide details the early-phase discovery and development of TBPM-PI-HBr, covering its mechanism of action, in vitro activity, synthesis, and the outcomes of key preclinical and clinical studies.

Discovery and Rationale

The rise of antibiotic resistance, particularly among Gram-negative bacteria like Enterobacterales that produce extended-spectrum β-lactamases (ESBLs), has created a critical need for new therapeutic agents.[7][8] Carbapenems are often considered the last resort for treating infections caused by these MDR organisms, but their administration is limited to intravenous routes.[3] The development of an oral carbapenem was initiated to allow for outpatient treatment or an earlier transition from hospital to home care.[3]

Tebipenem pivoxil was first introduced in Japan for pediatric infections.[8] The hydrobromide salt, TBPM-PI-HBr (also known as SPR994), was later developed by Spero Therapeutics to improve the drug's stability and pharmaceutical properties.[9] TBPM-PI-HBr is a prodrug; after oral administration, it is converted to its active form, tebipenem.[5][10]

Mechanism of Action

Like all β-lactam antibiotics, tebipenem's mechanism of action is the inhibition of bacterial cell wall synthesis.[5]

  • Target Binding: Tebipenem covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][11][12]

  • Inhibition of Peptidoglycan Synthesis: Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan strands, tebipenem weakens the cell wall.[5][6]

  • Bacterial Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[6]

Tebipenem shows potent binding activity against multiple PBPs, primarily PBP 2 in Gram-negative bacteria.[12] Its carbapenem structure provides stability against many β-lactamases, including ESBLs, allowing it to remain effective against resistant strains.[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I Synthesis UDP_NAM UDP-NAM UDP_NAM->Lipid_I Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_I->Lipid_II PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Transglycosylation & Transpeptidation Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Peptidoglycan Catalyzes Cross-linking Lysis Cell Lysis (Bacterial Death) Peptidoglycan->Lysis Wall Integrity Lost Tebipenem Tebipenem Tebipenem->PBP Inhibits

Caption: Tebipenem inhibits Penicillin-Binding Proteins (PBPs), halting cell wall synthesis.

Synthesis of this compound

The synthesis of tebipenem pivoxil is a multi-step process involving the creation of the core carbapenem structure followed by esterification to form the prodrug.[13] The hydrobromide salt is then formed to enhance stability.[14]

A generalized synthetic approach involves:

  • Condensation: An azabicyclo phosphate (B84403) derivative is condensed with 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine (B1206935) hydrochloride in the presence of a base like diisopropylethylamine (DIEA) to form the core structure with a p-nitrobenzyl protecting group.[15]

  • Deprotection: The p-nitrobenzyl group is removed via hydrogenation to yield the tebipenem carboxylic acid.[15]

  • Esterification: The tebipenem acid is esterified with iodomethyl pivalate (B1233124) under phase transfer catalysis to produce tebipenem pivoxil.[13][15]

  • Salt Formation: Tebipenem pivoxil is dissolved in an organic solvent (e.g., isopropanol, acetone) and treated with a hydrobromic acid solution to crystallize the final hydrobromide salt form.[14]

Generalized Synthesis Workflow A Azabicyclo Phosphate C Protected Tebipenem Core A->C Condensation (DIEA) B Thiazolinyl Azetidine Thiol Derivative B->C D Tebipenem Carboxylic Acid (Active Moiety) C->D Hydrogenation (Deprotection) F Tebipenem Pivoxil (Prodrug) D->F Esterification E Iodomethyl Pivalate E->F H Tebipenem Pivoxil Hydrobromide (Final API) F->H Salt Formation G Hydrobromic Acid G->H

Caption: Key stages in the synthesis of this compound.

Non-Clinical and In Vitro Studies

In Vitro Antimicrobial Activity

Tebipenem demonstrates potent in vitro activity against a wide range of clinically relevant pathogens, including many resistant strains. Its activity is comparable to other carbapenems like meropenem (B701) and ertapenem (B1671056).[8][9]

Table 1: In Vitro Activity of Tebipenem Against Key Pathogens

Organism Number of Isolates Tebipenem MIC₅₀ (mg/L) Tebipenem MIC₉₀ (mg/L) Reference(s)
Escherichia coli 101 ≤0.015 0.03 [8]
Klebsiella pneumoniae 208 0.03 0.06 [8]
Proteus mirabilis 103 0.06 0.12 [8]
ESBL-producing Enterobacterales N/A ≤0.06 N/A [4]
Streptococcus pneumoniae N/A N/A N/A [16]
Gram-Positive Isolates (Cancer Patients) 300 N/A Low (not specified) [16]
Burkholderia mallei 30 N/A 1 [2]
Burkholderia pseudomallei 30 N/A 4 [2]
Yersinia pestis 30 N/A 0.03 [2]
Bacillus anthracis 30 N/A 0.008 [2]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocol: Broth Microdilution for MIC Testing

The in vitro activity data was generated using the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method.[8][16]

  • Inoculum Preparation: Bacterial isolates are cultured on agar (B569324) plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: A stock solution of tebipenem is prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. Appropriate quality control strains (e.g., E. coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[4]

Preclinical Pharmacodynamics

Pharmacodynamic (PD) studies in animal models, such as the neutropenic murine thigh infection model, were crucial for establishing the dose-response relationship.[9] These studies demonstrated that tebipenem exhibits time-dependent bactericidal activity, a characteristic of β-lactam antibiotics. The pharmacodynamic index best correlated with efficacy was the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC).[9]

Clinical Development

The clinical development of TBPM-PI-HBr has focused on its use for cUTI and acute pyelonephritis (AP).

Phase 1 Pharmacokinetic Studies

Phase 1 trials in healthy adult subjects were conducted to evaluate the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of TBPM-PI-HBr.[17]

  • Absorption and Dose Proportionality: After single oral doses from 100 mg to 900 mg, tebipenem plasma concentrations increased in a dose-proportional manner.[17] The maximum concentration (Cₘₐₓ) was reached within approximately 1.5 hours.[17]

  • Food Effect: Administration with food had no clinically significant effect on the pharmacokinetics of tebipenem, allowing for dosing without regard to meals.[18][19]

  • Elimination: The mean terminal half-life (t₁/₂) is approximately 1 hour.[19] A significant portion of the active drug (around 55-60%) is recovered unchanged in the urine, making it well-suited for treating urinary tract infections.[17]

Table 2: Single-Dose Pharmacokinetic Parameters of Tebipenem (600 mg) in Healthy vs. Renally Impaired Subjects

Subject Group (Renal Function) Cₘₐₓ (μg/mL) AUC₀₋inf (μg·h/mL) t₁/₂ (h) Urinary Excretion (% of dose) Reference
Normal ~15.9 ~43.3 ~2.4 38-64% [20][21]
Mild Impairment ~16.8 ~60.6 ~3.4 N/A [20][21]
Moderate Impairment ~20.9 ~104 ~5.8 N/A [20][21]
Severe Impairment ~18.5 ~195 ~11.9 N/A [20][21]
End-Stage Renal Disease (ESRD) ~17.5 ~300 ~17.2 N/A [20][21]

AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.

The data clearly indicate that tebipenem exposure increases with the severity of renal impairment, suggesting that dose adjustments may be necessary for these patient populations.[6][20]

Phase 2 Studies

A Phase 2b dose-finding study was conducted in adults with otolaryngological infections to evaluate different dosing regimens (e.g., 150 mg t.i.d., 250 mg b.i.d., 300 mg t.i.d.). The results showed that Cₘₐₓ and AUC increased with the dose level, while tₘₐₓ and t₁/₂ remained relatively constant, confirming predictable pharmacokinetics across different regimens.[22]

Phase 3 Pivotal Trials

Two key Phase 3 trials, ADAPT-PO and PIVOT-PO, have evaluated the efficacy and safety of TBPM-PI-HBr for the treatment of cUTI and AP in hospitalized adults.

Experimental Protocol: Phase 3 Trial Design (ADAPT-PO Example)

  • Design: A randomized, double-blind, double-dummy, multicenter trial.[7][23]

  • Population: Hospitalized adult patients (≥18 years) with a diagnosis of cUTI or AP.[24]

  • Intervention: Patients were randomized 1:1 to receive either:

    • Oral this compound (600 mg every 8 hours) plus an IV placebo.[6][7]

    • Intravenous ertapenem (1 g every 24 hours) plus an oral placebo.[6][7]

  • Duration: Treatment was administered for 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[7][24]

  • Primary Endpoint: The primary efficacy endpoint was the overall response rate (a composite of clinical cure and microbiological eradication) at the test-of-cure (TOC) visit.[23][24]

  • Non-inferiority Margin: The trial was designed to demonstrate that oral TBPM-PI-HBr was non-inferior to IV ertapenem.[7]

Table 3: Key Efficacy Outcomes from Phase 3 Clinical Trials

Trial Comparator N (mITT) Primary Endpoint Tebipenem HBr Response Rate Comparator Response Rate Outcome Reference(s)
ADAPT-PO IV Ertapenem 868 Overall Response at TOC 58.8% 61.6% Non-inferiority not met per FDA [6][7][24]
PIVOT-PO IV Imipenem-Cilastatin 1690 Overall Response at TOC Non-inferior to comparator Non-inferior to Tebipenem HBr Met primary endpoint of non-inferiority [3][25][26][27]

mITT: microbiological intention-to-treat population.

In the ADAPT-PO trial, while clinical cure rates were high and similar between groups (93.1% for tebipenem HBr vs. 93.6% for ertapenem), the composite primary endpoint was not met based on the pre-specified non-inferiority margin, leading to a Complete Response Letter from the FDA.[7][11][25] Subsequently, the PIVOT-PO trial was initiated with a revised design.[3] In May 2025, it was announced that the PIVOT-PO trial was stopped early for efficacy after an Independent Data Monitoring Committee determined it had met its primary endpoint of non-inferiority compared to IV imipenem-cilastatin.[3][26][27]

Safety and Tolerability

Across all clinical trials, TBPM-PI-HBr has been generally well-tolerated.[17] The most commonly reported adverse events were mild and transient, including diarrhea, headache, and nausea.[6][7] The safety profile was consistent with that of other carbapenem antibiotics.[25]

Clinical Development Workflow for Tebipenem Pivoxil HBr cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory vitro In Vitro Studies (MIC Testing) vivo In Vivo Animal Models (Murine Thigh Infection) vitro->vivo tox Toxicology Studies vivo->tox p1 Phase 1 (Healthy Volunteers) Safety, PK, Food Effect tox->p1 IND Filing p2 Phase 2 (Patients) Dose-Finding p1->p2 p3a Phase 3: ADAPT-PO (vs. Ertapenem) Efficacy & Safety p2->p3a p3b Phase 3: PIVOT-PO (vs. Imipenem-Cilastatin) Efficacy & Safety p3a->p3b crl FDA Complete Response Letter p3a->crl nda New Drug Application (NDA) Resubmission p3b->nda Based on Positive Data

Caption: High-level overview of Tebipenem Pivoxil HBr's development and regulatory path.

Conclusion

The development of this compound represents a significant effort to introduce the first oral carbapenem for adult patients in the United States, addressing a critical gap in the management of cUTIs caused by resistant Gram-negative pathogens. Extensive in vitro studies have confirmed its potent, broad-spectrum activity. Pharmacokinetic studies have characterized it as a rapidly absorbed oral agent with significant urinary excretion and no food effect. The comprehensive Phase 3 program, culminating in the successful PIVOT-PO trial, has established its non-inferiority to standard-of-care IV carbapenems. If approved, TBPM-PI-HBr could substantially alter the treatment paradigm for cUTIs, facilitating earlier hospital discharge and avoiding the need for IV access in some patients.

References

Methodological & Application

In Vivo Efficacy of Tebipenem Pivoxil: Application Notes and Protocols for Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocols for evaluating the in vivo efficacy of tebipenem (B1682724) pivoxil, an oral carbapenem (B1253116) antibiotic, in various murine infection models. The information is compiled from multiple studies to support the design and execution of preclinical assessments.

Tebipenem pivoxil is the oral prodrug of tebipenem, which exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] Its efficacy has been demonstrated in murine models of urinary tract infections, sepsis, lung infections, and infections caused by biothreat pathogens.[3][4][5]

Data Presentation: Quantitative Efficacy of Tebipenem Pivoxil

The following tables summarize the in vivo efficacy data of tebipenem pivoxil from various murine infection models.

Table 1: Efficacy of Tebipenem Pivoxil in a Murine Sepsis Model

PathogenMouse ModelTreatment RegimenEfficacy EndpointResultReference
Staphylococcus aureus ATCC29213Sepsis100 mg/kg, single doseSurvival RateSignificantly higher than control and meropenem[6]
Escherichia coli ATCC25922Sepsis100 mg/kg, single doseSurvival RateSignificantly higher than control and meropenem[6]
Pseudomonas aeruginosa ATCC27853Sepsis100 mg/kg, single doseSurvival RateSignificantly higher than control and meropenem[6]
Klebsiella pneumoniaeSepsis100 mg/kg, single doseSurvival RateSignificantly higher than control and meropenem[6]

Table 2: Efficacy of Tebipenem Pivoxil in a Murine Acute Pyelonephritis (UTI) Model

PathogenMouse ModelTreatment RegimenEfficacy EndpointResultReference
Escherichia coli NCTC 13441Neutropenic0.3 to 135 mg/kg daily (q8h)Bacterial Load ReductionFree-drug plasma AUC:MIC ratio of 26.2 for stasis and 54.1 for 1-log10 reduction[7]

Table 3: Efficacy of Tebipenem Pivoxil against Biothreat Pathogens in Murine Models

PathogenMouse ModelTreatment InitiationSurvival Rate (Tebipenem)Survival Rate (Ciprofloxacin)Reference
Bacillus anthracisAnthrax12 h post-challenge75%75%[3][5]
Bacillus anthracisAnthrax24 h post-challenge73%25%[3][5]
Yersinia pestisPneumonic Plague12, 24, and 36 h post-challengeSignificantly higher than vehicle controlSignificantly higher than vehicle control[5]

Table 4: Minimum Inhibitory Concentrations (MICs) of Tebipenem

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli-1[6]
Klebsiella pneumoniae-0.5[6]
Methicillin-sensitive Staphylococcus aureus (MSSA)-≤0.125[6]
Methicillin-resistant Staphylococcus aureus (MRSA)-16[6]
Haemophilus influenzae-0.25[6]
Pseudomonas aeruginosa-64[6]
Bacillus anthracis0.001 - 0.008-[3][5]
Yersinia pestis≤0.0005 - 0.03-[3][5]

Experimental Protocols

Detailed methodologies for key murine infection models are provided below.

Murine Sepsis Model Protocol

This protocol is designed to evaluate the efficacy of tebipenem pivoxil in a systemic infection model.

1. Materials:

  • Tebipenem pivoxil tablets or granules.[6]

  • Pathogenic bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae).

  • Specific pathogen-free mice.

  • Saline or appropriate vehicle for drug administration.

  • Bacterial culture media.

2. Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint prep_bacteria Bacterial Culture and Preparation infection Intraperitoneal Injection of Bacteria prep_bacteria->infection Inoculum prep_drug Tebipenem Pivoxil Formulation treatment Oral Administration of Tebipenem Pivoxil prep_drug->treatment Drug infection->treatment Simultaneously or shortly after monitoring Observe for Mortality (e.g., 7 days) treatment->monitoring endpoint Calculate Survival Rate monitoring->endpoint G cluster_induction Neutropenia Induction cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis neutropenia Administer Cyclophosphamide infection Intrarenal Injection of E. coli neutropenia->infection 4 days prior treatment Oral Administration of Tebipenem Pivoxil (q8h) infection->treatment 2 hours post-infection endpoint Harvest Kidneys and Determine Bacterial Load (CFU/g) treatment->endpoint 24 hours post-treatment initiation G cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis infection Intranasal Inoculation of Bacteria treatment Oral Administration of Tebipenem Pivoxil infection->treatment e.g., 2 hours post-infection endpoint Harvest Lungs and Determine Bacterial Load (CFU/g) or Survival treatment->endpoint e.g., 24-48 hours post-treatment

References

Application Notes and Protocols for Tebipenem Pivoxil Hydrobromide in the Treatment of Complicated Urinary Tract Infections in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tebipenem (B1682724) pivoxil hydrobromide (TBPM-PI-HBr), an oral carbapenem (B1253116) antibiotic, in preclinical animal models of complicated urinary tract infections (cUTIs). The following sections detail the mechanism of action, pharmacokinetic profiles, and efficacy data, along with detailed protocols for key in vivo experiments.

Introduction and Mechanism of Action

Tebipenem pivoxil hydrobromide is the oral prodrug of tebipenem, a broad-spectrum carbapenem antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). This disruption of peptidoglycan cross-linking leads to bacterial cell lysis and death. Tebipenem has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, which are common uropathogens.[2][3]

Pharmacokinetic Profile in Animal Models

The pharmacokinetic properties of tebipenem have been evaluated in several animal species following the oral administration of its prodrug, tebipenem pivoxil. A summary of key pharmacokinetic parameters is presented in Table 1.

Animal ModelBioavailability (%)Protein Binding (%)Key Findings
Mouse 71.490.4 - 98.3Rapid absorption and conversion to active tebipenem. High concentration in the kidneys.
Rat 59.178.5 - 90.0Rapid absorption and conversion to active tebipenem. High concentration in the kidneys.
Dog 34.815.7 - 18.7Rapid absorption and conversion to active tebipenem. High concentration in the kidneys.
Monkey 44.935.3 - 39.3Rapid absorption and conversion to active tebipenem. High concentration in the kidneys.

Efficacy in Murine Models of Complicated Urinary Tract Infection

This compound has demonstrated significant efficacy in established murine models of cUTI, including the neutropenic thigh infection model and the ascending urinary tract infection/acute pyelonephritis model.

Neutropenic Murine Thigh Infection Model

This model is utilized to assess the in vivo efficacy of antimicrobial agents in an immunocompromised host.

Efficacy Data:

PathogenPharmacodynamic ParameterValue for StasisValue for 1-log10 CFU Reduction
E. coli & K. pneumoniaefAUC/MIC23 (median)Not explicitly stated
Neutropenic Murine Acute Pyelonephritis Model

This model directly assesses the efficacy of antimicrobials in a kidney infection model.

Efficacy Data:

PathogenPharmacodynamic ParameterValue for StasisValue for 1-log10 CFU/g Reduction
Escherichia coli NCTC 13441fAUC/MIC26.254.1

Experimental Protocols

Murine Ascending Urinary Tract Infection (UTI) Model

This protocol is adapted from established methods for inducing a UTI in mice to evaluate the efficacy of this compound.[4]

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • Uropathogenic Escherichia coli (UPEC) strain (e.g., UTI89)

  • Luria-Bertani (LB) broth and agar

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Sterile fine-tipped forceps

  • Polyethylene catheter (e.g., PE10) connected to a tuberculin syringe

  • This compound formulation for oral gavage

  • Sterile dissecting tools

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Protocol:

  • Inoculum Preparation:

    • Culture UPEC strain in LB broth overnight at 37°C without shaking to promote type 1 pili expression.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 10^8 - 10^9 CFU/mL.

  • Induction of UTI:

    • Anesthetize mice.

    • Gently insert the catheter through the urethra into the bladder.

    • Instill 50 µL of the bacterial suspension into the bladder.

    • Withdraw the catheter.

  • This compound Administration:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).

    • Administer this compound orally via gavage. A suggested starting dose regimen is 10-40 mg/kg twice daily for 3-5 days. Dose-ranging studies are recommended to determine the optimal therapeutic dose for the specific UPEC strain.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize each organ separately in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on TSA plates.

    • Incubate plates at 37°C for 18-24 hours and enumerate colony-forming units (CFU) per organ.

  • Data Analysis:

    • Compare the CFU counts in the treatment group to a vehicle-treated control group to determine the reduction in bacterial load.

Neutropenic Murine Acute Pyelonephritis Model

This protocol details the induction of a kidney infection in immunocompromised mice to evaluate the efficacy of this compound.[5]

Materials:

  • Female Swiss Webster mice (or other suitable strain)

  • Cyclophosphamide (B585)

  • Escherichia coli strain (e.g., NCTC 13441)

  • Brain Heart Infusion (BHI) broth and agar

  • Sterile PBS

  • Anesthetic

  • Surgical instruments for intra-renal injection

  • This compound formulation for oral gavage

  • Sterile dissecting tools

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.

  • Inoculum Preparation:

    • Grow E. coli in BHI broth to mid-log phase.

    • Wash the bacterial cells with sterile PBS and adjust the concentration to 2 x 10^5 CFU/mL.

  • Induction of Acute Pyelonephritis:

    • Anesthetize the neutropenic mice.

    • Make a small flank incision to expose the kidney.

    • Inject 50 µL of the bacterial suspension (10^4 CFU) directly into the renal cortex of one kidney.

    • Suture the incision.

  • This compound Administration:

    • Begin treatment 2 hours post-infection.

    • Administer total daily doses of this compound ranging from 0.3 to 135 mg/kg, fractionated into regimens given every 8 hours via oral gavage.[5]

  • Assessment of Bacterial Load:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the infected kidney.

    • Homogenize the kidney in sterile PBS.

    • Perform serial dilutions and plate on TSA plates for CFU enumeration.

  • Data Analysis:

    • Determine the change in log10 CFU/g of kidney tissue from the start of therapy to 24 hours.

    • Correlate the bacterial reduction with the administered dose and the calculated fAUC/MIC values.

Visualizations

G cluster_0 Mechanism of Action TBPM-PI-HBr Tebipenem Pivoxil Hydrobromide (Oral Prodrug) Tebipenem Tebipenem (Active Drug) TBPM-PI-HBr->Tebipenem Hydrolysis in Intestine PBPs Penicillin-Binding Proteins (PBPs) Tebipenem->PBPs Binds to CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

G cluster_1 Murine Ascending UTI Model Workflow Inoculum 1. Prepare UPEC Inoculum (10^8-10^9 CFU/mL) Anesthesia 2. Anesthetize Mouse Inoculum->Anesthesia Catheterization 3. Transurethral Catheterization Anesthesia->Catheterization Infection 4. Instill 50 µL Bacteria Catheterization->Infection Treatment 5. Administer TBPM-PI-HBr (Oral Gavage) Infection->Treatment Euthanasia 6. Euthanize & Harvest Organs Treatment->Euthanasia Homogenization 7. Homogenize Bladder & Kidneys Euthanasia->Homogenization Plating 8. Serial Dilution & Plating Homogenization->Plating Analysis 9. Enumerate CFU & Analyze Plating->Analysis

Caption: Experimental workflow for the murine ascending UTI model.

G cluster_2 Neutropenic Murine Acute Pyelonephritis Model Workflow Neutropenia 1. Induce Neutropenia (Cyclophosphamide) Inoculum 2. Prepare E. coli Inoculum (2x10^5 CFU/mL) Neutropenia->Inoculum Anesthesia 3. Anesthetize Mouse Inoculum->Anesthesia Surgery 4. Expose Kidney Anesthesia->Surgery Infection 5. Intra-renal Injection (10^4 CFU) Surgery->Infection Treatment 6. Administer TBPM-PI-HBr (Oral Gavage) Infection->Treatment Euthanasia 7. Euthanize & Harvest Kidney Treatment->Euthanasia Homogenization 8. Homogenize Kidney Euthanasia->Homogenization Plating 9. Serial Dilution & Plating Homogenization->Plating Analysis 10. Enumerate CFU & Analyze Plating->Analysis

References

Application Notes and Protocols for Tebipenem Pivoxil Hydrobromide in Hollow-Fiber Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacokinetic and pharmacodynamic (PK/PD) properties of tebipenem (B1682724) pivoxil hydrobromide, the oral prodrug of the carbapenem (B1253116) antibiotic tebipenem. The HFIM is a dynamic in vitro system that simulates human drug concentration-time profiles, offering a robust platform to study antimicrobial efficacy and the suppression of drug resistance.[1][2][3]

Tebipenem is a broad-spectrum carbapenem with potent activity against a wide range of Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1][4] Its oral bioavailability as tebipenem pivoxil hydrobromide makes it a promising candidate for treating complicated urinary tract infections (cUTI).[4][5] The HFIM is an invaluable tool in the preclinical development of such antibiotics, allowing for the determination of optimal dosing regimens to maximize bacterial killing while minimizing the emergence of resistance.[6][7]

Core Applications:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Target Identification: Determine the PK/PD indices (e.g., ƒT>%MIC, ƒAUC/MIC) that best correlate with the efficacy of tebipenem.

  • Dose-Ranging Studies: Evaluate a range of simulated clinical doses to identify exposures that are effective in reducing bacterial burden.

  • Resistance Suppression Analysis: Assess the ability of different tebipenem dosing regimens to prevent the amplification of resistant subpopulations over an extended treatment period.

  • Combination Therapy Evaluation: The HFIM can be adapted to study the synergistic or antagonistic effects of tebipenem when administered with other antimicrobial agents.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the hollow-fiber infection model to evaluate the pharmacodynamics of tebipenem against Escherichia coli.

Table 1: Bacterial Strains and Tebipenem Minimum Inhibitory Concentrations (MICs)

Bacterial StrainTypeTebipenem MIC (mg/L)
E. coli 998822Clinical IsolateNot Specified in available abstracts
E. coli NCTC 13441ESBL-producing, Sequence Type-1310.008 - 0.03[4]
E. coli 4643Clinical IsolateNot Specified in available abstracts
Three E. coli clinical isolatesESBL +, Sequence Type -1310.008 to 0.03[4][8]

Table 2: Hollow-Fiber Model Experimental Parameters for Tebipenem Studies

ParameterDescription
Model Duration 10 days[4][5]
Initial Bacterial Inoculum Approximately 10⁸ CFU/mL[4][8]
Simulated Dosing Regimens Ranging from 4.69 mg to 1200 mg administered every eight hours (q8h), linearly scaled from the 600 mg q8h regimen in healthy volunteers.[4][5] A specific focus was placed on the 600 mg q8h regimen, which was evaluated in a Phase 3 clinical trial.[4][5]
Sampling for Bacterial Enumeration Samples collected at 0 and 5 hours, and on Days 1, 2, 3, 4, 6, 8, and 10 for enumeration of total and resistant bacterial populations.[5]
Pharmacokinetic Sampling 1 mL samples were collected to evaluate the simulated pharmacokinetic profile via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Resistance Assessment Bacterial samples were plated on drug-free and tebipenem-supplemented agar (B569324) to quantify the total and drug-resistant subpopulations.[4][8]

Table 3: Key Pharmacodynamic Outcomes of Tebipenem in the Hollow-Fiber Model

Dosing RegimenEfficacy OutcomeResistance Outcome
600 mg q8hConsistently lowered bacterial burdens below the initial inoculum for all three tested E. coli isolates.[4][8]Amplification of resistance was observed intermittently but was never equal to the total population.[4][8]
Dose-Ranging (4.69 to 1200 mg q8h)A full dose-response was observed, from treatment failure to reductions in bacterial burden from baseline.[4][8]Tebipenem MIC values for isolates from drug-supplemented agar ranged from 0.06 to 0.25 mg/L, representing a four-fold increase from baseline.[4][8]

Experimental Protocols

I. Preparation of Bacterial Inoculum
  • From a frozen stock, streak the selected bacterial isolate (e.g., E. coli NCTC 13441) onto appropriate agar plates and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of Mueller-Hinton Broth (MHB) in a sterile flask.[1]

  • Incubate at 37°C in a shaking incubator until the culture reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of ~0.5).[1]

  • Centrifuge the bacterial culture, discard the supernatant, and resuspend the pellet in fresh MHB.[1]

  • Adjust the bacterial suspension to a final concentration of approximately 1.0 x 10⁸ CFU/mL. Confirm the concentration by serial dilution and plating on agar plates.[1]

II. Hollow-Fiber Infection Model Setup
  • Following the manufacturer's instructions, assemble the hollow-fiber cartridge, tubing, and central reservoir in a biosafety cabinet to maintain sterility.[1]

  • The HFIM consists of a central reservoir, a diluent reservoir, and a waste reservoir. The central reservoir circulates media through the hollow-fiber cartridge.[2]

  • Introduce the prepared bacterial inoculum into the extracapillary space of the hollow-fiber cartridge.[6]

  • Allow the system to equilibrate for a designated period before initiating the experiment.

G cluster_prep Bacterial Inoculum Preparation cluster_setup HFIM Setup b1 Streak Isolate b2 Overnight Incubation b1->b2 b3 Inoculate Broth b2->b3 b4 Incubate to Mid-Log Phase b3->b4 b5 Centrifuge and Resuspend b4->b5 b6 Adjust to 10^8 CFU/mL b5->b6 h2 Inoculate Cartridge b6->h2 Introduce Inoculum h1 Assemble HFIM System h1->h2 h3 Equilibrate System h2->h3

Experimental Workflow: Inoculum Preparation and HFIM Setup.

III. Simulation of Tebipenem Pharmacokinetics
  • Prepare a stock solution of this compound. The drug is introduced into the central reservoir to simulate the peak concentration (Cmax) after oral administration.

  • A computer-controlled syringe pump adds fresh, drug-free medium to the central reservoir while simultaneously removing an equal volume of medium to a waste container. This process simulates the elimination half-life of tebipenem in human plasma.[2]

  • For multi-dose regimens (e.g., q8h), the drug is re-administered into the central reservoir at the specified intervals.

G CentralReservoir Central Reservoir (Drug + Media) HollowFiber Hollow-Fiber Cartridge (Bacteria in ECS) CentralReservoir->HollowFiber Recirculation Waste Waste Reservoir CentralReservoir->Waste HollowFiber->CentralReservoir Diluent Diluent Reservoir (Fresh Media) EliminationPump Elimination Pump Diluent->EliminationPump Simulates Clearance (Half-life) DosingPump Dosing Pump DosingPump->CentralReservoir Simulates Absorption (Cmax) EliminationPump->CentralReservoir Simulates Clearance (Half-life)

Logical Diagram of the Hollow-Fiber Infection Model.

IV. Sampling and Analysis
  • At predetermined time points (e.g., 0, 5 hours, and days 1, 2, 3, 4, 6, 8, 10), collect samples from the hollow-fiber cartridge.[5]

  • For bacterial enumeration, perform serial dilutions of the collected samples and plate them on two types of agar:

    • Drug-free agar: To determine the total bacterial population (CFU/mL).

    • Tebipenem-supplemented agar: To quantify the resistant subpopulation. The agar should contain a concentration of tebipenem that is a multiple of the baseline MIC.

  • Incubate the plates at 37°C for 18-24 hours and count the colonies.[1]

  • For pharmacokinetic analysis, process the collected samples (e.g., by protein precipitation) and analyze the tebipenem concentrations using a validated LC-MS/MS method.[5]

V. Data Analysis
  • Plot the log₁₀ CFU/mL versus time for both the total and resistant bacterial populations for each simulated tebipenem regimen and the no-treatment control.[1]

  • Determine the pharmacokinetic parameters from the measured tebipenem concentrations.

  • Correlate the PK/PD indices (e.g., ƒAUC/MIC) with the observed bacterial killing and the suppression of resistance to identify the target exposure for efficacy.[1]

G start Start Experiment sampling Collect Samples at Pre-defined Timepoints start->sampling pk_analysis LC-MS/MS for Tebipenem Concentration sampling->pk_analysis pd_analysis Serial Dilution & Plating sampling->pd_analysis pkpd_analysis Correlate PK/PD Indices with Bacterial Kill pk_analysis->pkpd_analysis total_count Plate on Drug-Free Agar (Total Population) pd_analysis->total_count resistant_count Plate on Tebipenem Agar (Resistant Population) pd_analysis->resistant_count data_plot Plot log10 CFU/mL vs. Time total_count->data_plot resistant_count->data_plot data_plot->pkpd_analysis end Determine Efficacy Target pkpd_analysis->end

Data Collection and Analysis Workflow.

By following these detailed protocols, researchers can effectively utilize the hollow-fiber infection model to generate crucial data on the pharmacodynamics of this compound, thereby supporting its clinical development and optimizing its future use in patients.

References

Application Notes and Protocols for Tebipenem Pivoxil Hydrobromide Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to tebipenem (B1682724), the active form of the prodrug tebipenem pivoxil hydrobromide. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO), ensuring reproducibility and accuracy in research and drug development settings.

Tebipenem is a broad-spectrum oral carbapenem (B1253116) antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria, including many multidrug-resistant strains. As of late 2025, this compound has shown positive results in late-stage clinical trials for complicated urinary tract infections (cUTIs), with regulatory submissions planned.[1][2][3][4][5] Accurate and standardized susceptibility testing is crucial for its continued development and appropriate clinical use.

Data Presentation

Table 1: Tebipenem MIC₅₀ and MIC₉₀ Values for Selected Bacterial Species
OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli2740.030.03
Klebsiella pneumoniae420.030.125
Staphylococcus aureus (MSSA)4890.0150.03
Staphylococcus epidermidis (MSSE)-0.0080.015
Enterococcus faecalis-0.121

Note: Data compiled from multiple studies. MIC values can vary based on the specific collection of isolates.

Table 2: Quality Control (QC) Ranges for Tebipenem Susceptibility Testing (Broth Microdilution)
Quality Control StrainCLSI DocumentMIC Range (µg/mL)
Escherichia coli ATCC® 25922M1000.008 - 0.03
Pseudomonas aeruginosa ATCC® 27853M1001 - 8
Bacteroides fragilis ATCC® 25285M100Not specified in search results
Bacteroides thetaiotaomicron ATCC® 29741M100Not specified in search results
Clostridioides difficile ATCC® 700057M100Not specified in search results
Eggerthella lenta ATCC® 43055M100Not specified in search results

Note: The QC ranges for E. coli and P. aeruginosa are based on a MicroScan panel validation study. While tebipenem is mentioned in CLSI M100 documents, specific QC ranges for all common aerobic strains were not explicitly found in the provided search results.

Table 3: Proposed Disk Diffusion Interpretive Criteria and Quality Control for Tebipenem (10-µg disk)
OrganismZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Staphylococcus spp.≥2220-21≤19
Haemophilus influenzae≥22Not ApplicableNot Applicable

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Susceptibility Testing for Tebipenem

This protocol is based on the CLSI M07 and ISO 20776-1 standards.

1. Materials:

  • Tebipenem analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or water

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

2. Preparation of Tebipenem Stock Solution: a. Aseptically prepare a stock solution of tebipenem at a concentration of 1000 µg/mL in an appropriate solvent (e.g., sterile deionized water). b. Further dilute the stock solution in CAMHB to prepare a series of twofold dilutions to achieve the desired final concentrations in the microtiter plate (e.g., 0.004 to 4 µg/mL).

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Plate Inoculation: a. Dispense 50 µL of the appropriate tebipenem dilution into each well of the 96-well plate. b. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. c. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only) on each plate.

5. Incubation: a. Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpretation: a. After incubation, examine the plates for bacterial growth. b. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of tebipenem that completely inhibits visible growth of the organism. c. Compare the results for the QC strains to the established ranges to validate the test run.

Protocol 2: Disk Diffusion Susceptibility Testing for Tebipenem

This protocol is based on the CLSI M02 standard (Kirby-Bauer method).

1. Materials:

  • 10-µg tebipenem disks

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

2. Inoculum Preparation: a. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the Broth Microdilution protocol.

3. Plate Inoculation: a. Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Disk Application: a. Aseptically apply the 10-µg tebipenem disks to the surface of the inoculated MHA plate. b. Ensure that the disks are firmly in contact with the agar surface. c. Space the disks to prevent overlapping of the zones of inhibition.

5. Incubation: a. Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

6. Reading and Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. b. Interpret the results as susceptible, intermediate, or resistant based on established interpretive criteria (see Table 3 for proposed criteria for specific organisms). c. Measure the zones of inhibition for the QC strains and ensure they are within the acceptable ranges.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_qc Quality Control cluster_result Result start Start culture Bacterial Culture (18-24h) start->culture mcfarland 0.5 McFarland Suspension culture->mcfarland inoculum Diluted Inoculum (5x10^5 CFU/mL) mcfarland->inoculum dispense Dispense Tebipenem & Inoculum into Plate inoculum->dispense tebipenem_prep Tebipenem Serial Dilutions tebipenem_prep->dispense incubate Incubate (35°C, 16-20h) dispense->incubate read Read MIC incubate->read qc_check QC Strains in Range? read->qc_check valid_result Valid Results qc_check->valid_result Yes invalid_result Invalid Results qc_check->invalid_result No

Caption: Workflow for Tebipenem Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_qc Quality Control cluster_result Result start Start culture Bacterial Culture (18-24h) start->culture mcfarland 0.5 McFarland Suspension culture->mcfarland inoculate_plate Inoculate MHA Plate mcfarland->inoculate_plate apply_disk Apply 10-µg Tebipenem Disk inoculate_plate->apply_disk incubate Incubate (35°C, 16-18h) apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone qc_check QC Strains in Range? measure_zone->qc_check valid_result Valid Results qc_check->valid_result Yes invalid_result Invalid Results qc_check->invalid_result No

Caption: Workflow for Tebipenem Disk Diffusion Susceptibility Testing.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Tebipenem in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebipenem (B1682724), the active moiety of the oral carbapenem (B1253116) prodrug tebipenem pivoxil, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] Accurate quantification of tebipenem in human plasma is essential for pharmacokinetic and bioequivalence studies, which are critical for its clinical development and therapeutic drug monitoring.[1] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity, selectivity, and speed required for the reliable determination of drug concentrations in complex biological matrices like plasma.[1]

This application note presents a detailed, validated UPLC-MS/MS method for the quantification of tebipenem in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.[1] The method has been validated according to regulatory guidelines and has demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.[1]

Experimental Protocols

Materials and Reagents
  • Tebipenem reference standard

  • Tebipenem-D5 internal standard (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-morpholinopropanesulfonic acid (MOPS)

  • Water (LC-MS grade)

  • Drug-free human plasma

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[1]

  • UPLC Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1][2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of tebipenem and tebipenem-D5 in a suitable solvent.[1]

  • Working Standard Solutions: Prepare working standard solutions of tebipenem by serial dilution of the stock solution with a mixture of acetonitrile and water.[1]

  • Internal Standard (IS) Working Solution: Prepare a working solution of tebipenem-D5 at an appropriate concentration.[1]

  • MOPS Buffer (50 mM, pH 7.0): Prepare a 50 mM solution of 3-morpholinopropanesulfonic acid in water and adjust the pH to 7.0. This is added to plasma samples to stabilize the analyte.[2]

Sample Preparation
  • Allow frozen human plasma samples to thaw at room temperature.[1]

  • To stabilize the analyte, add an equal volume of 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM) to the plasma samples.[2]

  • Add the internal standard working solution to each sample.[1]

  • Perform protein precipitation by adding acetonitrile.[1][2]

  • Vortex the mixture thoroughly.[1]

  • Centrifuge the samples to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and dilute with water containing 0.1% formic acid.[1]

  • Inject an aliquot of the final solution into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1][2]

  • Mobile Phase: A gradient program should be optimized to ensure proper separation.[1] A typical gradient involves water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.[3]

  • Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.[4][5]

  • Total Run Time: A short chromatographic run time of 3.0 minutes can be achieved.[2]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Method Validation and Results

The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Parameter Result
Linearity Range 0.1 - 20 µg/mL (r² > 0.99)[2]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[2]
Intra-run Precision (CV) ≤ 3.81%[2]
Inter-run Precision (CV) ≤ 3.81%[2]
Accuracy (RE) Within ± 8.56%[2]
Recovery 90.19 - 95.74%[2]
Matrix Effect Minimal[2]
Carryover < 8.1%[2]

Stability:

Tebipenem was found to be stable in human plasma under various storage and handling conditions.[2]

Condition Stability
Room Temperature (25 °C) 4 hours[2]
-20 °C 3 days[2]
-80 °C 30 days[2]
Freeze-Thaw Cycles (-80 °C) 5 cycles[2]
Processed Samples in Autosampler (8 °C) 24 hours[2]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Thaw Plasma Sample add_mops Add MOPS Buffer plasma->add_mops add_is Add Internal Standard add_mops->add_is ppt Protein Precipitation with Acetonitrile add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water + 0.1% Formic Acid supernatant->dilute inject Inject into UPLC-MS/MS dilute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection quant Quantification detection->quant report Generate Report quant->report

Caption: Experimental workflow for the quantification of tebipenem in human plasma.

G Validation Method Validation Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision

Caption: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of tebipenem in human plasma.[1] The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting clinical trials and pharmacokinetic studies of tebipenem pivoxil.[1] The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem (B1682724) pivoxil hydrobromide is an oral carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] The active form, tebipenem, functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[2][4] While highly effective against bacterial pathogens, it is crucial to evaluate the potential cytotoxic effects of new drug candidates on mammalian cells to ensure their safety profile. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of tebipenem pivoxil hydrobromide using common cell culture-based assays.

Pre-Clinical Context and Rationale for Cytotoxicity Testing

While this compound is designed to target bacterial cells, off-target effects on mammalian cells can occur. Studies on other bactericidal antibiotics, including β-lactams, have suggested that they can induce mitochondrial dysfunction and oxidative stress in mammalian cells.[1][5] Therefore, a thorough in vitro cytotoxicity assessment is a critical step in the preclinical safety evaluation of this compound. This involves determining the concentration at which the drug candidate exhibits toxic effects on various mammalian cell lines, thereby establishing a therapeutic window. The assays described herein—MTT, LDH, and apoptosis assays—provide quantitative data on cell viability, membrane integrity, and mechanisms of cell death.

Data Presentation: Comparative Antibacterial Potency of Carbapenems

CarbapenemTarget Organism GroupTypical MIC₅₀ (mg/L)Typical MIC₉₀ (mg/L)
Tebipenem Enterobacterales≤0.06-
MeropenemEnterobacterales0.0320.094
ImipenemEnterobacterales0.250.5
ErtapenemEnterobacterales<1-
DoripenemEnterobacterales0.0230.094
Tebipenem P. aeruginosa--
MeropenemP. aeruginosa0.3816
ImipenemP. aeruginosa1.532
ErtapenemP. aeruginosa--
DoripenemP. aeruginosa0.388

Note: MIC (Minimum Inhibitory Concentration) values are against bacterial isolates and do not represent cytotoxicity to mammalian cells. Data is compiled from multiple sources for comparative purposes.[6][7]

Experimental Protocols

Cell Culture and Treatment

A variety of human cell lines should be used to assess the cytotoxicity of this compound, representing different tissues. Commonly used cell lines for general cytotoxicity testing include:

  • HepG2 (human liver carcinoma cell line)

  • HEK293 (human embryonic kidney cell line)

  • A549 (human lung carcinoma cell line)

  • Vero (kidney epithelial cells from an African green monkey)

Protocol:

  • Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) solution in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Prepare serial dilutions of the drug in a serum-free or low-serum medium. It is advisable to test a wide range of concentrations initially, for example, from 0.1 µM to 1 mM.[5]

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control.

  • Incubate the cells for various time points, such as 24, 48, and 72 hours.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

  • After the desired incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[9][10]

Protocol:

  • After the incubation period with this compound, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 45 minutes before collecting the supernatant.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Apoptosis Assays

Apoptosis assays are used to determine if the drug induces programmed cell death.

Protocol:

  • After treatment with this compound, collect the cells (including any floating cells in the supernatant) by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol:

  • After treatment, equilibrate the 96-well plate to room temperature.

  • Add a caspase-3/7 reagent (containing a luminogenic substrate) to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2, HEK293) drug_prep 2. Prepare Tebipenem Pivoxil Hydrobromide Stock and Dilutions seeding 3. Seed Cells in 96-well Plates treatment 4. Treat Cells with Tebipenem (24, 48, 72h) seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase) treatment->apoptosis data_analysis 5. Data Acquisition and Analysis (IC50) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway for Carbapenem-Induced Cytotoxicity in Mammalian Cells

signaling_pathway Hypothesized Carbapenem-Induced Cytotoxicity Pathway tebipenem Tebipenem mitochondria Mitochondria tebipenem->mitochondria Off-target effect ros Increased ROS (Reactive Oxygen Species) mitochondria->ros Dysfunction oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation apoptosis Apoptosis dna_damage->apoptosis protein_damage->apoptosis lipid_peroxidation->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothesized pathway of tebipenem-induced cytotoxicity.

Logical Relationship of Cytotoxicity Assays

assay_relationship Relationship of Cytotoxicity Assays cluster_cause Drug Treatment cluster_effect Cellular Effects cluster_assay Measurement drug Tebipenem Pivoxil Hydrobromide metabolic_dysfunction Metabolic Dysfunction drug->metabolic_dysfunction membrane_damage Membrane Damage drug->membrane_damage apoptosis_induction Apoptosis Induction drug->apoptosis_induction mtt_assay MTT Assay metabolic_dysfunction->mtt_assay ldh_assay LDH Assay membrane_damage->ldh_assay apoptosis_assay Apoptosis Assays apoptosis_induction->apoptosis_assay

Caption: Logical links between drug action, cellular effects, and assays.

References

Application Notes and Protocols for Studying Tebipenem Pivoxil Hydrobromide Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the study of tebipenem (B1682724) pivoxil hydrobromide pharmacokinetics in various animal models. Tebipenem pivoxil hydrobromide is an orally administered prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is a critical step in its development for clinical use.

Pharmacokinetic Profiles in Preclinical Animal Models

Tebipenem pivoxil is rapidly absorbed and converted to its active form, tebipenem, in several animal species. The oral bioavailability, a key parameter for orally administered drugs, varies across the species studied.[1][2]

Comparative Oral Bioavailability

The following table summarizes the reported oral bioavailability of tebipenem after administration of tebipenem pivoxil in common preclinical animal models. This data is essential for model selection and dose-level justification in non-clinical efficacy and toxicology studies.

Animal ModelOral Bioavailability (%)Reference
Mouse71.4[1][2]
Rat59.1[1][2]
Dog34.8[1][2]
Monkey44.9[1][2]

Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for rats, dogs, and monkeys were not available in the abstracts of the reviewed English-language literature. The primary source containing this detailed data is a 2009 article in the Japanese Journal of Antibiotics.[1][2]

Murine Pharmacokinetic Parameters

Pharmacokinetic studies in mice have been conducted to support efficacy models. The following table provides an example of pharmacokinetic parameters observed in mice.

Animal ModelDose (mg/kg, oral)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Reference
Mouse~5062~0.5-1.094

Note: Data is derived from studies in neutropenic infected mouse models and may vary in healthy animals.

Mechanism of Action of Tebipenem

Tebipenem, the active form of the prodrug, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and subsequent cell lysis.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall Component) PBP->Peptidoglycan Synthesizes Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Synthesis Blocked Tebipenem Tebipenem (Active Drug) Tebipenem->PBP Inhibits

Mechanism of action of tebipenem.

Experimental Protocols

The following protocols provide a general framework for conducting oral pharmacokinetic studies of this compound in a rodent model, such as the rat. These should be adapted based on specific study objectives and institutional animal care and use committee (IACUC) guidelines.

Animal Model
  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male or female, as appropriate for the study design

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

Materials and Reagents
  • This compound

  • Vehicle for suspension (e.g., 0.5% w/v methylcellulose (B11928114) in water)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Experimental Workflow Diagram

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (Water ad libitum) acclimatization->fasting dosing Oral Administration (Gavage) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Plasma Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Workflow for a typical oral pharmacokinetic study.
Detailed Procedure

  • Dose Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. The formulation should be prepared fresh on the day of dosing.

  • Animal Preparation: Fast the animals overnight (approximately 12-16 hours) before dosing to reduce variability in gastric emptying. Ensure free access to water at all times.

  • Dose Administration:

    • Weigh each animal to determine the precise volume of the dose suspension to be administered.

    • Administer the dose suspension accurately via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points post-dose. Suggested time points include: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant.

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.

    • Carefully collect the plasma supernatant and transfer it to labeled cryovials.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method

The concentration of tebipenem in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is a common method for extracting tebipenem from the plasma matrix.

  • Chromatography: Reversed-phase chromatography is used to separate tebipenem from endogenous plasma components.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: The concentration of tebipenem is determined by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard against a calibration curve.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2: Elimination half-life.

  • Bioavailability (F%): Calculated by comparing the AUC from oral administration to that from intravenous administration.

By following these protocols and utilizing the provided data, researchers can effectively design and execute pharmacokinetic studies of this compound in various animal models, contributing to a comprehensive understanding of its preclinical profile.

References

Application Notes and Protocols for Preclinical Research of Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem (B1682724) pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem (B1253116) antibiotic. It is the hydrobromide salt of the pivoxil prodrug of tebipenem. Following oral administration, TBP-PI-HBr is rapidly absorbed and converted by intestinal esterases to its active moiety, tebipenem.[1] Tebipenem exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains, by inhibiting bacterial cell wall synthesis.[2][3] These characteristics make TBP-PI-HBr a promising oral therapeutic option for infections that would otherwise require intravenous carbapenem therapy.[4][5]

This document provides detailed application notes and protocols for the preclinical formulation and evaluation of tebipenem pivoxil hydrobromide.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC22H31N3O6S2 · HBr[6]
AppearanceCrystalline solid[6]
StabilityThe hydrobromide salt is designed for improved drug substance and product stability.[7]

Preclinical Formulations

For preclinical in vivo studies in murine models, this compound can be formulated for oral administration as a suspension.

Protocol for Oral Suspension Formulation

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of this compound and 0.5% methylcellulose solution based on the desired final concentration and volume.

  • Weigh the appropriate amount of this compound powder.

  • Levigate the powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or using a homogenizer to ensure a uniform suspension.[8]

  • Continuously stir the suspension at a low speed (e.g., 200 rpm) to maintain homogeneity during use.[8]

  • Prepare the suspension fresh daily and store it at room temperature during the dosing period.[8]

In Vitro Efficacy Assessment

The in vitro antibacterial activity of tebipenem is determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Tebipenem (active moiety)

  • Bacterial isolates (e.g., Escherichia coli, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into CAMHB.

    • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of tebipenem in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

    • Perform serial two-fold dilutions of tebipenem in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted tebipenem.

    • Include a growth control well (bacteria without drug) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of tebipenem that completely inhibits visible growth of the organism.

In Vitro Activity Data

The following tables summarize the in vitro activity of tebipenem against common uropathogens.

Table 1: In Vitro Activity of Tebipenem and Comparator Carbapenems against Escherichia coli

CarbapenemMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Tebipenem0.030.03[9]
Meropenem0.030.03[9]
Doripenem-0.06[9]
Imipenem0.250.25[9]
Ertapenem-0.12[9]

Table 2: In Vitro Activity of Tebipenem and Comparator Carbapenems against Klebsiella pneumoniae

CarbapenemMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Tebipenem0.030.125[9]
Meropenem-0.06[9]
Doripenem-0.125[9]
Imipenem-0.5[9]
Ertapenem-0.25[9]

In Vivo Efficacy Assessment

The in vivo efficacy of this compound is commonly evaluated in murine models of infection, such as the neutropenic thigh infection model and the ascending urinary tract infection model.

Protocol for Neutropenic Murine Thigh Infection Model

This model is used to assess the antimicrobial efficacy in a setting of severe soft tissue infection with compromised host immunity.[10]

Materials:

  • Female ICR (CD1) or similar strain mice (5-6 weeks old)

  • Cyclophosphamide (B585)

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Brain-heart infusion (BHI) broth or appropriate growth medium

  • This compound oral formulation

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[11]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture to a concentration of approximately 1 x 10⁷ CFU/mL.[11]

  • Infection:

    • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[11]

  • Treatment:

    • Initiate treatment with the this compound oral formulation at desired doses and schedules (e.g., 2, 8, and 14 hours post-infection).[11] Include a vehicle control group.

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.[11]

    • Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS.[11]

    • Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[11]

Protocol for Murine Ascending Urinary Tract Infection (UTI) Model

This model mimics human UTIs and is crucial for evaluating drugs intended for this indication.[12]

Materials:

  • Female C3H/HeN or similar susceptible mouse strain (7-8 weeks old)

  • Uropathogenic E. coli (UPEC) strain

  • Luria-Bertani (LB) broth

  • This compound oral formulation

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Polyethylene catheter

  • Sterile PBS

Procedure:

  • Inoculum Preparation:

    • Grow UPEC in LB broth statically overnight to induce the expression of type 1 pili, which are important for bladder colonization.[13]

    • Prepare a bacterial suspension in sterile PBS to a concentration of 1-2 x 10⁸ CFU/mL.[12]

  • Infection:

    • Anesthetize the mice.

    • Introduce the bacterial inoculum (typically 50 µL) into the bladder via transurethral catheterization.[12]

  • Treatment:

    • Begin treatment with the this compound oral formulation at specified doses and time points post-infection.

  • Assessment of Bacterial Burden:

    • At desired time points (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile PBS and perform serial dilutions for CFU enumeration on appropriate agar plates.[12]

In Vivo Efficacy Data

The following table presents efficacy data for tebipenem in a murine anthrax model.

Table 3: Survival Rates in a Murine B. anthracis Infection Model

Treatment GroupDosing Time Post-ChallengeSurvival Rate (%)Reference
Vehicle Control-0[8]
Tebipenem HBr12 hours75[8]
Tebipenem HBr24 hours73[8]
Ciprofloxacin (positive control)12 hours75[8]
Ciprofloxacin (positive control)24 hours25[8]

Mechanism of Action

Tebipenem, the active form of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[14] In Gram-negative bacteria, tebipenem shows a high affinity for PBP 2.[15][16] The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[2]

tebipenem_moa cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Tebipenem Tebipenem Tebipenem_p Tebipenem Tebipenem->Tebipenem_p Enters Periplasm PBP2 Penicillin-Binding Protein 2 (PBP2) Tebipenem_p->PBP2 Covalently Binds & Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP2->Peptidoglycan_synthesis Catalyzes Cell_Lysis Cell_Lysis Peptidoglycan_synthesis->Cell_Lysis Inhibition leads to Cell_wall_precursors Cell Wall Precursors Cell_wall_precursors->Peptidoglycan_synthesis Substrate for

Caption: Mechanism of action of tebipenem.

Experimental Workflows

The following diagrams illustrate the workflows for the in vivo efficacy studies.

neutropenic_thigh_workflow Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide Day -4 & -1) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum (~1x10^7 CFU/mL) Induce_Neutropenia->Prepare_Inoculum Infect_Thigh Intramuscular Thigh Infection (Day 0) Prepare_Inoculum->Infect_Thigh Administer_Treatment Administer Tebipenem HBr or Vehicle (Oral Gavage) Infect_Thigh->Administer_Treatment Euthanize_and_Harvest Euthanize & Harvest Thigh (24h post-infection) Administer_Treatment->Euthanize_and_Harvest Homogenize_and_Plate Homogenize, Serially Dilute, and Plate Euthanize_and_Harvest->Homogenize_and_Plate Enumerate_CFU Incubate & Enumerate CFU/gram Homogenize_and_Plate->Enumerate_CFU End End Enumerate_CFU->End

Caption: Workflow for the neutropenic murine thigh infection model.

uti_workflow Start Start Prepare_UPEC Prepare Uropathogenic E. coli (Static overnight culture) Start->Prepare_UPEC Anesthetize_Mice Anesthetize Mice Prepare_UPEC->Anesthetize_Mice Infect_Bladder Transurethral Catheterization and Bladder Inoculation Anesthetize_Mice->Infect_Bladder Administer_Treatment Administer Tebipenem HBr or Vehicle (Oral Gavage) Infect_Bladder->Administer_Treatment Euthanize_and_Harvest Euthanize & Harvest Bladder/Kidneys (e.g., 24h or 48h post-infection) Administer_Treatment->Euthanize_and_Harvest Homogenize_and_Plate Homogenize, Serially Dilute, and Plate Euthanize_and_Harvest->Homogenize_and_Plate Enumerate_CFU Incubate & Enumerate CFU/organ Homogenize_and_Plate->Enumerate_CFU End End Enumerate_CFU->End

Caption: Workflow for the murine ascending urinary tract infection model.

References

Application Notes and Protocols for Tebipenem Pivoxil Hydrobromide Dose-Ranging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebipenem (B1682724) pivoxil hydrobromide is an oral carbapenem (B1253116) antibiotic. It is a prodrug that is rapidly converted to its active form, tebipenem, after oral administration.[1][2][3] Tebipenem exhibits potent bactericidal activity against a wide range of Gram-negative bacteria, including many multidrug-resistant (MDR) strains of Enterobacteriaceae.[1][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[5][6][7]

These application notes provide a comprehensive overview of the experimental design for dose-ranging studies of tebipenem pivoxil hydrobromide, from preclinical in vitro and in vivo models to clinical trial design. The protocols provided are based on established methodologies and data from published studies on tebipenem, intended to guide researchers in designing robust studies to determine optimal dosing regimens.

Preclinical Dose-Ranging Studies

Preclinical studies are essential to characterize the pharmacokinetic/pharmacodynamic (PK/PD) profile of a new antibiotic and to inform dose selection for clinical trials. For tebipenem, the primary PK/PD driver of efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[8]

Table 1: In Vitro Activity of Tebipenem Against Key Enterobacteriaceae
Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliNon-ESBL-producing≤0.06≤0.06
Escherichia coliESBL-producing≤0.06≤0.06
Klebsiella pneumoniaeNon-ESBL-producing≤0.06≤0.06
Klebsiella pneumoniaeESBL-producing≤0.060.12
Proteus mirabilisAll≤0.060.12

Data compiled from published in vitro surveillance studies.[4]

Experimental Protocols

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9][10][11]

Objective: To determine the minimum concentration of tebipenem that inhibits the visible growth of a bacterial isolate.

Materials:

  • Tebipenem analytical standard

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a stock solution of tebipenem in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentration.

  • Perform serial two-fold dilutions of tebipenem in CAMHB directly in the 96-well plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Read the MIC as the lowest concentration of tebipenem at which there is no visible growth.

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[12][13][14][15][16]

Objective: To assess the rate and extent of bacterial killing by tebipenem at various concentrations.

Materials:

  • Tebipenem analytical standard

  • CAMHB

  • Bacterial isolates

  • Sterile test tubes

  • Incubator shaker (35°C ± 2°C)

  • Apparatus for serial dilutions and colony counting

Procedure:

  • Prepare a bacterial culture in the logarithmic phase of growth.

  • Inoculate flasks containing pre-warmed CAMHB with and without various concentrations of tebipenem (e.g., 0.5x, 1x, 2x, and 4x MIC) to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks in a shaking incubator at 35°C ± 2°C.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto appropriate agar (B569324) plates and incubate for 18-24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each tebipenem concentration.

The HFIM is a dynamic in vitro model that can simulate human pharmacokinetic profiles and assess the effect of an antibiotic on a large bacterial population over an extended period.[1][8]

Objective: To determine the PK/PD index that best correlates with tebipenem efficacy and to evaluate the potential for resistance development.

Materials:

  • Hollow-fiber cartridge system

  • Peristaltic pump

  • Central reservoir with CAMHB

  • Syringe pump for drug administration

  • Bacterial inoculum

  • Tebipenem solution

Procedure:

  • Prepare the HFIM circuit, ensuring sterility.

  • Inoculate the extra-capillary space of the hollow-fiber cartridge with a high-density bacterial suspension (e.g., 10^7 - 10^8 CFU/mL).

  • Simulate the human pharmacokinetic profile of tebipenem by infusing the drug into the central reservoir and clearing it with fresh medium at a controlled rate.

  • Collect samples from the extra-capillary space at various time points over several days.

  • Determine the total and resistant bacterial populations by plating on antibiotic-free and antibiotic-containing agar plates, respectively.

  • Analyze the data to determine the relationship between drug exposure (e.g., %fT>MIC, fAUC/MIC) and bacterial killing and resistance suppression.

HFIM_Workflow cluster_setup System Setup cluster_experiment Experiment cluster_analysis Data Analysis Sterilize Sterilize HFIM Circuit Prime Prime with Media Sterilize->Prime Inoculate Inoculate Cartridge (High-density bacteria) Simulate_PK Simulate Human PK (Drug Infusion & Clearance) Inoculate->Simulate_PK Prime->Inoculate Sample Collect Samples (Multiple Time Points) Simulate_PK->Sample Plate Plate on Agar (with/without antibiotic) Sample->Plate Count Count Colonies (Total & Resistant) Plate->Count Analyze PK/PD Analysis Count->Analyze Thigh_Model_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (Bacterial Inoculation) Neutropenia->Infection Dosing Oral Dosing (Tebipenem HBr) Infection->Dosing Euthanasia Euthanasia & Thigh Removal Dosing->Euthanasia Homogenization Thigh Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count Clinical_Trial_Progression Phase1 Phase 1 (Healthy Volunteers) - Safety & PK - SAD & MAD Phase2 Phase 2 (Patients) - Dose-Ranging - Efficacy Signal Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) - Confirmatory Efficacy - Safety in Larger Population Phase2->Phase3 NDA New Drug Application (Regulatory Review) Phase3->NDA Tebipenem_Mechanism Tebipenem Tebipenem (Active Drug) PBP Penicillin-Binding Proteins (PBPs) Tebipenem->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall is essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

References

Application Notes and Protocols for Assessing Tebipenem Penetration of the Bacterial Outer Membrane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antibiotic resistance, particularly in Gram-negative bacteria, necessitates a deeper understanding of how antibiotics overcome the formidable barrier of the outer membrane to reach their cellular targets.[1][2] Tebipenem (B1682724), the first orally available carbapenem (B1253116) antibiotic, offers a promising therapeutic option, especially for infections caused by multidrug-resistant pathogens.[3][4][5][6] Its efficacy, like all carbapenems, is critically dependent on its ability to permeate the bacterial outer membrane, primarily through porin channels, to reach the periplasmic space where it inhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis.[3][7][8]

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and techniques to assess the penetration of tebipenem through the bacterial outer membrane. Understanding these mechanisms is crucial for overcoming resistance, optimizing drug design, and developing effective treatment strategies against challenging Gram-negative infections.[1][6]

Data Presentation: In Vitro Activity of Tebipenem

The antimicrobial potency of tebipenem is a key indicator of its ability to effectively penetrate the outer membrane and reach its target. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tebipenem and comparator carbapenems against various clinically significant Gram-negative bacteria. Lower MIC values generally suggest better overall efficacy, which includes efficient outer membrane permeation.

Table 1: Comparative MIC₅₀/₉₀ Values (mg/L) of Tebipenem and Other Carbapenems against Escherichia coli and Klebsiella pneumoniae

OrganismTebipenemMeropenemDoripenemErtapenemImipenem
E. coli0.03/0.030.03/0.030.060.120.25/0.25
K. pneumoniae0.03/0.1250.060.120.250.5

Data compiled from a study on third-generation cephalosporin-resistant isolates from bloodstream infections.[9]

Table 2: Tebipenem MIC Values (mg/L) against Various Enterobacterales

OrganismMIC₅₀MIC₉₀
Escherichia coli0.0160.125
Klebsiella pneumoniae0.030.25
ESBL-phenotype isolates0.030.25
Multidrug-resistant isolates0.030.25

Data from a surveillance study of isolates from outpatient centers and nursing homes.[10] Tebipenem demonstrated potent activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).[4][10][11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare bacterial inoculum (~5 x 10^5 CFU/mL) plate_prep Prepare 96-well plate with 2-fold serial dilutions of tebipenem inoculate Inoculate wells with bacterial suspension plate_prep->inoculate Add inoculum incubate Incubate at 37°C for 18-24 hours inoculate->incubate Incubate read_plate Visually inspect for turbidity incubate->read_plate Observe determine_mic MIC = Lowest concentration with no visible growth read_plate->determine_mic Analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of tebipenem in a suitable solvent (e.g., sterile water). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]

  • Preparation of Inoculum: Culture bacteria overnight on an appropriate agar (B569324) plate. Pick a single colony and grow in CAMHB to the mid-log phase (OD₆₀₀ = 0.4–0.8). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][12]

  • Inoculation and Incubation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the antibiotic dilution.[12] Cover the plate and incubate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[12]

Protocol 2: Whole-Cell Antibiotic Accumulation Assay

This protocol quantifies the amount of tebipenem that accumulates inside bacterial cells over time. As tebipenem is not fluorescent, this method relies on Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

Workflow for Whole-Cell Accumulation Assay

Accumulation_Workflow cluster_sampling Time-Point Sampling start Grow bacterial culture to mid-log phase (OD600 = 0.4-0.8) wash1 Wash cells with buffer (e.g., PBS) start->wash1 resuspend Resuspend in buffer to a defined OD wash1->resuspend add_antibiotic Add tebipenem at a defined concentration resuspend->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate take_sample Take aliquots at various time points incubate->take_sample filter_wash Rapidly filter and wash cells to remove external antibiotic take_sample->filter_wash lyse_cells Lyse cells to release intracellular contents filter_wash->lyse_cells analyze Quantify intracellular tebipenem using LC-MS/MS lyse_cells->analyze

Caption: Workflow for quantifying intracellular antibiotic accumulation.

Methodology:

  • Cell Culture: Grow bacterial strains overnight and dilute into fresh media. Grow to mid-log phase (OD₆₀₀ = 0.4–0.8).[12]

  • Preparation: Centrifuge the cultures, decant the media, and wash the pellets with a buffer such as phosphate-buffered saline (PBS). Resuspend the washed pellets in the same buffer to a final standardized optical density (e.g., OD₆₀₀ = 2).[12]

  • Antibiotic Exposure: Add tebipenem to the bacterial suspension at a predetermined concentration (e.g., 10–100 µM). Incubate the mixture at 37°C.[12]

  • Sampling and Separation: At various time points, take aliquots of the suspension. Rapidly separate the bacteria from the external medium using a vacuum filtration manifold or by centrifugation through a layer of silicone oil to prevent antibiotic leakage.[13] Wash the cells quickly with cold PBS to remove any remaining external antibiotic.[12]

  • Lysis and Quantification: Resuspend the final cell pellet in a lysis buffer. Lyse the cells using methods such as sonication or freeze-thaw cycles.[12] Centrifuge the lysate to remove cell debris.

  • Analysis: Quantify the concentration of tebipenem in the supernatant using a validated LC-MS/MS method.[13][14]

Protocol 3: Outer Membrane Permeability Assay using a Periplasmic Reporter

This advanced method assesses the rate of β-lactam penetration into the periplasm by using a high-affinity periplasmic penicillin-binding protein (PBP) reporter, such as BlaR-CTD.[15] The acylation of this reporter protein by the antibiotic is measured over time.

Signaling Pathway for Periplasmic Reporter Assay

PBP_Reporter_Pathway cluster_cell Gram-Negative Bacterium OM Outer Membrane PP Periplasm IM Inner Membrane Tebipenem_ext Tebipenem (External) Porin Porin Channel (e.g., OmpF/C) Tebipenem_ext->Porin Diffusion Tebipenem_peri Tebipenem (Periplasmic) Porin->Tebipenem_peri BlaR BlaR-CTD Reporter (Unbound) Tebipenem_peri->BlaR Binding/ Acylation BlaR_bound Acylated BlaR-CTD (Bound)

Caption: Mechanism of the periplasmic PBP reporter assay.

Methodology:

  • Strain Construction: Use a bacterial strain (e.g., E. coli) deficient in major β-lactamases and expressing a plasmid-encoded, highly sensitive periplasmic PBP reporter like BlaR-CTD.[15]

  • Permeability Measurement: a. Grow the engineered bacterial strain to a specific cell density. b. Add a radiolabeled or fluorescently-tagged β-lactam (a "counterlabel" like cephacetrile can be used if the test antibiotic is not labeled) to the cell suspension.[15] c. At different time intervals, take samples and immediately stop the reaction. d. Separate the proteins using SDS-PAGE. e. Quantify the amount of acylated (bound) BlaR-CTD reporter using fluorography or other appropriate detection methods.[15]

  • Calculation: The rate of acylation of the BlaR-CTD reporter is proportional to the rate of antibiotic entry into the periplasm. This allows for the calculation of the outer membrane permeability coefficient.[15] This method is particularly useful for measuring low permeability rates where traditional hydrolysis assays are not sensitive enough.[15]

Concluding Remarks

The protocols outlined provide a framework for a multi-faceted approach to studying tebipenem's interaction with the bacterial outer membrane. By combining MIC determination with direct measurements of antibiotic accumulation and outer membrane permeability, researchers can gain a comprehensive understanding of its transport into Gram-negative bacteria. This knowledge is fundamental for elucidating mechanisms of resistance, such as porin loss or modification, and for guiding the development of future antibiotics capable of evading these defenses.[2][16][17] The continued application of these techniques will be invaluable in the ongoing effort to combat antimicrobial resistance.

References

Application of Tebipenem Pivoxil Hydrobromide in Anaerobic Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tebipenem (B1682724) pivoxil hydrobromide, an oral carbapenem (B1253116) antibiotic, demonstrates significant potential in the research and treatment of infections caused by anaerobic bacteria. Its broad-spectrum activity against a variety of anaerobic pathogens makes it a valuable tool for in vitro studies and a promising candidate for clinical applications. This document provides detailed application notes, experimental protocols, and visual representations of its mechanism of action and experimental workflows to support researchers in this field.

Introduction

Tebipenem pivoxil hydrobromide is the oral prodrug of tebipenem, its active form.[1][2][3] Like other carbapenems, tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][4] This is achieved through binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] The disruption of this process leads to cell lysis and bacterial death.[1][2] Tebipenem has shown potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][5]

Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria

The following tables summarize the in vitro activity of tebipenem (SPR859, the active moiety) and tebipenem pivoxil (SPR994, the prodrug) against various anaerobic bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For comparison, data for meropenem (B701) (MEM) and metronidazole (B1676534) (MTZ) are also included.

Genus or OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Bacteroides sp. 250.52
Fusobacterium spp. 10≤0.015≤0.015
Porphyromonas spp. 100.030.06
Prevotella spp. 300.1250.25
Clostridium spp. 480.52
Anaerobic Gram-positive cocci 240.060.25
Table 1: In Vitro Activity of Tebipenem (SPR859) Against Anaerobic Bacteria[6]
Genus or OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Bacteroides sp. 2514
Fusobacterium spp. 10≤0.0150.06
Porphyromonas spp. 100.060.06
Prevotella spp. 300.250.25
Clostridium spp. 4814
Anaerobic Gram-positive cocci 240.1250.25
Table 2: In Vitro Activity of Tebipenem Pivoxil (SPR994) Against Anaerobic Bacteria[6]
Genus or OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Bacteroides sp. 250.250.5
Fusobacterium spp. 10≤0.030.125
Porphyromonas spp. 10≤0.030.06
Prevotella spp. 300.060.125
Clostridium spp. 480.252
Anaerobic Gram-positive cocci 240.060.25
Table 3: In Vitro Activity of Meropenem (MEM) Against Anaerobic Bacteria[6]
Genus or OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Bacteroides sp. 2511
Fusobacterium spp. 10≤0.060.25
Porphyromonas spp. 100.251
Prevotella spp. 300.258
Clostridium spp. 480.52
Anaerobic Gram-positive cocci 240.251
Table 4: In Vitro Activity of Metronidazole (MTZ) Against Anaerobic Bacteria[6]

Experimental Protocols

Protocol 1: Agar (B569324) Dilution Susceptibility Testing for Anaerobic Bacteria

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M11-A8 guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[6]

1. Materials:

  • This compound analytical standard

  • Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood

  • Brucella broth

  • 0.5 McFarland turbidity standard

  • Anaerobic chamber or system (e.g., gas-generating pouches)

  • Sterile petri dishes, pipettes, and inoculation device

  • Control strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium difficile ATCC 700057)

2. Preparation of Antimicrobial Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. b. Perform serial twofold dilutions to achieve the desired concentration range for testing.

3. Preparation of Agar Plates: a. Prepare Brucella agar according to the manufacturer's instructions. b. Autoclave and cool to 48-50°C in a water bath. c. Add the appropriate volume of each antimicrobial dilution to the molten agar to achieve the final desired concentrations. Also prepare a drug-free control plate. d. Pour the agar into sterile petri dishes and allow them to solidify.

4. Inoculum Preparation: a. Subculture the anaerobic isolates from frozen stocks onto Brucella agar plates and incubate under anaerobic conditions at 35-37°C for 24-48 hours to ensure purity and viability. b. Select 3-5 well-isolated colonies and suspend them in Brucella broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

5. Inoculation of Plates: a. Using a multipoint inoculator, apply approximately 1-2 µL of each bacterial suspension to the surface of the agar plates, including the control plate. This should deliver a final inoculum of approximately 10^5 colony-forming units (CFU) per spot. b. Allow the inoculum spots to dry completely before inverting the plates.

6. Incubation: a. Place the inoculated plates in an anaerobic chamber or jar. b. Incubate at 35-37°C for 42-48 hours.

7. Interpretation of Results: a. Following incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, or causes a marked reduction in growth compared to the drug-free control plate.

Visualizations

Mechanism of Action of Tebipenem

Tebipenem Mechanism of Action cluster_0 This compound (Oral Administration) cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Anaerobic Bacterium Prodrug Tebipenem Pivoxil Hydrobromide Hydrolysis Hydrolysis by Intestinal Esterases Prodrug->Hydrolysis Absorption Active_Drug Tebipenem (Active Moiety) Hydrolysis->Active_Drug Conversion Cell_Wall Bacterial Cell Wall Active_Drug->Cell_Wall Penetration PBP Penicillin-Binding Proteins (PBPs) Active_Drug->PBP Binding Cell_Wall->PBP Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Lysis Cell Lysis and Death Inhibition->Lysis

Caption: Mechanism of action of tebipenem against anaerobic bacteria.

Experimental Workflow for Agar Dilution Susceptibility Testing

Agar Dilution Workflow Start Start Prepare_Media Prepare Brucella Agar and Broth Start->Prepare_Media Prepare_Antibiotic Prepare Tebipenem Stock and Serial Dilutions Start->Prepare_Antibiotic Culture_Bacteria Subculture Anaerobic Isolates Start->Culture_Bacteria Prepare_Plates Prepare Agar Plates with Antibiotic Dilutions Prepare_Media->Prepare_Plates Prepare_Antibiotic->Prepare_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspensions Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Culture_Bacteria->Prepare_Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Anaerobically (42-48 hours, 35-37°C) Inoculate_Plates->Incubate Read_Results Read and Record MICs Incubate->Read_Results End End Read_Results->End

Caption: Workflow for agar dilution susceptibility testing.

References

Troubleshooting & Optimization

Tebipenem pivoxil hydrobromide degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tebipenem (B1682724) pivoxil hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling, analysis, and stability testing of tebipenem pivoxil hydrobromide.

Issue 1: Unexpected Peaks or High Background in HPLC Analysis

  • Question: My HPLC chromatogram for tebipenem pivoxil shows unexpected peaks and a high background. What could be the cause?

  • Answer: Unexpected peaks and high background are often indicative of tebipenem pivoxil degradation. The primary degradation pathway is the hydrolysis of the β-lactam ring, which is highly strained and susceptible to cleavage.[1] Tebipenem pivoxil is also known to degrade under acidic, basic, oxidative, thermal, and photolytic stress conditions.[2][3] To troubleshoot, critically review your sample preparation and handling procedures. Ensure that the pH of your solutions is controlled, and samples are protected from prolonged exposure to light and elevated temperatures.

Issue 2: Low Recovery of Tebipenem Pivoxil

  • Question: I am observing significantly lower than expected concentrations of tebipenem pivoxil in my quantitative analysis. What could be causing this?

  • Answer: Low recovery is a common issue stemming from the inherent instability of tebipenem pivoxil.[4] Degradation can occur rapidly, especially in aqueous solutions. To mitigate this, it is crucial to work quickly, keep samples cooled, and use appropriate buffers to maintain a stable pH. For instance, significant degradation has been observed in both acidic (0.2 N HCl) and basic (0.02 N NaOH) solutions.[3][4]

Issue 3: Inconsistent Results Between Replicates

  • Question: My experimental replicates for tebipenem pivoxil analysis are showing high variability. What could be the reason for this inconsistency?

  • Answer: Inconsistent results often arise from variations in sample handling and the timing of analysis. Given the instability of tebipenem pivoxil, even minor differences in processing time or storage conditions between replicates can lead to varying degrees of degradation.[4] It is essential to standardize your protocol to ensure each replicate is treated identically from sample preparation to analysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and degradation of this compound.

  • What is the primary degradation pathway of this compound? The most significant degradation pathway for tebipenem pivoxil is the hydrolysis of the β-lactam ring.[1] This bicyclic 4:5 fused ring system is inherently strained and prone to cleavage. Another key degradation pathway is the hydrolysis of the pivalate (B1233124) ester to form the active drug, tebipenem.[5]

  • What are the known degradation byproducts of this compound? Under various stress conditions, tebipenem pivoxil degrades into several byproducts. The main degradation products identified are:

    • Tebipenem: The active form of the drug, resulting from the hydrolysis of the pivoxil ester.[2][5]

    • Ring-opened tebipenem pivoxil: Formed by the cleavage of the β-lactam ring of the parent compound.

    • Ring-opened tebipenem (LJC 11562): A major circulating metabolite in plasma, formed by the cleavage of the β-lactam ring of tebipenem.[5]

    • Oxidized tebipenem pivoxil: Forms under oxidative stress.[2]

    • A product from the condensation of the substituents of 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-azetidinyl]sulfanyl has also been identified under thermal stress in dry air.[6]

  • Under what conditions is this compound most unstable? this compound is susceptible to degradation under a range of conditions, including:

    • Acidic and Basic Conditions: It degrades in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[2]

    • Oxidative Stress: It is degraded by oxidizing agents such as 3% hydrogen peroxide.[2]

    • Thermal Stress: Degradation occurs in the solid state at elevated temperatures (e.g., 343 K and 373 K).[2]

    • Photolytic Stress: Exposure to sunlight (e.g., 10,000 lux) can cause degradation.[2]

Quantitative Data Summary

The following table summarizes the results of forced degradation studies on tebipenem and tebipenem pivoxil under various stress conditions.

Stress ConditionReagents/ParametersExtent of DegradationDegradation ProductsReference
Tebipenem
Acidic Hydrolysis0.2 N HCl, 303 K, 3 min~40%Cleavage of β-lactam ring[4]
Basic Hydrolysis0.02 N NaOH, 298 KSignificant degradationCleavage of β-lactam ring[4]
Oxidative3% H₂O₂, 298 K, 3 min~40%Oxidized products[4]
Thermal (Solid State)373 K, Dry Air (RH=0%)Follows first-order kineticsTebipenem with open β-lactam ring[4]
Thermal (Solid State)343 K, 76.5% RHFollows autocatalytic kineticsTebipenem with open β-lactam ring[4]
PhotodegradationSunlight (10,000 lux)Degradation observedNot specified[4]
Tebipenem Pivoxil
Acidic Hydrolysis0.01 M HCl, RT, 20 minDegradation observedTebipenem, ring-opened tebipenem pivoxil, ring-opened tebipenem[2]
Basic Hydrolysis0.01 M NaOH, RT, 10 minDegradation observedTebipenem, ring-opened tebipenem pivoxil, ring-opened tebipenem[2]
Oxidative3% H₂O₂, RT, 60 minDegradation observedOxidized tebipenem pivoxil[2]
Thermal (Solid State)343 K, 76.4% RH, 48 hDegradation observedTebipenem[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability testing of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting tebipenem pivoxil to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of tebipenem pivoxil in a suitable solvent (e.g., mobile phase).

  • Acid Hydrolysis:

    • Dissolve 2.5 mg of tebipenem pivoxil in 25.0 mL of 0.1 M HCl.[7]

    • Incubate the solution at 313 K.[2]

    • At specified time intervals, withdraw samples, cool them immediately in an ice-water bath, and neutralize them.

  • Base Hydrolysis:

    • Dissolve 2.5 mg of tebipenem pivoxil in 25.0 mL of 0.1 M NaOH.

    • Incubate the solution at 313 K.[2]

    • At specified time intervals, withdraw samples, cool them immediately, and neutralize them.

  • Oxidative Degradation:

    • Dissolve 2.5 mg of tebipenem pivoxil in 25.0 mL of 3% H₂O₂ solution.[2]

    • Keep the solution at room temperature.

    • Monitor the degradation and, at the appropriate time, dilute the sample with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place solid tebipenem pivoxil in a heat chamber at 373 K in dry air and at 343 K with 76.4% relative humidity.[2]

    • After a suitable duration, dissolve the samples in the mobile phase to the target concentration.

  • Photolytic Degradation (Solid State):

    • Expose solid tebipenem pivoxil to sunlight (10,000 lux) for 48 hours.[2]

    • Subsequently, dissolve the sample in the mobile phase to the desired concentration.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-DAD Method

This protocol describes a validated HPLC-DAD method for the quantitative analysis of tebipenem pivoxil and its degradation products.[2][7]

  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm) or equivalent.[7]

  • Mobile Phase: 50 mmol L⁻¹ Ammonium Acetate:Acetonitrile:Triethylamine (68:30:2, v/v/v), adjusted to pH 3.5 with concentrated phosphoric acid.[7]

  • Flow Rate: 0.8 mL min⁻¹.[7]

  • Detection Wavelength: 330 nm.[7]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.[7]

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of tebipenem pivoxil reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare sample solutions by dissolving the drug substance or crushed tablets in the mobile phase to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Degradation Pathway of this compound

This compound This compound Tebipenem Tebipenem This compound->Tebipenem Ester Hydrolysis Ring-opened Tebipenem Pivoxil Ring-opened Tebipenem Pivoxil This compound->Ring-opened Tebipenem Pivoxil β-lactam Hydrolysis Oxidized Product Oxidized Product This compound->Oxidized Product Oxidation Condensation Product Condensation Product This compound->Condensation Product Thermolysis (Dry Air) Ring-opened Tebipenem (LJC 11562) Ring-opened Tebipenem (LJC 11562) Tebipenem->Ring-opened Tebipenem (LJC 11562) β-lactam Hydrolysis

Caption: Major degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal (Solid) Thermal (Solid) Thermal (Solid)->HPLC Analysis Photolytic (Solid) Photolytic (Solid) Photolytic (Solid)->HPLC Analysis This compound Sample This compound Sample Sample Preparation Sample Preparation This compound Sample->Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidation Sample Preparation->Thermal (Solid) Sample Preparation->Photolytic (Solid) Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Overcoming Low Recovery of Tebipenem in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low recovery of tebipenem (B1682724) during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of tebipenem in biological samples?

Low recovery of tebipenem is a common issue stemming from its chemical properties and interaction with the sample matrix. Key contributing factors include:

  • Chemical Instability: Tebipenem is susceptible to degradation, particularly in non-neutral pH conditions.

  • Adsorption: The molecule can adhere to the surfaces of laboratory plastics and glassware.

  • Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the extraction process and analytical detection, causing ion suppression or enhancement in mass spectrometry.

  • Suboptimal Extraction: The chosen extraction method may not be efficient for tebipenem, leading to incomplete recovery.

  • Improper Sample Handling: Exposure to ambient temperature for extended periods and repeated freeze-thaw cycles can lead to degradation.

Q2: How can the stability of tebipenem be improved during sample preparation?

Maintaining the integrity of tebipenem throughout the analytical process is crucial. The following measures can significantly enhance its stability:

  • pH Control: It is critical to maintain a neutral pH. One validated method involves the addition of a 3-morpholinopropanesulfonic acid (MOPS) buffer (50 mM, pH 7.0) to plasma samples to stabilize the analyte.[1]

  • Temperature Regulation: All sample preparation steps should be conducted at low temperatures (e.g., on ice) to minimize degradation.

  • Prompt Processing and Storage: Samples should be processed promptly after collection and stored at -80°C for long-term stability. Studies have shown tebipenem to be stable in plasma for at least 30 days at -80°C.[1]

  • Minimize Freeze-Thaw Cycles: Repetitive freezing and thawing of samples should be avoided as it can degrade the analyte.[1]

Q3: What is the recommended extraction method for tebipenem from plasma?

While several methods can be employed, protein precipitation is a rapid and effective technique that has been successfully validated. A single-step protein precipitation using acetonitrile (B52724) has demonstrated high recovery rates of 90.19-95.74%.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues with tebipenem.

Problem: Consistently low and variable recovery of tebipenem from plasma samples.

Troubleshooting_Workflow cluster_step1 Sample Handling Verification cluster_step2 Extraction Optimization cluster_step3 Matrix Effect Assessment start Low Tebipenem Recovery step1 Step 1: Review Sample Collection & Handling start->step1 s1_stabilizer Confirm use of pH 7.0 stabilizing buffer (e.g., MOPS) step1->s1_stabilizer step2 Step 2: Optimize Extraction Procedure s2_ppt Protein Precipitation: Optimize solvent-to-sample ratio step2->s2_ppt s2_lle Liquid-Liquid Extraction: Test various organic solvents and pH step2->s2_lle s2_spe Solid-Phase Extraction: Screen different sorbents and elution conditions step2->s2_spe step3 Step 3: Evaluate for Matrix Effects s3_spike Conduct post-extraction spike experiments step3->s3_spike end_success Recovery Issue Resolved s1_temp Ensure samples are kept cold during processing s1_stabilizer->s1_temp s1_storage Verify -80°C storage and minimal freeze-thaw cycles s1_temp->s1_storage s1_storage->step2 If problem persists s1_storage->end_success If resolved s2_ppt->step3 If problem persists s2_ppt->end_success If resolved s2_lle->step3 If problem persists s2_lle->end_success If resolved s2_spe->step3 If problem persists s2_spe->end_success If resolved s3_is Implement a stable isotope-labeled internal standard s3_spike->s3_is s3_is->end_success

Caption: A logical workflow for troubleshooting low tebipenem recovery.

Experimental Protocols

Protocol: Protein Precipitation for Tebipenem Analysis in Human Plasma

This protocol is based on a validated UPLC-MS/MS method that demonstrated high recovery.[1]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • 3-morpholinopropanesulfonic acid (MOPS) buffer, 50 mM, pH 7.0

  • Tebipenem analytical standard

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

Procedure:

Experimental_Workflow start Begin with Plasma Sample step1 Pipette 100 µL of plasma into a microcentrifuge tube start->step1 step2 Add an equal volume (100 µL) of 50 mM MOPS buffer (pH 7.0) to stabilize the sample step1->step2 step3 Add internal standard solution step2->step3 step4 Add 400 µL of acetonitrile for protein precipitation step3->step4 step5 Vortex the mixture for 1 minute to ensure thorough mixing step4->step5 step6 Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins step5->step6 step7 Carefully transfer the supernatant to a new tube or well plate step6->step7 end_step Analyze by LC-MS/MS step7->end_step

Caption: Step-by-step workflow for the protein precipitation of tebipenem.

Quantitative Data Summary

The following table summarizes the performance of the described protein precipitation method.

ParameterReported ValueReference
Recovery 90.19 - 95.74%[1]
Linearity Range 0.1 - 20 µg/mL[1]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1]
Intra-run Precision (CV) < 3.81%[1]
Inter-run Precision (CV) < 3.81%[1]
Accuracy (RE) within ± 8.56%[1]

References

Stabilizing tebipenem pivoxil hydrobromide in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tebipenem (B1682724) pivoxil hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling of this compound in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with tebipenem pivoxil hydrobromide in aqueous solutions?

A1: The main stability issue is the degradation of the molecule, primarily through the hydrolysis of the β-lactam ring.[1][2] This process is influenced by factors such as pH, temperature, and the presence of enzymes like β-lactamases.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound has low solubility in water. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO or DMF can also be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day due to its instability.

Q4: Can I use buffers in my aqueous solution?

A4: Yes, buffers can be used to control the pH of your aqueous solution, which is a critical factor for the stability of this compound. However, it is important to be aware that some buffer components can catalyze degradation. It is recommended to validate the stability of this compound in your specific buffered solution.

Q5: What are the main degradation products of this compound?

A5: The primary degradation pathway involves the opening of the β-lactam ring, leading to the formation of an inactive, ring-opened metabolite.[1] In some cases, the pivoxil ester may also be cleaved, releasing the active tebipenem moiety, which is also susceptible to β-lactam ring hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in your aqueous solution.Prepare fresh aqueous solutions for each experiment. Minimize the time the compound is in an aqueous solution before use. Control the pH and temperature of your experimental setup.
Low or no biological activity Complete degradation of the compound.Confirm the integrity of your stock solution. Prepare fresh aqueous solutions immediately before the experiment. Consider performing a quick stability check in your experimental medium.
Precipitation in aqueous solution Poor solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed the solubility limit of the compound in the final aqueous medium.
Unexpected peaks in analytical chromatography Presence of degradation products.Review your sample preparation and handling procedures to minimize degradation. Use a validated stability-indicating analytical method to separate and identify the parent compound from its degradants.

Stability Data

Condition Observation
Acidic (e.g., pH 1-3) Significant degradation occurs.
Neutral (e.g., pH 6-7.5) More stable than in acidic or basic conditions, but degradation still occurs over time.
Basic (e.g., pH > 8) Prone to rapid degradation.
Elevated Temperature Increased temperature accelerates the rate of degradation.
Light Exposure Should be protected from light to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: General Procedure for Preparing Working Solutions
  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in your pre-warmed experimental aqueous medium (e.g., cell culture media, buffer).

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately. Do not store aqueous working solutions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation weigh Weigh Tebipenem Pivoxil HBr dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute in Aqueous Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

degradation_pathway tebipenem This compound (Active β-Lactam Ring) hydrolysis Hydrolysis (H₂O, pH, Temp) tebipenem->hydrolysis Degradation inactive Inactive Metabolite (Opened β-Lactam Ring) hydrolysis->inactive

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Tebipenem Pivoxil Hydrobromide Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing the dosage of tebipenem (B1682724) pivoxil hydrobromide (TBPM-PI-HBr) in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is tebipenem pivoxil hydrobromide and how does it work?

This compound is an oral prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1][2][3] After oral administration, it is rapidly converted into its active form, tebipenem, within the enterocytes of the gastrointestinal tract.[2][4] Tebipenem then exerts its antibacterial effect by inhibiting the formation of the bacterial cell wall, leading to cell death.[5] This mechanism is effective against a wide range of Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs) and those resistant to fluoroquinolones.[6][7]

cluster_GI Gastrointestinal Tract cluster_Conversion Metabolic Conversion cluster_Systemic Systemic Circulation TBPM_PI_HBr Tebipenem Pivoxil HBr (Oral Prodrug) Enterocytes Intestinal Enterocytes TBPM_PI_HBr->Enterocytes Absorption Esterases Intestinal Esterases Enterocytes->Esterases act on Tebipenem Tebipenem (Active Moiety) Esterases->Tebipenem catalyze conversion to Plasma Systemic Plasma Tebipenem->Plasma Enters Bacteria Pathogenic Bacteria InfectionSite Site of Infection (e.g., Urinary Tract) Plasma->InfectionSite Distribution InfectionSite->Bacteria Targets

Caption: Conversion of prodrug TBPM-PI-HBr to active tebipenem.

Q2: Which animal models are commonly used for tebipenem efficacy studies?

The most frequently cited models in the literature are murine (mouse) models, which are well-characterized for studying antibacterial agents. Key models include:

  • Neutropenic Murine Thigh Infection Model: This model is used to study the pharmacokinetics and pharmacodynamics (PK/PD) of tebipenem against various Enterobacteriaceae like E. coli and K. pneumoniae.[1]

  • Murine Acute Pyelonephritis (AP) Model: This model is specifically used to evaluate the efficacy of tebipenem in treating complicated urinary tract infections (cUTIs).[8]

  • Lung Infection Models: Tebipenem has also demonstrated in vivo activity in murine lung infection models.[2]

Q3: What is the primary PK/PD index that predicts the efficacy of tebipenem?

Tebipenem exhibits time-dependent antibacterial activity.[1] The PK/PD index that best correlates with its efficacy is the free drug area under the concentration-time curve to MIC ratio, adjusted for the dosing interval (fAUC/MIC · 1/τ) .[1][8][9] In a neutropenic murine thigh infection model, the median fAUC₀₋₂₄/MIC · 1/τ value required to achieve bacterial stasis against 11 strains of Enterobacteriaceae was 23.[1]

PK Pharmacokinetics (PK) (Drug Concentration over Time) Index Predictive Index fAUC/MIC • 1/τ PK->Index determines fAUC PD Pharmacodynamics (PD) (Drug Effect on Bacteria - MIC) PD->Index determines MIC Efficacy Bacteriological Efficacy (e.g., Stasis, 1-log kill) Index->Efficacy Correlates with

Caption: Relationship between PK/PD parameters and tebipenem efficacy.

Q4: What are the reported bioavailability and pharmacokinetic parameters of tebipenem in different animal species?

Tebipenem pivoxil is rapidly absorbed and converted to its active form, tebipenem. Bioavailability varies across species. After oral administration, tebipenem is distributed at high concentrations in the kidney and is quickly eliminated.[10]

Table 1: Bioavailability of Tebipenem Pivoxil in Various Animal Species

Animal Species Oral Bioavailability (%)
Mouse 71.4%[10]
Rat 59.1%[10]
Dog 34.8%[10]

| Monkey | 44.9%[10] |

Table 2: Pharmacokinetic Parameters of Tebipenem in Murine Models

Parameter Value / Observation Source
PK Profile Linear over regimens used in dose-response studies. [1]
Free Fraction 1.3% (used to calculate free drug concentrations). [1]
Elimination Half-life (t₁/₂) in Humans Approximately 1 hour. [2]

| Time to Peak Concentration (Tₘₐₓ) in Humans | Within 2 hours. |[2] |

Note: Human PK data is provided for context as it is readily available and may inform preclinical model interpretation.

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is adapted from studies evaluating the PK/PD of tebipenem.[1]

  • Animal Preparation:

    • Use specific-pathogen-free female mice (e.g., ICR/Swiss mice), weighing approximately 23-25g.

    • Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg of body weight 4 days before infection and 100 mg/kg 1 day before infection. This renders the mice neutropenic (neutrophils <100/mm³) for about 5 days.

  • Infection:

    • Prepare an inoculum of the target bacterium (e.g., E. coli ATCC 25922) grown to the logarithmic phase.

    • Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension (typically 10⁶ to 10⁷ CFU/mL) into the thigh muscle of each mouse.

  • Drug Administration:

    • Administer this compound orally via gavage at predetermined doses and schedules (e.g., every 8 hours). Doses are selected based on preliminary dose-finding studies.

  • Sample Collection & Analysis:

    • For PK analysis, collect blood samples via cardiac puncture at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours). Use a destructive study design where cohorts of mice are euthanized at each time point.

    • Process blood to plasma and measure tebipenem concentrations using a validated method like LC-MS/MS.

    • For PD analysis, euthanize mice 24 hours after the start of therapy. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative bacterial culture to determine CFU/thigh.

Start Start: Acclimatize Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Induce Thigh Infection (e.g., E. coli injection) Neutropenia->Infection Therapy Initiate TBPM-PI-HBr Therapy (Oral Gavage) Infection->Therapy PK_Sampling PK Sampling: Collect blood at multiple timepoints Therapy->PK_Sampling PD_Endpoint PD Endpoint (24h): Harvest thigh tissue Therapy->PD_Endpoint PK_Analysis Analyze Plasma (LC-MS/MS) PK_Sampling->PK_Analysis PD_Analysis Determine Bacterial Load (CFU/thigh) PD_Endpoint->PD_Analysis End End: Correlate PK/PD and Determine Efficacy PK_Analysis->End PD_Analysis->End

Caption: Experimental workflow for the murine thigh infection model.

Troubleshooting Guide

Problem 1: High variability in plasma tebipenem concentrations between animals in the same dose group.

  • Possible Cause 1: Inconsistent Oral Gavage Technique: Improper technique can lead to incomplete dosing or administration into the trachea instead of the esophagus.

    • Solution: Ensure all personnel are thoroughly trained and proficient in oral gavage. Verify correct placement of the gavage needle. Use a consistent volume and administration speed.

  • Possible Cause 2: Food Effect: Although human studies suggest a minimal food effect, the presence of food in the stomach of small animals can significantly alter absorption kinetics.[4]

    • Solution: Standardize the fasting period for all animals before dosing. A typical fast is 2-4 hours. Ensure free access to water.

  • Possible Cause 3: Animal Stress: Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption.

    • Solution: Acclimatize animals to handling and the gavage procedure before the main experiment. Maintain a calm and consistent environment.

Problem 2: Lack of efficacy at a dose expected to be effective based on MIC data.

  • Possible Cause 1: Sub-optimal PK/PD Target: The required fAUC/MIC ratio might be higher for the specific pathogen or infection model being used than for the reference strains.

    • Solution: Conduct a dose-ranging study to empirically determine the dose required for efficacy in your specific model. Refer to established PK/PD targets; for example, a median fAUC₀₋₂₄/MIC · 1/τ of 23 was needed for stasis in a thigh infection model.[1]

  • Possible Cause 2: Drug Formulation or Stability Issues: The TBPM-PI-HBr salt was designed to improve stability, but improper storage or formulation of the dosing solution can lead to degradation.[1]

    • Solution: Prepare dosing solutions fresh daily. Protect from light and store at the recommended temperature. Confirm the concentration and stability of your formulation with analytical methods if issues persist.

  • Possible Cause 3: In vivo Resistance: The bacterial strain may have resistance mechanisms that are not fully captured by standard in vitro MIC testing.

    • Solution: Isolate bacteria from the site of infection in treated animals that failed therapy and perform MIC testing to check for the development of resistance.

Problem 3: Adverse events, such as diarrhea or weight loss, are observed in study animals.

  • Possible Cause 1: Dose is too high: Carbapenems can disrupt the indigenous intestinal microbiota, which may lead to gastrointestinal side effects.[10] Mild, transient diarrhea has been reported as the most common adverse event in human studies.[3][9]

    • Solution: Evaluate lower doses to find a balance between efficacy and tolerability. Implement a dose-escalation design in initial studies. Monitor animals closely for clinical signs and body weight changes.

  • Possible Cause 2: Vehicle/Formulation Intolerance: The vehicle used to suspend or dissolve the drug may be causing gastrointestinal irritation.

    • Solution: Run a vehicle-only control group to assess the tolerability of the formulation itself. If the vehicle is the issue, explore alternative, more inert options.

References

Navigating Tebipenem Pivoxil Hydrobromide Solubility for Accurate In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tebipenem (B1682724) pivoxil hydrobromide, an oral carbapenem (B1253116) prodrug, presents unique solubility challenges for researchers in in vitro settings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

This guide offers detailed protocols, quantitative solubility data, and visual workflows to address common issues encountered when preparing tebipenem pivoxil hydrobromide solutions for a variety of in vitro assays, including Minimum Inhibitory Concentration (MIC) testing and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous buffers but exhibits good solubility in organic solvents. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent.[1] Following dissolution in DMSO, the stock solution can be further diluted with the desired aqueous buffer or cell culture medium.

Q2: How soluble is this compound in common solvents?

A2: The solubility of this compound can vary. It is highly soluble in DMSO, with reported values around 30 mg/mL to 50 mg/mL.[1][2] However, its solubility is significantly lower in aqueous solutions. For instance, in a 1:6 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.14 mg/mL.[1]

Q3: For how long can I store this compound solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage, with suggestions to avoid storing for more than one day.[1] For stock solutions in DMSO, it is best practice to prepare them fresh. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q4: Why is my this compound solution precipitating when I add it to my aqueous assay medium?

A4: Precipitation is a common issue and typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. This can happen if the initial DMSO stock solution is too concentrated or if the dilution factor into the aqueous medium is not sufficient. Refer to the troubleshooting section and the detailed protocols for guidance on preparing appropriate working concentrations.

Q5: What are the degradation characteristics of this compound?

A5: this compound is susceptible to degradation under various conditions, including acidic and basic environments, oxidation, and exposure to heat and light.[3] The primary degradation pathway involves the cleavage of the β-lactam ring.[3] It is crucial to handle the compound and its solutions with care, avoiding harsh conditions.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)~50 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL[1]
Deionized Water (for Tebipenem)1000 mg/L (stock solution for MIC)[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in various in vitro assays.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of pure, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution but should be done cautiously to avoid degradation.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of a DMSO stock solution into a cell culture medium.

  • Thawing: If using a frozen DMSO stock, thaw it quickly at room temperature.

  • Serial Dilution (in DMSO): Perform serial dilutions of the high-concentration DMSO stock solution in DMSO to create intermediate stock solutions. This helps to minimize the final concentration of DMSO in the assay.

  • Final Dilution (in Medium): Directly before the experiment, dilute the intermediate DMSO stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentrations. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Mixing: Mix the final working solution gently but thoroughly by pipetting or inverting the tube.

  • Application: Immediately add the working solutions to the cells.

Protocol 3: Preparation of Tebipenem Stock Solution for MIC Broth Microdilution

This protocol is adapted from a published method for preparing tebipenem (the active form) for antimicrobial susceptibility testing.[4]

  • Initial Dissolution: Dissolve the tebipenem dry powder in deionized water to prepare a 1000 mg/L stock solution.[4]

  • Further Dilution: Further dilute this stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the serial dilutions in the 96-well plate.[4]

  • Serial Dilution: Perform serial two-fold dilutions across the microtiter plate to obtain the final concentration range for MIC determination.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer/medium The concentration of this compound in the final solution exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (while staying within the tolerance limits of the assay). Prepare a less concentrated initial DMSO stock solution.
Inconsistent or lower-than-expected activity Degradation of the compound due to improper storage, handling, or exposure to harsh conditions (pH, light, temperature).Prepare fresh stock and working solutions for each experiment. Store stock solutions in small aliquots at low temperatures and protect from light. Ensure the pH of the final assay medium is within a stable range for the compound.
Cloudy or hazy solution after dissolution in DMSO The compound is not fully dissolved. The DMSO may have absorbed water, reducing its solvating power.Vortex the solution for a longer period. Gentle warming can be attempted. Use fresh, anhydrous DMSO.

Visualizations

Experimental Workflow for Preparing Working Solutions

experimental_workflow Workflow for Preparing this compound Working Solutions start Start: Weigh Tebipenem Pivoxil HBr Powder dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL stock) start->dissolve intermediate Perform Intermediate Dilutions in 100% DMSO dissolve->intermediate final_dilution Dilute into Aqueous Buffer or Cell Culture Medium intermediate->final_dilution assay Add to In Vitro Assay (Final DMSO concentration ≤0.5%) final_dilution->assay mechanism_of_action Simplified Mechanism of Action of Tebipenem prodrug Tebipenem Pivoxil HBr (Prodrug) conversion Conversion to Tebipenem (Active Form) prodrug->conversion (in vivo/some in vitro systems) pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall conversion->pbp Binds to inhibition Inhibition of Peptidoglycan Synthesis pbp->inhibition lysis Bacterial Cell Lysis and Death inhibition->lysis

References

Minimizing tebipenem degradation during in vitro sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tebipenem (B1682724) degradation during in vitro sample preparation.

Troubleshooting Guides

Issue: Unexpected peaks or high background in chromatograms.

Question: I am observing extra peaks and a high background in my HPLC analysis of tebipenem. What could be the cause?

Answer: Unexpected peaks and a high background are often indicative of tebipenem degradation. Tebipenem is susceptible to degradation under various stress conditions, including acidic and basic environments, oxidation, and exposure to heat and light.[1][2] The primary degradation pathway involves the cleavage of the β-lactam ring, leading to the formation of multiple degradation products. To troubleshoot, review your sample preparation workflow for potential sources of these stressors. Ensure that the pH of your solutions is controlled and that samples are protected from prolonged exposure to harsh conditions.

Issue: Low recovery of tebipenem.

Question: My quantitative analysis shows a lower than expected concentration of tebipenem. What could be causing this loss?

Answer: Low recovery of tebipenem is a common issue, primarily due to its instability. Degradation can occur rapidly, especially in aqueous solutions at non-optimal pH or elevated temperatures.[1] To mitigate this, it is crucial to work quickly, keep samples cooled, and use appropriate buffers to maintain a stable pH. For instance, studies have shown significant degradation in both acidic (0.2 N HCl) and basic (0.02 N NaOH) solutions.[1][2]

Issue: Inconsistent results between sample replicates.

Question: I am getting variable results between my replicate samples. What could be the reason for this inconsistency?

Answer: Inconsistent results often stem from variations in sample handling and the timing of analysis. Given tebipenem's instability, even minor differences in the duration of sample processing or storage can lead to varying degrees of degradation. Standardize your protocol to ensure each replicate is treated identically, from collection to analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for tebipenem?

A1: The primary degradation pathway for tebipenem involves the hydrolytic cleavage of the β-lactam ring. This process disrupts the core structure of the antibiotic, leading to a loss of microbiological activity.[1] This degradation can be accelerated by exposure to acidic or basic conditions, oxidative agents, heat, and light.

Q2: What is the optimal pH for maintaining tebipenem stability in solution?

A2: While extensive long-term stability studies at various pH values are not detailed in the available literature, the pronounced instability in both acidic and basic conditions suggests that maintaining a near-neutral pH is optimal for short-term handling.[1][2] For analytical purposes, such as HPLC, mobile phases are often buffered. For example, a mobile phase for analyzing tebipenem pivoxil and tebipenem was adjusted to pH 3.5 with phosphoric acid, indicating some stability at this pH for the duration of a chromatographic run. However, for sample storage, a neutral pH and low temperature are recommended.

Q3: How should I store my in vitro samples containing tebipenem before analysis?

A3: To minimize degradation, samples should be processed and analyzed as quickly as possible. If immediate analysis is not feasible, store samples at low temperatures (e.g., on ice or frozen) and in a neutral pH buffer.[1] One study recommended instantly cooling reaction solutions with a mixture of ice and water and then neutralizing them.[3]

Q4: Are there any recommended stabilizers for tebipenem in biological matrices?

A4: Yes, for the analysis of tebipenem in whole blood, especially when starting with its prodrug tebipenem pivoxil, isopropyl alcohol (IPA) has been used as a stabilizer to prevent the conversion of the prodrug to tebipenem after sample collection.[4] In a study determining tebipenem in human plasma, a 3-morpholinopropanesulfonic acid (MOPS) buffer (50 mM, pH 7.0) was added to plasma samples to stabilize the analyte.

Q5: Can I use standard protein precipitation methods for tebipenem samples?

A5: Yes, protein precipitation is a common and effective step in preparing tebipenem samples for analysis. Acetonitrile (B52724) is a frequently used solvent for this purpose.[1]

Data Presentation

Table 1: Summary of Tebipenem Degradation under Various Stress Conditions

Stress ConditionReagents/ParametersObserved DegradationReference
Acidic Hydrolysis0.2 N HCl at 303 KApproximately 40% degradation after 3 minutes[1]
Basic Hydrolysis0.02 N NaOH at 298 KSignificant degradation[1][2]
Oxidative3% H₂O₂ at 298 KApproximately 40% degradation after 3 minutes[1]
Thermal (Solid State)373 K in dry air (RH=0%)Degradation follows first-order kinetics
Thermal (Solid State)343 K at 76.5% RHDegradation follows autocatalytic kinetics
PhotodegradationExposure to sunlight (10,000 lux)Degradation observed[1][2]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of Tebipenem

  • Sample Collection: Collect the in vitro sample (e.g., from a cell culture or enzymatic assay).

  • Stabilization: Immediately place the sample on ice to slow down degradation. If working with biological matrices containing esterases and the prodrug tebipenem pivoxil, consider adding a stabilizer like isopropyl alcohol.[1]

  • Protein Precipitation (if applicable): For samples containing proteins, add a sufficient volume of cold acetonitrile (typically 2-3 times the sample volume) to precipitate the proteins.

  • Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing tebipenem.

  • Dilution: If necessary, dilute the supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analysis: Immediately inject the prepared sample into the HPLC system for analysis.

Protocol 2: HPLC Method for Quantification of Tebipenem

This protocol is based on a validated stability-indicating LC method.[2][5]

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column: C-18 stationary phase.

  • Mobile Phase: 12 mM ammonium (B1175870) acetate-acetonitrile (96:4 v/v).[2][5]

  • Flow Rate: 1.2 mL/min.[2][5]

  • Detection Wavelength: 298 nm.[2][5]

  • Column Temperature: Ambient.

  • Injection Volume: Typically 10-20 µL.

Visualizations

Tebipenem Degradation Pathway cluster_stress Stress Conditions Tebipenem Tebipenem (Active β-lactam ring) DegradationProducts Degradation Products (Inactive, opened β-lactam ring) Tebipenem->DegradationProducts β-lactam ring cleavage Acid Acidic pH Acid->DegradationProducts Base Basic pH Base->DegradationProducts Oxidation Oxidizing Agents Oxidation->DegradationProducts Heat Heat Heat->DegradationProducts Light Light Light->DegradationProducts

Caption: Primary degradation pathway of tebipenem under various stress conditions.

Recommended In Vitro Sample Preparation Workflow Start Sample Collection Stabilize Immediate Stabilization (Ice Bath, Stabilizers) Start->Stabilize Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Stabilize->Protein_Precipitation Centrifuge Centrifugation (4°C) Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Immediate HPLC Analysis Supernatant->Analyze

Caption: A workflow designed to minimize tebipenem degradation during sample preparation.

References

Identifying and mitigating sources of variability in tebipenem pivoxil hydrobromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tebipenem (B1682724) pivoxil hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of variability in their experiments involving this novel oral carbapenem (B1253116). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is tebipenem pivoxil hydrobromide and what is its mechanism of action?

A1: this compound is an orally bioavailable prodrug of tebipenem, a broad-spectrum carbapenem antibiotic. As a prodrug, it is converted in the body into its active form, tebipenem. Tebipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell death.

Q2: What are the key physicochemical properties of this compound to consider in experiments?

A2: this compound's hydrobromide salt form was developed to improve its stability and other drug product properties. While the prodrug has high solubility in simulated gastrointestinal fluids, it is susceptible to degradation at low (pH 1) and high (pH 9) pH, as well as under oxidative conditions. Understanding its solubility and stability profile is crucial for designing robust in vitro and in vivo experiments.

PropertyValue/InformationSource
Molecular Formula C₂₂H₃₁N₃O₆S₂·HBr
Molecular Weight 578.5 g/mol
Form Prodrug (pivoxil ester)
Active Moiety Tebipenem
Solubility High in simulated GI fluids
pH Stability Prone to degradation at pH 1 and pH 9
Oxidative Stability Sensitive to oxidative conditions

Q3: How is this compound metabolized and what are the implications for bioanalysis?

A3: this compound is a prodrug that is rapidly converted to its active form, tebipenem, by esterases in the intestinal wall and liver. This conversion can also occur ex vivo in biological samples after collection, which poses a significant challenge for bioanalysis. Uncontrolled ex vivo conversion can lead to an overestimation of the active metabolite (tebipenem) and an underestimation of the prodrug concentration. Therefore, it is critical to use appropriate stabilization techniques, such as the addition of esterase inhibitors and immediate cooling of samples, during sample collection and processing to ensure accurate quantification of both the prodrug and its active metabolite.

Troubleshooting Guides

In Vitro Assay Variability (e.g., MIC, Time-Kill Assays)

Q: My in vitro susceptibility testing results for tebipenem show high variability between experiments. What could be the cause and how can I mitigate it?

A: Variability in in vitro assays can stem from several factors related to the stability of tebipenem in the assay medium.

  • pH of the Medium: The stability of carbapenems, including tebipenem, is highly pH-dependent. Degradation is accelerated at both acidic and alkaline pH. Ensure the pH of your culture medium is consistently maintained within the optimal range for carbapenem stability (typically around pH 6.0-7.0).

  • Temperature: Like other β-lactam antibiotics, tebipenem is susceptible to thermal degradation. Incubate your assays at a precisely controlled and consistent temperature. Prepare stock solutions fresh and store them at the recommended temperature (e.g., -80°C) for no longer than validated.

  • Buffer Composition: Certain buffer components can catalyze the degradation of carbapenems. For example, phosphate (B84403) buffers have been shown to accelerate the degradation of some carbapenems compared to citrate (B86180) buffers. If you are observing significant degradation, consider evaluating alternative buffer systems.

  • Inoculum Effect: A high bacterial inoculum can sometimes lead to increased degradation of the antibiotic due to the production of β-lactamases by the bacteria. Ensure your inoculum size is standardized and consistent across all experiments.

Experimental Protocol: Assessing Tebipenem Stability in In Vitro Assay Medium

  • Prepare Tebipenem Solutions: Prepare stock solutions of tebipenem in a suitable solvent and dilute to the desired final concentration in your chosen in vitro assay medium (e.g., Mueller-Hinton Broth).

  • Incubation: Aliquot the tebipenem-containing medium into sterile tubes and incubate under the same conditions as your assay (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately quench any further degradation by adding a suitable stabilizing agent or by freezing at -80°C.

  • Quantification: Analyze the concentration of intact tebipenem at each time point using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of tebipenem versus time to determine its degradation kinetics under your specific assay conditions. This will help you understand the stability window for your experiments.

cluster_troubleshooting Troubleshooting In Vitro Variability Variability Variability pH pH Variability->pH Temperature Temperature Variability->Temperature Buffer Buffer Variability->Buffer Inoculum Inoculum Variability->Inoculum Degradation Degradation pH->Degradation Temperature->Degradation Buffer->Degradation Inoculum->Degradation Mitigation Mitigation Degradation->Mitigation Standardize_Protocols Standardize Protocols Mitigation->Standardize_Protocols Validate_Stability Validate Stability Mitigation->Validate_Stability

Caption: Key factors contributing to in vitro assay variability and mitigation strategies.

Analytical Method Variability (HPLC)

Q: I am experiencing issues with my HPLC analysis of this compound, such as peak tailing and inconsistent retention times. How can I troubleshoot this?

A: HPLC analysis of carbapenems can be challenging due to their chemical nature. Here are some common issues and solutions:

IssuePotential CauseTroubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - pH of the mobile phase is close to the pKa of the analyte.- Use a base-deactivated column or an end-capped column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Add a competing base (e.g., triethylamine) to the mobile phase.
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column if performance degrades.
Ghost Peaks - Contamination in the injector, column, or mobile phase.- Flush the injector and column with a strong solvent. - Use high-purity solvents and freshly prepared mobile phase.
Baseline Noise/Drift - Air bubbles in the system. - Contaminated detector cell. - Mobile phase not properly degassed.- Degas the mobile phase thoroughly. - Flush the detector cell. - Check for leaks in the system.

Experimental Protocol: Validated HPLC-DAD Method for Tebipenem Pivoxil Stability Studies

This method is adapted from a published stability-indicating assay.

  • Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: 50 mmol

Impact of pH on tebipenem pivoxil hydrobromide stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tebipenem (B1682724) pivoxil hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and antimicrobial activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of tebipenem pivoxil hydrobromide in solution?

Q2: How does pH affect the antimicrobial activity of tebipenem?

A2: The antibacterial activity of tebipenem, the active moiety of this compound, can be influenced by pH. For instance, the activity against Proteus mirabilis isolates has been observed to decrease at an acidic pH.[2] However, comprehensive data on the effect of pH on the Minimum Inhibitory Concentration (MIC) against other key pathogens like E. coli and K. pneumoniae is limited. Standard susceptibility testing is typically performed at a neutral pH.

Q3: What is the primary degradation pathway of this compound at different pH values?

A3: The primary degradation pathway for tebipenem, like other carbapenems, involves the hydrolysis of the β-lactam ring.[1] This process is catalyzed by both acidic and basic conditions, leading to the formation of inactive degradation products.

Q4: What should I do if I observe precipitate in my this compound solution?

A4: Tebipenem pivoxil is sparingly soluble in aqueous buffers.[1] If precipitation is observed, it may be due to solubility limits being exceeded, especially if the pH of the medium is not optimal. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:6 solution of DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.14 mg/mL.[1]

Troubleshooting Guides

Issue: Inconsistent results in antimicrobial susceptibility testing.
  • Possible Cause: pH of the culture medium may be inconsistent or suboptimal.

  • Troubleshooting Steps:

    • Verify and standardize the pH of the Mueller-Hinton broth or agar (B569324) used for MIC testing. Standard protocols typically require a pH between 7.2 and 7.4.

    • If testing the effect of pH, use buffered media to maintain a constant pH throughout the experiment.

    • Be aware that the activity of tebipenem against certain species, such as P. mirabilis, is known to be lower at acidic pH.[2]

Issue: Low recovery or rapid loss of this compound in aqueous solutions.
  • Possible Cause: Degradation due to non-optimal pH.

  • Troubleshooting Steps:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, store at low temperatures (2-8 °C) and at a near-neutral pH.

    • For quantitative analysis, ensure that the pH of the sample and the mobile phase in HPLC is controlled to prevent on-instrument degradation.

Data Presentation

Table 1: Stability of Tebipenem in Forced Degradation Studies

Stress ConditionReagent/ParameterTemperatureObservation
Acidic Hydrolysis0.2 N HCl303 KApproximately 40% degradation after 3 minutes.[1]
Basic Hydrolysis0.02 N NaOH298 KSignificant degradation.[1]
Acid Hydrolysis0.1 M HCl313 KDegradation observed.[3]
Basic Hydrolysis0.1 M NaOH313 KDegradation observed.[3]

Table 2: Antimicrobial Activity of Tebipenem Against Key Pathogens (at standard, near-neutral pH)

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.06≤0.06
Klebsiella pneumoniae≤0.060.12
Proteus mirabilis0.060.12

Note: Data compiled from a study where standard broth microdilution methods were used, which typically have a pH of 7.2-7.4.

Table 3: Effect of Acidic pH on Tebipenem MIC against P. mirabilis

StrainMIC at Standard pH (µg/mL)MIC at Acidic pH (µg/mL)Fold Change
P. mirabilis ATCC 141530.1218
P. mirabilis ATCC 430710.120.54

Adapted from a study that tested the effect of pH on antibacterial activity.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study using HPLC

This protocol outlines a method to assess the stability of this compound at different pH values.

1. Materials:

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare buffered solutions at the desired pH values.

3. Stability Experiment:

  • Dilute the stock solution with each buffered solution to a final concentration of, for example, 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately stop the degradation by neutralizing the pH (if applicable) and/or by diluting with the mobile phase and storing at a low temperature until analysis.

4. HPLC Analysis:

  • Mobile Phase: A mixture of 50 mmol L⁻¹ ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (68:30:2, v/v/v), adjusted to pH 3.5 with concentrated phosphoric acid.[3]

  • Flow Rate: 0.8 mL/min[3]

  • Detection Wavelength: 330 nm[3]

  • Injection Volume: 20 µL

  • Inject the samples and a standard solution of this compound.

  • Calculate the percentage of the drug remaining at each time point by comparing the peak area to the initial time point.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values

This protocol describes how to assess the antimicrobial activity of tebipenem at various pH levels.

1. Materials:

  • Tebipenem (active moiety)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli, K. pneumoniae)

  • Sterile 96-well microtiter plates

  • Buffers to adjust the pH of the CAMHB (e.g., phosphate buffers)

  • Bacterial inoculum standardized to 0.5 McFarland

2. Preparation:

  • Prepare CAMHB and adjust the pH to the desired levels (e.g., 5.5, 6.5, 7.4, 8.0) using sterile buffers.

  • Prepare a stock solution of tebipenem and perform serial two-fold dilutions in the pH-adjusted CAMHB in the microtiter plates.

3. Inoculation and Incubation:

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is the lowest concentration of tebipenem that completely inhibits visible growth of the organism.

  • Compare the MIC values obtained at different pH levels to determine the impact of pH on the antimicrobial activity.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (Tebipenem Pivoxil HBr) Incubate Incubate at Controlled Temperature Stock->Incubate Buffers Prepare Buffered Solutions (pH 2, 4, 7, 9) Buffers->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots HPLC HPLC Analysis Aliquots->HPLC Data Calculate % Remaining HPLC->Data

Caption: Workflow for pH-dependent stability testing of this compound.

Activity_pH_Relationship pH pH of Environment Stability Tebipenem Pivoxil HBr Stability pH->Stability influences Activity Tebipenem Antimicrobial Activity pH->Activity influences Stability->Activity impacts available active drug Degradation Degradation Products (Inactive) Stability->Degradation leads to

Caption: Relationship between pH, stability, and activity of this compound.

References

Technical Support Center: Refinement of Animal Models for Tebipenem Pivoxil Hydrobromide Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test the efficacy of tebipenem (B1682724) pivoxil hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is tebipenem pivoxil hydrobromide and what is its primary application in research?

A1: this compound is the hydrobromide salt of the pivoxil prodrug of tebipenem. Upon oral administration, it is rapidly absorbed and converted into its active form, tebipenem, by intestinal esterases. Tebipenem is a carbapenem (B1253116) antibiotic with broad-spectrum activity against many Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) Enterobacterales. In research, it is primarily investigated as an oral treatment for complicated urinary tract infections (cUTIs), acute pyelonephritis (AP), and infections caused by biothreat pathogens.

Q2: What are the most common animal models used for this compound efficacy testing?

A2: The most frequently cited animal models for evaluating the in vivo efficacy of this compound include murine models of:

  • Ascending urinary tract infection (UTI)[1]

  • Neutropenic thigh infection[1]

  • Pulmonary (lung) infection[1][2]

  • Sepsis[3]

  • Soft tissue infection

Q3: What is the bioavailability of tebipenem pivoxil in common laboratory animals?

A3: The bioavailability of tebipenem pivoxil varies among different animal species. In mice, rats, dogs, and monkeys, the reported bioavailability is 71.4%, 59.1%, 34.8%, and 44.9%, respectively.

Q4: How is this compound typically administered in animal models?

A4: this compound is administered orally, usually via gavage, to mimic the intended clinical route of administration in humans.[4] The dose and frequency can vary depending on the infection model and the pathogen being studied.

Q5: What are the expected outcomes in a murine model of B. anthracis infection treated with tebipenem?

A5: In a murine model of B. anthracis infection, untreated control animals typically succumb to the infection within 52 hours post-challenge. Treatment with tebipenem has been shown to significantly increase survival rates. For instance, when treatment was initiated 12 and 24 hours post-challenge, survival rates were 75% and 73%, respectively.

Troubleshooting Guides

Oral Gavage and Dosing

Q: We are observing high variability in our plasma drug concentrations after oral gavage. What could be the cause and how can we troubleshoot this?

A: High variability in plasma concentrations following oral gavage can stem from several factors. Here are some common causes and troubleshooting steps:

  • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea instead of the stomach, causing stress to the animal and affecting absorption.[5]

    • Solution: Ensure all personnel are thoroughly trained in proper mouse restraint and gavage techniques. The use of flexible catheters is preferred over rigid cannulae to minimize the risk of esophageal trauma.[5] The animal should be properly restrained to ensure the head, neck, and back are in a straight line.[6]

  • Fasting Status of Animals: The presence of food in the stomach can affect the absorption of orally administered drugs.

    • Solution: Standardize the fasting period for all animals before dosing. A typical fasting period is 4-6 hours. Ensure that the fasting duration is consistent across all experimental groups.

  • Formulation Issues: The drug suspension may not be homogenous, leading to inconsistent dosing.

    • Solution: Ensure the this compound formulation is uniformly suspended before each administration. Vortex the suspension thoroughly before drawing each dose.

Q: Some of our mice are showing signs of distress (e.g., coughing, respiratory difficulty) immediately after oral gavage. What should we do?

A: Immediate respiratory distress following gavage is a strong indication that the substance was inadvertently administered into the lungs.[5]

  • Immediate Action: The animal should be humanely euthanized to prevent further suffering.[5]

  • Preventative Measures: Review and refine the gavage technique with the research staff. Consider practicing on cadavers to improve technique. Ensure the correct length and gauge of the gavage needle for the size of the mice.

Infection Model Variability

Q: We are seeing inconsistent bacterial loads in the target organs (e.g., kidneys, lungs) of our control group animals. How can we improve the consistency of our infection model?

A: Variability in bacterial colonization is a common challenge in animal infection models.[2][7] Here are some factors to consider:

  • Inoculum Preparation and Administration:

    • Solution: Ensure the bacterial inoculum is in the correct growth phase (typically mid-logarithmic phase) and at a consistent concentration. Verify the inoculum concentration by plating serial dilutions. For UTI models, ensure complete bladder emptying before instilling the bacterial suspension. For lung infection models, the route of infection (intranasal, intratracheal, or aerosol) can significantly impact the distribution and consistency of the infection.

  • Animal-Specific Factors:

    • Solution: Use animals from a single supplier with a consistent age, sex, and genetic background.[8] House animals under standardized conditions (e.g., temperature, light-dark cycle, diet) to minimize physiological variability.

  • Immune Status:

    • Solution: If using an immunocompromised model (e.g., neutropenic), ensure the method of immunosuppression (e.g., cyclophosphamide (B585) administration) is consistent and results in the desired level of neutropenia in all animals. Verify neutrophil counts before infection.[9]

Q: Our survival studies show a wide range of time-to-death within the same group. How can we reduce this variability?

A: Variability in survival times can be influenced by the factors mentioned above affecting bacterial load. Additionally:

  • Infection Severity:

    • Solution: Optimize the bacterial inoculum to induce a consistent and lethal infection within a defined timeframe in the control group. A pilot study to determine the optimal lethal dose (e.g., LD80-100) is recommended.

  • Supportive Care:

    • Solution: Provide consistent supportive care to all animals, including access to food and water, and monitor for signs of distress. Dehydration can be a confounding factor, especially in animals with systemic infections.

Microbiological Endpoints

Q: We are having difficulty obtaining consistent colony-forming unit (CFU) counts from tissue homogenates. What are some potential issues?

A: Inaccurate or inconsistent CFU counts can arise from several steps in the process.

  • Tissue Homogenization:

    • Solution: Ensure the tissue is thoroughly homogenized to release all bacteria. Standardize the homogenization time and method (e.g., bead beating, mechanical homogenization).[1]

  • Serial Dilutions and Plating:

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. Plate multiple dilutions to ensure a countable number of colonies (typically 30-300 CFU per plate). Plate the homogenates on appropriate selective or non-selective agar (B569324) to accurately enumerate the target pathogen.

  • Low Bacterial Loads:

    • Solution: For tissues expected to have low bacterial counts, plating a larger volume of the undiluted homogenate may be necessary.[1]

Quantitative Data Summary

Table 1: In Vitro Activity of Tebipenem Against Select Biothreat Pathogens

PathogenMIC Range (µg/mL)
B. anthracis0.001 - 0.008
Y. pestis≤0.0005 - 0.03
B. mallei0.25 - 1
B. pseudomallei1 - 4

Table 2: In Vivo Efficacy of Tebipenem in a Murine Anthrax Model

Treatment GroupDosing Initiation (post-challenge)Survival Rate
Vehicle ControlN/A0%
Tebipenem12 hours75%
Tebipenem24 hours73%
Ciprofloxacin12 hours75%
Ciprofloxacin24 hours25%

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection (UTI)

This protocol is adapted from methodologies used to assess the efficacy of antibiotics against uropathogenic E. coli (UPEC).[1][10]

  • Animal Preparation: Use 6-8 week old female mice. Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Catheterization: Gently insert a sterile, lubricated catheter through the urethra into the bladder. Apply gentle pressure on the lower abdomen to expel any residual urine.

  • Inoculation: Instill 50 µL of a bacterial suspension (e.g., 10^8 CFU/mL of UPEC) directly into the bladder through the catheter.

  • Post-Inoculation: Remove the catheter and allow the mice to recover from anesthesia. Provide access to food and water ad libitum.

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), begin oral administration of this compound or vehicle control via gavage at the desired dosing regimen (e.g., every 8 hours).

  • Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the bladder and kidneys. Homogenize the tissues in sterile phosphate-buffered saline (PBS).

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates (e.g., MacConkey agar for E. coli). Incubate overnight at 37°C and enumerate the colony-forming units (CFU) per gram of tissue.

Neutropenic Murine Thigh Infection Model

This model is commonly used to evaluate the pharmacodynamics of antibiotics.[1][11]

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This depletes the circulating neutrophils, making the mice more susceptible to infection.[11]

  • Infection: On day 0, anesthetize the mice and inject 0.1 mL of a bacterial suspension (e.g., 10^6 CFU/mL of K. pneumoniae or E. coli) into the thigh muscle of one of the hind limbs.[11]

  • Treatment: Initiate treatment with oral this compound or vehicle control at a specified time post-infection (e.g., 2 hours). Dosing is typically performed at various intervals to assess time-dependent killing.[1]

  • Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically dissect the entire thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh muscle in a known volume of sterile PBS. Perform serial dilutions and plate on appropriate agar to determine the CFU per gram of tissue.

Visualizations

Experimental_Workflow_UTI_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis animal_prep Anesthetize Female Mice catheterization Transurethral Catheterization animal_prep->catheterization inoculation Instill Bacterial Suspension catheterization->inoculation treatment_start Initiate Oral Gavage (Tebipenem or Vehicle) inoculation->treatment_start e.g., 24h post-infection euthanasia Euthanize Mice treatment_start->euthanasia End of treatment tissue_harvest Harvest Bladder and Kidneys euthanasia->tissue_harvest homogenization Tissue Homogenization tissue_harvest->homogenization cfu_plating Serial Dilution and Plating (CFU) homogenization->cfu_plating

Caption: Workflow for Murine Ascending Urinary Tract Infection Model.

Experimental_Workflow_Thigh_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Injection of Bacteria into Thigh neutropenia->infection Day 0 treatment_start Initiate Oral Gavage (Tebipenem or Vehicle) infection->treatment_start e.g., 2h post-infection euthanasia Euthanize Mice (24h post-infection) treatment_start->euthanasia tissue_harvest Harvest Thigh Muscle euthanasia->tissue_harvest homogenization Tissue Homogenization tissue_harvest->homogenization cfu_plating Serial Dilution and Plating (CFU) homogenization->cfu_plating

Caption: Workflow for Neutropenic Murine Thigh Infection Model.

References

Technical Support Center: Strategies to Prevent On-Therapy Resistance Development to Tebipenem In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating strategies to prevent in vitro resistance development to tebipenem (B1682724). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My tebipenem MICs are increasing rapidly in my serial passage experiment. What are the potential mechanisms, and how can I mitigate this?

A1: A rapid increase in Minimum Inhibitory Concentration (MIC) during serial passage experiments suggests the selection of resistant mutants. For carbapenems like tebipenem, two primary mechanisms are often involved:

  • Efflux Pump Overexpression: Bacteria can upregulate efflux pumps, which actively transport tebipenem out of the cell, reducing its intracellular concentration.

  • Porin Mutations: Mutations in the genes encoding for outer membrane porins can decrease the influx of tebipenem into the bacterial cell.

Troubleshooting Strategies:

  • Combination Therapy: The most effective strategy to prevent or slow the development of resistance is combination therapy.

    • With a β-Lactamase Inhibitor: Combining tebipenem with a β-lactamase inhibitor like avibactam (B1665839) can be effective, especially if the bacterial strain produces carbapenemases.

    • With an Efflux Pump Inhibitor (EPI): The addition of an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN), can restore susceptibility to tebipenem by blocking the efflux pumps. While no specific studies on tebipenem with EPIs were found, this is a common strategy for other antibiotics.

  • Dose Optimization: In in vitro models that simulate pharmacokinetic/pharmacodynamic (PK/PD) parameters, such as the hollow-fiber infection model, optimizing the dosing regimen can help suppress the emergence of resistance.

Q2: I am not observing a synergistic effect in my checkerboard assay with tebipenem and another agent. What could be the issue?

A2: A lack of synergy in a checkerboard assay can be due to several factors:

  • Mechanism of Action: The two agents may not have complementary mechanisms of action.

  • Inappropriate Concentration Range: The tested concentration range for one or both agents might not be optimal for detecting synergy.

  • Experimental Error: Inaccurate pipetting, incorrect inoculum density, or contamination can all lead to unreliable results.

  • Intrinsic Resistance: The bacterial strain may possess intrinsic resistance mechanisms that are not overcome by the combination.

Troubleshooting Steps:

  • Verify Individual MICs: Re-determine the MIC of each agent individually to ensure accuracy.

  • Expand Concentration Range: Test a broader range of concentrations for both agents.

  • Check Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard.

  • Use a Different Partner Agent: Consider testing tebipenem with an agent that has a different mechanism of action.

Q3: How can I confirm the mechanism of resistance in the mutants I've selected?

A3: To elucidate the resistance mechanism in your selected mutants, you can perform the following:

  • Gene Sequencing: Sequence the genes for common porins (e.g., ompC, ompF in E. coli) and efflux pump regulators to identify mutations.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of efflux pump genes (e.g., acrA, acrB, tolC).

  • Efflux Pump Inhibition Assay: Determine the MIC of tebipenem in the presence and absence of an EPI. A significant decrease in MIC in the presence of the EPI suggests the involvement of efflux pumps.

Data Presentation

The following tables summarize quantitative data on the in vitro activity of tebipenem alone and in combination with other agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Tebipenem and Comparators against Enterobacterales

OrganismNumber of IsolatesTebipenem MIC₅₀ (mg/L)Tebipenem MIC₉₀ (mg/L)Meropenem MIC₅₀ (mg/L)Meropenem MIC₉₀ (mg/L)Imipenem MIC₅₀ (mg/L)Imipenem MIC₉₀ (mg/L)Ertapenem MIC₅₀ (mg/L)Ertapenem MIC₉₀ (mg/L)
E. coli2740.030.030.030.030.250.250.030.12
K. pneumoniae420.030.1250.030.060.250.50.060.25

Data extracted from a study on third-generation cephalosporin-resistant isolates.[1]

Table 2: Synergy of Tebipenem with Various Antimicrobial Agents against Enteric Bacteria

OrganismCombination AgentFractional Inhibitory Concentration (FIC) IndexInterpretation
S. flexneriLpxC inhibitor~0.6Additive/Partial Synergy
S. typhimuriumLpxC inhibitor~0.7Additive/Partial Synergy
E. coliLpxC inhibitor~0.8Additive/Partial Synergy
S. flexneriAzithromycin~0.6Additive/Partial Synergy
S. typhimuriumAzithromycin~0.7Additive/Partial Synergy
E. coliAzithromycin>1.0Indifference/Antagonism
S. flexneriCiprofloxacin~1.0Indifference
S. typhimuriumCiprofloxacin~0.8Additive/Partial Synergy
E. coliCiprofloxacin~0.7Additive/Partial Synergy

FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to 4 = Additive/Indifference; >4 = Antagonism.[2][3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of tebipenem in a suitable solvent (e.g., water).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of tebipenem in CAMHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of tebipenem that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Synergy Assay

  • Plate Setup:

    • Use a 96-well microtiter plate. Drug A (tebipenem) is serially diluted along the x-axis, and Drug B (combination agent) is serially diluted along the y-axis.

  • Drug Dilutions:

    • Dispense 50 µL of CAMHB into each well.

    • Add 50 µL of a 4x concentrated solution of Drug B to the top row and perform serial dilutions down the columns.

    • Add 50 µL of a 4x concentrated solution of Drug A to the first column and perform serial dilutions across the rows.

  • Inoculation:

    • Add 100 µL of a bacterial suspension (prepared as in the MIC protocol, but at 1 x 10⁶ CFU/mL) to each well.

  • Incubation and Reading:

    • Incubate and read the plate as described for the MIC protocol.

  • Data Analysis:

    • The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

Protocol 3: In Vitro Resistance Evolution (Serial Passage)

  • Initial MIC Determination: Determine the baseline MIC of tebipenem for the test organism.

  • Serial Passage:

    • Inoculate the test organism into tubes containing CAMHB with increasing concentrations of tebipenem (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

    • Incubate for 18-24 hours at 35 ± 2°C.

    • The next day, take an aliquot from the tube with the highest concentration of tebipenem that shows growth and use it to inoculate a new series of tubes with increasing tebipenem concentrations.

    • Repeat this process for a set number of days (e.g., 14-30 days).

  • MIC Monitoring:

    • Periodically (e.g., every 2-3 days), determine the MIC of the passaged population to monitor for changes in susceptibility.

  • Analysis:

    • Plot the MIC values over time to visualize the rate of resistance development. Compare the rate for tebipenem alone versus tebipenem in combination with another agent.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to tebipenem resistance.

Experimental_Workflow cluster_setup Initial Setup cluster_passage Serial Passage Experiment cluster_analysis Analysis cluster_outcome Outcome start Bacterial Isolate mic_initial Determine Baseline MIC start->mic_initial passage_alone Tebipenem Alone mic_initial->passage_alone passage_combo Tebipenem + Agent X mic_initial->passage_combo monitor_mic Monitor MIC Daily passage_alone->monitor_mic passage_combo->monitor_mic wgs Whole Genome Sequencing of Resistant Isolates monitor_mic->wgs outcome Compare rates of resistance development to identify preventive strategies. wgs->outcome

Caption: Workflow for in vitro resistance prevention studies.

CpxAR_Pathway cluster_membrane Bacterial Envelope cluster_cytoplasm Cytoplasm cluster_response Cellular Response cluster_resistance Resistance Outcome CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR phosphorylates Stress Envelope Stress (e.g., misfolded proteins) Stress->CpxA activates CpxR_P CpxR-P DNA DNA CpxR_P->DNA binds to promoter regions Efflux ↑ Efflux Pump Expression (e.g., acrD) DNA->Efflux Porin ↓ Porin Expression (e.g., ompF) DNA->Porin Folding ↑ Chaperones & Proteases DNA->Folding Resistance Increased Carbapenem (B1253116) Resistance Efflux->Resistance Porin->Resistance

Caption: CpxAR signaling pathway in antibiotic resistance.

PhoPQ_Pathway cluster_membrane Bacterial Envelope cluster_cytoplasm Cytoplasm cluster_response Cellular Response cluster_resistance Tolerance Outcome PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates Signal Low Mg²⁺ / Antimicrobial Peptides Signal->PhoQ activates PhoP_P PhoP-P DNA DNA PhoP_P->DNA binds to PhoP boxes LPS_mod ↑ LPS Modification (e.g., arnT expression) DNA->LPS_mod Repression ↓ Repression of Virulence Factors DNA->Repression Tolerance Increased Carbapenem Tolerance LPS_mod->Tolerance

Caption: PhoPQ signaling pathway in carbapenem tolerance.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Tebipenem Pivoxil Hydrobromide and Ertapenem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of the oral carbapenem (B1253116), tebipenem (B1682724) pivoxil hydrobromide, and the intravenous carbapenem, ertapenem (B1671056). The following sections detail their efficacy against key bacterial pathogens, supported by experimental data and methodologies.

Tebipenem pivoxil hydrobromide, a prodrug of tebipenem, is an orally bioavailable carbapenem with a broad spectrum of activity against a variety of clinically significant Gram-positive and Gram-negative pathogens.[1][2] Its efficacy has been particularly noted against multidrug-resistant (MDR) Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales.[3][4] This positions it as a potential oral alternative to intravenously administered carbapenems like ertapenem for treating serious infections, such as complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).[2][3][5]

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are key metrics for comparison.

A contemporary evaluation of tebipenem against Enterobacterales clinical isolates from urinary tract infections in US medical centers (2019–2020) demonstrated its potent activity.[1][6][7] The study found that the MIC90 of tebipenem against Enterobacterales was 0.06 μg/mL, comparable to meropenem (B701) (0.06 μg/mL) and slightly higher than ertapenem (0.03 μg/mL).[1][6][7]

Against specific pathogens, tebipenem and ertapenem showed equal potency against Escherichia coli and Klebsiella pneumoniae with MIC90 values ranging from 0.015 to 0.03 μg/mL.[1][6] However, ertapenem demonstrated an eight-fold lower MIC than tebipenem against Proteus mirabilis.[1][6] Notably, both carbapenems maintained their activity against ESBL-producing and MDR isolates.[1][6]

Another study assessing the in vitro activity of tebipenem against third-generation cephalosporin-resistant E. coli and K. pneumoniae from bloodstream infections also highlighted its potent efficacy.[8] In this study, tebipenem's activity was found to be 4- to 8-fold greater than that of ertapenem and imipenem, respectively, against E. coli.[8] Against K. pneumoniae isolates, tebipenem's activity was 2- to 4-fold greater than that of ertapenem and imipenem, respectively.[8]

The following table summarizes the comparative in vitro activities of tebipenem and ertapenem against various bacterial isolates as reported in recent studies.

Organism/GroupResistance PhenotypeTebipenem MIC90 (μg/mL)Ertapenem MIC90 (μg/mL)Reference
Enterobacterales All0.060.03[1][6][7]
Escherichia coliAll0.015 - 0.030.015 - 0.03[1][6]
Klebsiella pneumoniaeAll0.015 - 0.030.015 - 0.03[1][6]
Proteus mirabilisAll-8-fold lower than tebipenem[1][6]
3GC-Resistant E. coli ESBL/AmpC≤0.125-[8]
3GC-Resistant K. pneumoniae ESBL/AmpC≤0.1252-fold higher than tebipenem[8]

Experimental Protocols

The in vitro susceptibility data presented above were primarily generated using the Clinical and Laboratory Standards Institute (CLSI) approved broth microdilution methodology.[1][2][6][7][9]

Broth Microdilution Method for MIC Determination

This standard method involves the following key steps:

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) media to obtain pure colonies. A standardized inoculum is then prepared by suspending colonies in a saline or broth solution to match a 0.5 McFarland turbidity standard.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of the antimicrobial agents (tebipenem and ertapenem) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

For specific organisms, such as streptococci and Haemophilus spp., the testing medium is supplemented with lysed horse blood or specific growth media like Haemophilus Test Medium broth, respectively.[9]

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Suspend in saline/broth Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Dilution Serial Dilution of Tebipenem & Ertapenem Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Reading Read Results Incubation->Reading MIC Determine MIC Reading->MIC

Experimental Workflow for MIC Determination.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both tebipenem and ertapenem belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Carbapenems covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By disrupting peptidoglycan synthesis, carbapenems weaken the cell wall, leading to cell lysis and bacterial death. This bactericidal activity is a hallmark of this antibiotic class.[4]

Carbapenem_Mechanism_of_Action cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell Carbapenem Tebipenem / Ertapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to and Inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to

Mechanism of Action of Carbapenems.

References

The Dawn of Oral Carbapenem Therapy: A Comparative Analysis of Tebipenem Against Intravenous Carbapenems for Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where multidrug-resistant (MDR) pathogens pose a significant threat to global health, the development of novel antibiotics is paramount. Tebipenem (B1682724), administered as the oral prodrug tebipenem pivoxil hydrobromide, is emerging as a first-in-class orally available carbapenem (B1253116), potentially revolutionizing the treatment of infections caused by MDR Gram-negative bacteria. This guide provides a comprehensive comparative analysis of tebipenem and other key carbapenems—meropenem, imipenem, and ertapenem (B1671056)—against prevalent MDR pathogens, supported by experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Tebipenem demonstrates potent in vitro activity against a broad spectrum of MDR pathogens, particularly extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. Its clinical efficacy in treating complicated urinary tract infections (cUTIs) has been established as non-inferior to intravenous (IV) carbapenems like ertapenem and imipenem-cilastatin. The primary advantage of tebipenem lies in its oral bioavailability, offering a crucial option for step-down therapy and outpatient treatment, thereby reducing hospitalization duration and healthcare costs. While its activity against notoriously difficult-to-treat pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii is documented, it appears to be less potent compared to some IV carbapenems, highlighting the need for continued research and targeted therapeutic use.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of an antibiotic is a critical determinant of its potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data for tebipenem and comparator carbapenems against key MDR pathogens.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against MDR Enterobacterales

Organism/PhenotypeAntibioticMIC₅₀MIC₉₀
ESBL-producing E. coli Tebipenem0.030.25
Meropenem≤0.030.06
Imipenem0.250.5
Ertapenem≤0.0150.03
ESBL-producing K. pneumoniae Tebipenem0.030.25
Meropenem0.060.25
Imipenem0.251
Ertapenem0.030.12

Data compiled from multiple sources. MIC values can vary between studies.[1][2]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against P. aeruginosa and A. baumannii

OrganismAntibioticMIC₅₀MIC₉₀
P. aeruginosa Tebipenem464
Meropenem0.532
Imipenem2>32
Doripenem0.54
MDR A. baumannii Tebipenem-64
Meropenem32>64
Imipenem16>64
Doripenem1632

Clinical Efficacy and Safety Profile

Clinical trials have been pivotal in establishing the role of tebipenem in the treatment of cUTIs.

Table 3: Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

TrialComparisonPrimary EndpointClinical Cure Rate (Tebipenem)Clinical Cure Rate (Comparator)Key Safety Findings (Tebipenem)
ADAPT-PO Oral Tebipenem Pivoxil vs. IV ErtapenemOverall response (clinical cure + microbiological eradication) at Test of Cure (TOC)93.1%93.6%Well-tolerated; most common adverse events were mild diarrhea and headache.[5]
PIVOT-PO Oral Tebipenem Pivoxil HBr vs. IV Imipenem-CilastatinOverall response at TOC93.5%95.2%Safety profile consistent with other carbapenems; mild to moderate diarrhea and headache most common.[1][6]

While robust clinical data for tebipenem in other indications, such as respiratory tract infections in adults, is still emerging, its established efficacy in cUTIs marks a significant advancement.[7] The safety profile of tebipenem pivoxil has been consistently shown to be comparable to that of other carbapenems, with gastrointestinal disturbances being the most frequently reported adverse events.[1][5]

Mechanisms of Action and Resistance

Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Their broad spectrum of activity and stability against many β-lactamases make them potent therapeutic agents.

General Mechanism of Action of Carbapenems Carbapenem Carbapenem Antibiotic OMP Outer Membrane Porin (e.g., OprD) Carbapenem->OMP Entry into Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) OMP->PBP Binding CellWall Peptidoglycan Cell Wall PBP->CellWall Inhibition of Cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakened Cell Wall Leads to Key Carbapenem Resistance Mechanisms in MDR Pathogens cluster_pa Pseudomonas aeruginosa cluster_ab Acinetobacter baumannii OprD OprD Porin Loss/ Downregulation Efflux Efflux Pump Overexpression (e.g., MexAB-OprM) AmpC AmpC β-lactamase Hyperproduction OXA OXA-type Carbapenemases MBL Metallo-β-lactamases (MBLs) Porin_AB Porin Alterations Efflux_AB Efflux Pump Overexpression Carbapenem Carbapenem Activity Carbapenem->OprD Reduced Entry Carbapenem->Efflux Increased Expulsion Carbapenem->AmpC Hydrolysis Carbapenem->OXA Hydrolysis Carbapenem->MBL Hydrolysis Carbapenem->Porin_AB Reduced Entry Carbapenem->Efflux_AB Increased Expulsion Workflow for Broth Microdilution Susceptibility Testing start Start: Isolate Bacterial Colony inoculum Prepare Standardized Inoculum start->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate dilution->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read Read Plates for Visible Growth incubate->read end Determine MIC read->end

References

A Comparative Guide to Validated Analytical Methods for Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of tebipenem (B1682724) pivoxil hydrobromide, a prodrug of the carbapenem (B1253116) antibiotic tebipenem. The focus is on High-Performance Liquid Chromatography (HPLC) methods, with a comparative look at alternative techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, whether for routine quality control, stability studies, or pharmacokinetic analysis.

Executive Summary

The accurate and precise quantification of tebipenem pivoxil hydrobromide and its active metabolite, tebipenem, is crucial for ensuring the quality, safety, and efficacy of this important antibiotic. This guide details a validated stability-indicating HPLC-DAD method suitable for quality control and stability testing of the drug substance and product.[1] Furthermore, it presents UPLC-MS/MS and LC-MS/MS methods, which offer higher sensitivity and are predominantly used for the analysis of tebipenem in biological matrices for pharmacokinetic studies.[2][3][4][5][6][7] The performance of these methods is compared based on key validation parameters.

Method Comparison

The selection of an analytical method is contingent on the specific application. For the analysis of the bulk drug and pharmaceutical formulations, a stability-indicating HPLC method provides the necessary specificity to separate the active pharmaceutical ingredient (API) from its degradation products.[1] For bioanalytical applications requiring high sensitivity to quantify the active moiety in complex biological fluids, UPLC-MS/MS or LC-MS/MS methods are the preferred choice.[2][4][5]

Table 1: Comparison of Validated HPLC and UPLC-MS/MS Methods for this compound and Tebipenem Analysis
ParameterHPLC-DAD for Tebipenem Pivoxil[1]UPLC-MS/MS for Tebipenem[4]LC-MS/MS for Tebipenem[2]
Instrumentation HPLC with Diode Array DetectorUPLC with Tandem Mass SpectrometerLC with Tandem Mass Spectrometer
Matrix Drug Substance/ProductHuman PlasmaHuman Whole Blood
Linearity Range Not explicitly stated, but method validated0.1 - 20 µg/mL2.0 - 7,500 ng/mL
Correlation Coefficient (r²) Not explicitly stated>0.99≥ 0.9948
Limit of Detection (LOD) 1.0 µg/mL (for tebipenem pivoxil)Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) 3.0 µg/mL (for tebipenem pivoxil)0.1 µg/mL2 ng/mL (in whole blood)
Accuracy (% RE) Not explicitly statedwithin ± 8.56%within ± 5.9%
Precision (% CV/RSD) Not explicitly statedwithin 3.81%≤ 9.4%
Recovery Not applicable90.19 - 95.74%Not Reported

Experimental Protocols

Stability-Indicating HPLC-DAD Method for Tebipenem Pivoxil[1][2]

This method is designed to quantify tebipenem pivoxil in the presence of its degradation products, making it ideal for stability studies.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

    • Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm) or equivalent.[1]

    • Mobile Phase: A mixture of 50 mmol L⁻¹ Ammonium Acetate, Acetonitrile, and Triethylamine (68:30:2, v/v/v), with the pH adjusted to 3.5 using concentrated phosphoric acid.[1]

    • Flow Rate: 0.8 mL min⁻¹.[1]

    • Detection Wavelength: 330 nm.[1]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of tebipenem pivoxil reference standard in the mobile phase to achieve a concentration of 100 µg/mL.

    • Sample Solution: Dissolve the drug substance or crushed tablets in the mobile phase to a nominal concentration of 100 µg/mL.

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis: Subject the drug to acidic and basic conditions to induce degradation.[1]

    • Oxidative Degradation: Treat the drug with an oxidizing agent like 3% H₂O₂.[1]

    • Thermal Degradation: Expose the solid drug to dry heat and elevated humidity.[1]

    • Photolytic Degradation: Expose the solid drug to sunlight.[1]

UPLC-MS/MS Method for Tebipenem in Human Plasma[5][6]

This method is highly sensitive and selective for the quantification of tebipenem in human plasma, making it suitable for pharmacokinetic studies.

  • Chromatographic Conditions:

    • UPLC System: An ultra-performance liquid chromatography system.

    • Mass Spectrometer: A tandem mass spectrometer.

    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).[4]

    • Mobile Phase: A gradient program is typically employed.[4]

    • Run Time: Approximately 3.0 minutes.[4]

  • Sample Preparation:

    • A single-step protein precipitation method is used.[4]

    • Acetonitrile and 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM) are added to the plasma samples to precipitate proteins and stabilize the analyte.[4]

    • The supernatant is then injected into the UPLC-MS/MS system.

LC-MS/MS Method for Tebipenem in Human Whole Blood[3][8]

This method is utilized for determining tebipenem concentrations in whole blood, often for pharmacokinetic and bioequivalence studies.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation:

    • Isopropyl alcohol is added as a stabilizer during whole blood collection to prevent the conversion of tebipenem pivoxil to tebipenem.[2][7]

    • Protein precipitation is performed using acetonitrile.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a validated HPLC method for the analysis of this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation start Start: Method Development Objective prep_standard Prepare Standard Solutions (Tebipenem Pivoxil) start->prep_standard prep_sample Prepare Sample Solutions (Drug Substance/Product) start->prep_sample hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_standard->hplc_system prep_sample->hplc_system injection Inject Samples hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection DAD Detection (330 nm) chromatography->detection data_analysis Data Acquisition & Analysis detection->data_analysis specificity Specificity (Forced Degradation) end Validated HPLC Method specificity->end linearity Linearity linearity->end accuracy Accuracy accuracy->end precision Precision (Repeatability & Intermediate) precision->end lod_loq LOD & LOQ lod_loq->end robustness Robustness robustness->end data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice between HPLC-DAD and LC-MS/MS methods for the analysis of this compound is dictated by the analytical objective. The stability-indicating HPLC-DAD method is robust and reliable for quality control and stability assessment of the drug substance and its formulations. For bioanalytical applications requiring high sensitivity and selectivity for the active moiety, tebipenem, in biological matrices, UPLC-MS/MS or LC-MS/MS methods are superior.[2][4][5] This guide provides the necessary details to help researchers make an informed decision based on their specific analytical requirements.

References

A Comparative Analysis of the In Vitro Activity of Tebipenem Pivoxil Hydrobromide and Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial activity of tebipenem (B1682724), the active form of the oral prodrug tebipenem pivoxil hydrobromide, and the intravenous carbapenem (B1253116), meropenem (B701). This analysis is supported by experimental data from multiple studies, detailing the minimum inhibitory concentrations (MICs) and the methodologies used to determine them. Tebipenem is a broad-spectrum carbapenem antibiotic with the potential for oral treatment of infections caused by multidrug-resistant bacteria, while meropenem is a well-established intravenous carbapenem with potent activity against a wide variety of bacterial pathogens.[1] Understanding the comparative in vitro potency of these two agents is crucial for guiding clinical development and therapeutic use.

Comparative In Vitro Susceptibility Data

The in vitro activity of tebipenem and meropenem against various Gram-positive and Gram-negative organisms is summarized in the tables below. The data, presented as Minimum Inhibitory Concentration (MIC) values, demonstrate that tebipenem is a potent agent against many clinically relevant pathogens.

Gram-Positive Organisms
OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA)Tebipenem0.030.03
Meropenem-0.25
Staphylococcus epidermidis (MSSE)Tebipenem0.0150.015
Meropenem-0.25
Enterococcus faecalisTebipenem-1
Meropenem->1

Note: A dash (-) indicates that specific data was not available in the cited sources.

Overall, studies indicate that tebipenem's MIC values were generally 2- to 4-fold lower than those of meropenem against the tested Gram-positive isolates.[2] For methicillin-susceptible staphylococci, including MSSA and MSSE, tebipenem demonstrated potent activity.[1] Notably, tebipenem's in vitro activity was greater than that of meropenem when tested against Enterococcus faecalis.[1][2]

Gram-Negative Organisms
OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coliTebipenem0.030.03
Meropenem0.030.03
Klebsiella pneumoniaeTebipenem0.030.125
Meropenem0.030.06
Pseudomonas aeruginosaTebipenem->64
Meropenem-16

For E. coli, tebipenem and meropenem exhibited equivalent MIC₅₀ and MIC₉₀ values.[3] Against K. pneumoniae, tebipenem showed a slightly higher MIC₉₀ compared to meropenem.[3] Both tebipenem and meropenem demonstrated limited activity against Pseudomonas aeruginosa, with tebipenem having significantly higher MIC values.[4][5]

Experimental Protocols

The determination of in vitro susceptibility of tebipenem and meropenem was conducted following standardized laboratory procedures. The primary method used for determining the Minimum Inhibitory Concentration (MIC) values was the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][6][7]

  • Preparation of Materials :

    • Bacterial Isolates : Clinically significant Gram-positive and Gram-negative organisms were isolated from patient samples.

    • Antimicrobial Agents : Tebipenem and meropenem were prepared in appropriate solvents and diluted to a range of concentrations.

    • Growth Medium : Cation-adjusted Mueller-Hinton broth was used for the susceptibility testing of most aerobic bacteria.

  • Inoculum Preparation :

    • Bacterial colonies from a fresh agar (B569324) plate were suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Broth Microdilution Procedure :

    • The prepared antimicrobial dilutions were dispensed into 96-well microtiter plates.

    • Each well was then inoculated with the standardized bacterial suspension.

    • The plates were incubated at 35-37°C for 16-20 hours in ambient air.[2]

  • Interpretation of Results :

    • Following incubation, the plates were visually inspected for bacterial growth, indicated by turbidity.

    • The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.[2]

    • MIC₅₀ and MIC₉₀ values, the concentrations at which 50% and 90% of the isolates were inhibited, respectively, were then calculated.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolates Bacterial Isolate Culture Inoculum Standardized Inoculum (0.5 McFarland) Isolates->Inoculum Standardization Microdilution Inoculation of Microdilution Plates Inoculum->Microdilution Inoculation Antibiotics Serial Dilution of Tebipenem & Meropenem Antibiotics->Microdilution Dispensing Incubation Incubation (35-37°C, 16-20h) Microdilution->Incubation Growth Period Reading Visual Reading of Plates Incubation->Reading Observation MIC Determination of MIC Reading->MIC Lowest Inhibitory Conc. MIC_Stats Calculation of MIC50 & MIC90 MIC->MIC_Stats Statistical Analysis

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Carbapenem_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Catalyzes Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Inhibition Leads to Carbapenem Tebipenem / Meropenem Carbapenem->PBP Binds to & Inactivates

References

Oral Tebipenem Versus Intravenous Carbapenems: A Preclinical Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of oral tebipenem (B1682724) and intravenous (IV) carbapenems based on available preclinical data. The following sections detail the comparative in vitro activity, pharmacokinetic profiles, and in vivo efficacy in various animal models, supported by experimental data and detailed methodologies.

Tebipenem, through its orally available prodrug tebipenem pivoxil hydrobromide (TBP-PI-HBr), is emerging as a potential oral alternative to IV carbapenems for treating multidrug-resistant Gram-negative infections. Preclinical studies have demonstrated that the microbiological activity of tebipenem is comparable to that of IV carbapenems like meropenem (B701) and ertapenem (B1671056). This guide synthesizes the key findings from these preclinical models to offer a comprehensive comparative overview.

In Vitro Susceptibility

Tebipenem has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. Comparative minimum inhibitory concentration (MIC) data, a key measure of antibacterial potency, are summarized below.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Tebipenem and IV Carbapenems
OrganismTebipenemMeropenemImipenemErtapenemCeftriaxone
Escherichia coli1110.12>128
Klebsiella pneumoniae0.5140.25>128
Enterobacter aerogenes≤0.1250.252-32
Haemophilus influenzae0.250.51-16
Methicillin-sensitive Staphylococcus aureus (MSSA)≤0.1250.252-4
Methicillin-resistant Staphylococcus aureus (MRSA)1632128->128
Methicillin-sensitive Staphylococcus epidermidis (MSSE)0.511-16
Methicillin-resistant Staphylococcus epidermidis (MRSE)81664->128
Pyogenic streptococcus≤0.125≤0.1250.25-8

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of tebipenem has been characterized in several animal models. Following oral administration of tebipenem pivoxil, the prodrug is rapidly absorbed and converted to its active form, tebipenem.

Table 2: Pharmacokinetic Parameters of Tebipenem in Various Animal Models
Animal ModelBioavailability (%)Protein Binding (%)Key Distribution/Excretion Notes
Mouse71.490.4-98.3High concentration in the kidney; rapid elimination.
Rat59.178.5-90.036.9-42.7% of radioactivity excreted in urine and 58.3-62.2% in feces after oral administration.
Dog34.815.7-18.7-
Monkey44.935.3-39.3Absorbed tebipenem pivoxil is quickly transformed into tebipenem.

In Vivo Efficacy in Preclinical Infection Models

The in vivo efficacy of oral tebipenem pivoxil has been evaluated in various murine infection models, demonstrating its potential to treat systemic and localized infections.

Murine Sepsis Model

In a murine sepsis model, oral administration of tebipenem pivoxil tablets demonstrated a significant protective effect against lethal infections caused by various pathogens.

Table 3: Efficacy of Oral Tebipenem Pivoxil in Murine Sepsis Models
Challenging PathogenTebipenem Pivoxil Tablet (100 mg/kg) Protective EffectComparator
S. aureus ATCC 29213Better than tebipenem pivoxil granules (100 mg/kg)-
E. coli ATCC 25922Better than tebipenem pivoxil granules (100 mg/kg)-
P. aeruginosa ATCC 27853Better than tebipenem pivoxil granules (100 mg/kg)-
Clinical strain of P. aeruginosaBetter than tebipenem pivoxil granules (100 mg/kg)-
Murine Thigh and Lung Infection Models

Tebipenem pivoxil has shown dose-dependent efficacy in murine thigh and lung infection models, with activity comparable to IV comparators.

Table 4: Efficacy of Oral Tebipenem Pivoxil in Murine Thigh and Lung Infection Models
Infection ModelPathogenTebipenem Pivoxil DosingEfficacy OutcomeComparator(s)
Neutropenic ThighE. coli ATCC 2592210, 30, 100 mg/kg p.o. q24hDose-dependent reduction in bacterial burdenLevofloxacin
Neutropenic LungK. pneumoniae ATCC 4381630 mg/kg p.o. q24hReduction of lung burden to pretreatment levelsTigecycline (s.c.), Meropenem (i.v.)
Neutropenic LungK. pneumoniae ATCC 43816>10 mg/kg p.o. q8hReduction of bacterial burden to below pretreatment levelsTigecycline (s.c.), Meropenem (i.v.)
Hollow-Fiber In Vitro Infection Model

A hollow-fiber in vitro infection model was utilized to simulate human pharmacokinetic profiles and evaluate tebipenem as a potential oral step-down therapy following IV ertapenem for ESBL-producing E. coli. While ertapenem monotherapy generally showed a greater initial reduction in bacterial density, transitioning to oral tebipenem successfully suppressed bacterial regrowth.

Experimental Protocols

Minimum Inhibitory Concentration (MIC

In vitro synergy testing of tebipenem pivoxil hydrobromide with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of combination therapies to enhance antibacterial efficacy and combat resistance. This guide provides an objective comparison of the in vitro synergistic potential of tebipenem (B1682724) pivoxil hydrobromide, an oral carbapenem, with other commonly used antibiotics against key Gram-negative enteric pathogens. The data presented is based on published experimental findings and is intended to inform further research and development in the field of antibacterial drug discovery.

Quantitative Synergy Analysis

The interaction between tebipenem and other antibiotics was evaluated using the checkerboard method, with the Fractional Inhibitory Concentration (FIC) index calculated to determine the nature of the interaction. The FIC index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

The following table summarizes the average FIC index values for tebipenem in combination with various antibiotics against laboratory isolates of Shigella flexneri, Salmonella typhimurium, and Escherichia coli.[1] An FIC index of ≤ 0.5 indicates synergy, >0.5 to ≤1.0 indicates partial synergy, >1.0 to <4.0 indicates indifference, and ≥4.0 indicates antagonism.

Combination (Tebipenem +)S. flexneri (Average FIC Index)S. typhimurium (Average FIC Index)E. coli (Average FIC Index)Interaction Summary
PF-5081090 (LpxC inhibitor) Partial SynergyPartial SynergyPartial SynergyGenerally partial synergy against all tested organisms.
Azithromycin Partial SynergySynergy (~0.5)Indifference/AntagonismNotably synergistic against Salmonella, but indifferent or antagonistic against E. coli.[1]
Ciprofloxacin Indifference/Partial SynergyIndifference/Partial SynergyIndifference/Partial SynergyExhibited indifference or partial synergy across the tested strains.[1]
Ceftriaxone Indifference/Partial SynergyIndifference/Partial SynergyIndifference/Partial SynergyShowed indifference or partial synergy.[1]
Mecillinam Indifference/Partial SynergyIndifference/Partial SynergyIndifference/Partial SynergyResulted in indifference or partial synergy.[1]

Experimental Protocols

The in vitro synergy testing was conducted using the standard checkerboard titration method.[1] This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination.

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of tebipenem and the comparator antibiotics are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of tebipenem are added to the columns, and serial dilutions of the comparator antibiotic are added to the rows. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism is prepared and diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Tebipenem + FIC of Comparator Antibiotic Where:

    • FIC of Tebipenem = (MIC of Tebipenem in combination) / (MIC of Tebipenem alone)

    • FIC of Comparator Antibiotic = (MIC of Comparator Antibiotic in combination) / (MIC of Comparator Antibiotic alone)

Visualizing the Experimental Workflow and Synergy Interpretation

The following diagrams illustrate the experimental workflow for the checkerboard assay and the logical interpretation of the resulting FIC index values.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-well Plate (Checkerboard) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MICs (Visual Inspection) E->F G Calculate FIC Index F->G H Synergy? Additive? Antagonism? G->H Interpret Results FIC_Index_Interpretation cluster_outcomes Interaction Outcome Start FIC Index Value Synergy Synergy Start->Synergy ≤ 0.5 PartialSynergy Partial Synergy Start->PartialSynergy > 0.5 to ≤ 1.0 Indifference Indifference Start->Indifference > 1.0 to < 4.0 Antagonism Antagonism Start->Antagonism ≥ 4.0

References

Validation of tebipenem pivoxil hydrobromide efficacy in non-human primate models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of tebipenem (B1682724) pivoxil hydrobromide, a novel oral carbapenem (B1253116) antibiotic, with other relevant alternatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical evaluation in non-human primate (NHP) models. While direct efficacy studies of tebipenem pivoxil hydrobromide in NHPs are not currently available in published literature, this document synthesizes existing preclinical data from other animal models, in vitro comparative analyses, and outlines a general experimental protocol for future NHP studies.

Executive Summary

This compound is an oral carbapenem with demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1] Preclinical studies in murine models have shown its efficacy in treating complex infections.[2][3] Due to their close physiological and immunological similarity to humans, non-human primate models are a critical step in the translational pathway for new antimicrobial agents.[4] This guide provides the available data on tebipenem and a framework for its potential evaluation in NHP infection models.

In Vitro Comparative Efficacy

Tebipenem has demonstrated potent in vitro activity against various bacterial pathogens, often comparable or superior to other carbapenems. The following table summarizes the minimum inhibitory concentration (MIC) values for tebipenem and comparator agents against key bacterial species.

OrganismTebipenem (MIC90 in mg/L)Meropenem (B701) (MIC90 in mg/L)Ertapenem (MIC90 in mg/L)Imipenem (MIC90 in mg/L)
Escherichia coli0.03[5]0.06[6]0.03[6]0.25[5]
Klebsiella pneumoniae0.03[5]0.06[6]0.03[6]0.5[5]
Enterobacterales0.06[6]0.06[6]0.03[6]Not Reported
Gram-Positive Organisms0.06 - 0.25[7]Not ReportedNot ReportedNot Reported

Preclinical Efficacy in Murine Models

While NHP data is unavailable, studies in mouse models have provided valuable insights into the in vivo efficacy of this compound.

Acute Pyelonephritis Model: In a neutropenic murine model of acute pyelonephritis caused by Escherichia coli, oral administration of this compound resulted in a significant reduction in bacterial load in the kidneys.[2][8] The free-drug plasma area under the curve to MIC ratio (fAUC/MIC) was identified as the pharmacokinetic/pharmacodynamic (PK/PD) index most predictive of efficacy.[2] A 1-log10 CFU/g reduction from baseline was associated with an fAUC/MIC ratio of 54.1.[8]

Biothreat Pathogen Models: Tebipenem has also been evaluated against several biothreat pathogens in mouse models. In an aerosol challenge model with Bacillus anthracis, survival rates for groups treated with this compound were 75% and 73% when administered at 12 and 24 hours post-challenge, respectively.[9]

Pharmacokinetics in Non-Human Primates

A study on the pharmacokinetics of tebipenem pivoxil in cynomolgus monkeys revealed rapid absorption and conversion to the active form, tebipenem. The bioavailability in monkeys was reported to be 44.9%.[10] The serum protein binding of tebipenem in monkeys was found to be between 35.3% and 39.3%.[10]

Experimental Protocol: Efficacy Evaluation in a Non-Human Primate Sepsis Model

The following is a generalized protocol for assessing the efficacy of an antibiotic like this compound in a non-human primate model of bacterial sepsis. This protocol is based on established methodologies in the field.[4][11]

1. Animal Model:

  • Species: Rhesus macaques (Macaca mulatta) or cynomolgus macaques (Macaca fascicularis) are commonly used due to their physiological similarities to humans.[4]

  • Health Status: Animals should be healthy and free of underlying infections, confirmed by veterinary examination and laboratory testing.

2. Infection Induction:

  • Pathogen Selection: A clinically relevant, well-characterized bacterial strain should be used (e.g., a multidrug-resistant strain of Staphylococcus aureus or Escherichia coli).

  • Inoculation: A pre-determined dose of the pathogen is administered intravenously to induce bacteremia and symptoms of sepsis. The dose should be sufficient to cause a consistent and measurable infection but be sublethal with appropriate antibiotic intervention.

3. Treatment Regimen:

  • Test Article: this compound administered orally at various dose levels.

  • Comparator: An intravenous carbapenem (e.g., meropenem or ertapenem) as a positive control.

  • Control: A placebo group receiving a vehicle control.

  • Administration: Treatment is initiated at a defined time point after infection, based on the presentation of clinical signs (e.g., fever).

4. Efficacy Endpoints:

  • Primary Endpoint: Survival over a defined period (e.g., 28 days).

  • Secondary Endpoints:

    • Bacterial clearance from the bloodstream (measured by quantitative blood cultures).

    • Clinical signs of illness (e.g., body temperature, heart rate, respiratory rate, activity levels).

    • Biomarkers of inflammation and organ damage (e.g., C-reactive protein, procalcitonin, liver enzymes, creatinine).

5. Sample Collection and Analysis:

  • Blood samples are collected at regular intervals for pharmacokinetic analysis, bacterial culture, and measurement of biomarkers.

  • At the end of the study, tissues may be collected for histopathological examination.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of a non-human primate efficacy study for a novel antibiotic.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis Animal_Selection Animal Selection & Acclimatization Baseline_Health Baseline Health Assessment Animal_Selection->Baseline_Health Infection Infection Induction Baseline_Health->Infection Treatment Treatment Initiation (Tebipenem, Comparator, Placebo) Infection->Treatment Monitoring Clinical & Laboratory Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Survival, Bacterial Clearance) Monitoring->Endpoint_Analysis PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Endpoint_Analysis->PK_PD_Analysis Data_Interpretation Data Interpretation & Reporting PK_PD_Analysis->Data_Interpretation Carbapenem_Mechanism cluster_bacterium Bacterial Cell Tebipenem Tebipenem PBP Penicillin-Binding Proteins (PBPs) Tebipenem->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

References

The Rise of a New Carbapenem: Tebipenem Pivoxil Hydrobromide Demonstrates Potent Activity Against Fluoroquinolone-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of tebipenem (B1682724) pivoxil hydrobromide's efficacy against fluoroquinolone-resistant isolates. This guide provides a detailed analysis of its in vitro activity, supported by experimental data, offering a promising alternative in the face of growing antimicrobial resistance.

Tebipenem pivoxil hydrobromide, an oral carbapenem, has shown significant promise in combating multidrug-resistant Gram-negative bacteria, including strains resistant to fluoroquinolones.[1][2][3] This is largely due to its distinct mechanism of action, which circumvents the common resistance pathways that affect fluoroquinolones.

Unraveling the Mechanisms: A Tale of Two Targets

Tebipenem, the active form of this compound, functions by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), crucial enzymes in the construction of peptidoglycan, the primary component of the cell wall. This disruption leads to cell lysis and bacterial death.

Fluoroquinolones, on the other hand, target bacterial DNA replication by inhibiting two key enzymes: DNA gyrase and topoisomerase IV. Resistance to fluoroquinolones typically arises from mutations in the genes encoding these enzymes or through changes in the bacterial cell membrane that reduce drug accumulation, such as the overexpression of efflux pumps.

The fundamental difference in their molecular targets means that the mechanisms conferring resistance to fluoroquinolones do not affect the activity of tebipenem.

Head-to-Head: In Vitro Performance Against Resistant Strains

Recent studies have provided quantitative data underscoring tebipenem's potent activity against fluoroquinolone-resistant Enterobacterales. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies, demonstrating tebipenem's sustained efficacy where fluoroquinolones fail.

Table 1: Comparative Activity of Tebipenem and Levofloxacin against Fluoroquinolone-Resistant Enterobacterales

Organism/Resistance PhenotypeAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Levofloxacin and Sulfamethoxazole/Trimethoprim Co-resistant Enterobacterales (n=95)Tebipenem0.0160.25
Levofloxacin>8>8

Data sourced from a study on Enterobacterales from outpatient centers and nursing homes in the United States.[4]

Table 2: Tebipenem MIC Distribution against Ciprofloxacin-Resistant Escherichia coli and Klebsiella pneumoniae

OrganismResistance to CiprofloxacinTebipenem MIC Range (µg/mL)
E. coliYes0.015 - 0.25
K. pneumoniaeYes0.015 - 0.25

This table summarizes data from a study on bloodstream isolates, where the majority of ciprofloxacin-resistant strains were inhibited by low concentrations of tebipenem.[5]

Table 3: Activity of Tebipenem and Fluoroquinolones against a Ciprofloxacin-Resistant Strain of Bacillus anthracis

AntibioticMIC (µg/mL)
Tebipenem0.008
Ciprofloxacin4
Levofloxacin0.5

This data highlights tebipenem's potent activity against a ciprofloxacin-resistant biothreat pathogen.[6]

Experimental Protocols: Ensuring Accurate and Reproducible Data

The in vitro susceptibility data presented in this guide were generated using standardized methodologies recognized by leading international organizations.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The primary method for determining the MIC of tebipenem and comparator agents is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Steps in the Protocol:

  • Preparation of Antimicrobial Solutions: this compound and comparator fluoroquinolones are prepared in a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates, including fluoroquinolone-resistant strains, are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates, containing the serially diluted antibiotics and the bacterial inoculum, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

This standardized approach ensures that the generated data is reliable and comparable across different laboratories and studies.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and resistance, as well as the experimental workflow.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotics Prepare two-fold serial dilutions of tebipenem and fluoroquinolones inoculation Inoculate microtiter plates with bacterial suspension prep_antibiotics->inoculation prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubation->read_mic data_analysis Compare MICs of tebipenem and fluoroquinolones read_mic->data_analysis

Workflow for determining Minimum Inhibitory Concentrations.

mechanism_of_action Mechanisms of Action and Resistance cluster_tebipenem Tebipenem (Carbapenem) cluster_fluoroquinolone Fluoroquinolones tebipenem Tebipenem pbp Penicillin-Binding Proteins (PBPs) tebipenem->pbp binds to cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall inhibits lysis Cell Lysis cell_wall->lysis disruption leads to fluoroquinolone Fluoroquinolone gyrase DNA Gyrase fluoroquinolone->gyrase inhibits topoisomerase Topoisomerase IV fluoroquinolone->topoisomerase inhibits dna_replication DNA Replication gyrase->dna_replication topoisomerase->dna_replication resistance Resistance Mechanisms target_mutation Target Enzyme Mutations resistance->target_mutation e.g. efflux Efflux Pumps resistance->efflux e.g. target_mutation->fluoroquinolone prevents binding efflux->fluoroquinolone removes from cell

References

Comparative Analysis of Tebipenem Hydrolysis by Clinically Relevant β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolysis of tebipenem (B1682724), an oral carbapenem (B1253116) antibiotic, by a range of clinically significant β-lactamase enzymes. The stability of tebipenem against these enzymes is a critical determinant of its efficacy against multidrug-resistant bacteria. This report summarizes key quantitative data, details the experimental methodologies used for their determination, and provides a visual representation of the experimental workflow.

Executive Summary

Tebipenem demonstrates notable stability against hydrolysis by common extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, including TEM-1 and various CTX-M types.[1][2][3][4][5] This inherent resistance supports its clinical utility in treating infections caused by bacteria producing these enzymes.[1][3][5] However, like other carbapenems, tebipenem is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[1][2][3][4][5] The catalytic efficiency of these carbapenemases against tebipenem varies, with NDM-1 exhibiting particularly high activity.[2] This guide presents the kinetic parameters of these interactions to inform research and development efforts in the field of antibacterial therapeutics.

Quantitative Data: Kinetic Parameters of Tebipenem Hydrolysis

The following table summarizes the steady-state kinetic parameters for the hydrolysis of tebipenem by various β-lactamase enzymes. For enzymes where hydrolysis was not detected (HND) or the catalytic efficiency was negligible, specific values are not provided, indicating stability of the antibiotic.

β-Lactamase EnzymeClasskcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Stability Profile
TEM-1 AHNDHNDVery LowStable
AmpC CHNDHNDVery LowStable
CTX-M-14 AHNDHNDVery LowStable
CTX-M-15 AHNDHNDVery LowStable
KPC-2 A1.8 ± 0.1130 ± 101.4 x 10⁴Susceptible
KPC-3 A2.1 ± 0.1110 ± 101.9 x 10⁴Susceptible
OXA-48 D0.11 ± 0.004120 ± 109.2 x 10²Susceptible
NDM-1 B14 ± 17.2 ± 0.91.9 x 10⁶Highly Susceptible

Data sourced from Sun et al., 2022. HND: Hydrolysis Not Detected.

Experimental Protocols

The kinetic parameters presented in this guide were determined through spectrophotometric analysis of β-lactam hydrolysis. The general experimental workflow is outlined below.

Enzyme and Substrate Preparation:

Purified β-lactamase enzymes were used. Tebipenem and other carbapenem substrates were prepared as stock solutions in the appropriate buffer.

Kinetic Assays:

Enzyme kinetic parameters for the hydrolysis of tebipenem were determined under specific conditions for different enzyme classes:[2]

  • For TEM-1, CTX-M-14, and CTX-M-15: Assays were performed at 30°C in 50 mM sodium phosphate (B84403) buffer (pH 7.2 for TEM-1, pH 6.0 for CTX-M variants).[2]

  • For AmpC, KPC-2, and KPC-3: Assays were conducted at 28°C in 50 mM sodium phosphate buffer (pH 7.0).[2]

  • For OXA-48 and NDM-1: Conditions were consistent with those for other carbapenemases.

Data Analysis:

The initial rates of hydrolysis were measured by monitoring the change in absorbance at a wavelength specific to the hydrolyzed β-lactam ring. The Michaelis-Menten equation was fitted to the data to determine the kinetic constants, kcat (turnover number) and Km (Michaelis constant). The catalytic efficiency was calculated as the kcat/Km ratio.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental evaluation of tebipenem hydrolysis by β-lactamase enzymes.

experimental_workflow cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme Purified β-Lactamase Enzyme reaction_mixture Prepare Reaction Mixture (Enzyme + Tebipenem) enzyme->reaction_mixture tebipenem Tebipenem Stock Solution tebipenem->reaction_mixture spectrophotometer Monitor Absorbance Change Over Time reaction_mixture->spectrophotometer Incubate at Specific Temp & pH initial_rates Calculate Initial Hydrolysis Rates spectrophotometer->initial_rates michaelis_menten Fit Data to Michaelis-Menten Equation initial_rates->michaelis_menten kinetic_parameters Determine kcat, Km, and kcat/Km michaelis_menten->kinetic_parameters

Caption: Workflow for determining kinetic parameters of tebipenem hydrolysis.

References

Comparative Stability of Tebipenem Pivoxil Hydrobromide and Other Oral Beta-Lactams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, understanding the stability of an antibiotic is paramount to ensuring its efficacy and safety. This guide provides a comparative analysis of the stability of tebipenem (B1682724) pivoxil hydrobromide, a novel oral carbapenem (B1253116), against other commonly prescribed oral beta-lactams, including cephalosporins and penicillins. The comparison focuses on stability against enzymatic degradation by beta-lactamases and chemical stability under various stress conditions, supported by experimental data and detailed methodologies.

Enzymatic Stability: Resistance to Beta-Lactamase Hydrolysis

A critical factor in the effectiveness of beta-lactam antibiotics is their stability in the presence of beta-lactamases, enzymes produced by resistant bacteria that inactivate these drugs. Tebipenem, the active moiety of tebipenem pivoxil hydrobromide, has demonstrated high stability against many common beta-lactamases, a feature characteristic of the carbapenem class.

Like other carbapenems, tebipenem is resistant to hydrolysis by TEM-1, CTX-M, and AmpC β-lactamases.[1] However, it is susceptible to hydrolysis by carbapenemases such as KPC, OXA-48, and NDM-1 enzymes.[1][2] This stability profile is a significant advantage over many oral cephalosporins and penicillins, which are often susceptible to a broader range of beta-lactamases.

Table 1: Comparative Stability of Tebipenem and Other Beta-Lactams Against Clinically Relevant Beta-Lactamases

Antibiotic ClassRepresentative Drug(s)Stability Against TEM-1, CTX-M, AmpCStability Against Carbapenemases (KPC, OXA-48, NDM-1)
Oral Carbapenem TebipenemStable[1]Susceptible[1][2]
Oral Cephalosporins Cefdinir, CefpodoximeVariable; generally less stable than carbapenemsSusceptible
Oral Penicillins AmoxicillinGenerally susceptibleSusceptible

Note: The stability of cephalosporins and penicillins can be enhanced when co-administered with a beta-lactamase inhibitor.

Experimental Protocol: Determination of Beta-Lactamase Kinetic Parameters (kcat/Km)

The catalytic efficiency of a beta-lactamase against a specific antibiotic is determined by measuring the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The ratio kcat/Km represents the overall efficiency of the enzyme to hydrolyze the substrate. A lower kcat/Km value indicates greater stability of the antibiotic.

Workflow for Determining Beta-Lactamase Kinetic Parameters

G cluster_prep Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis enzyme_prep Purify Beta-Lactamase Enzyme mixing Mix Enzyme and Substrate in Cuvette enzyme_prep->mixing substrate_prep Prepare Antibiotic Stock Solutions substrate_prep->mixing buffer_prep Prepare Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) buffer_prep->mixing measurement Monitor Change in Absorbance Over Time at Specific Wavelength mixing->measurement initial_rates Calculate Initial Reaction Velocities measurement->initial_rates michaelis_menten Plot Initial Velocities vs. Substrate Concentration initial_rates->michaelis_menten fitting Fit Data to Michaelis-Menten Equation michaelis_menten->fitting parameters Determine kcat and Km fitting->parameters

Caption: Workflow for determining beta-lactamase kinetic parameters.

Detailed Steps:

  • Enzyme and Substrate Preparation:

    • Purify the beta-lactamase enzyme of interest.

    • Prepare stock solutions of the beta-lactam antibiotics to be tested in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Spectrophotometric Measurement:

    • Perform assays in a UV-Vis spectrophotometer at a constant temperature (e.g., 25°C).

    • Add a known concentration of the purified enzyme to a cuvette containing the assay buffer.

    • Initiate the reaction by adding a specific concentration of the beta-lactam substrate.

    • Continuously monitor the change in absorbance at a wavelength specific to the hydrolysis of the beta-lactam ring of the antibiotic.

  • Data Analysis:

    • Calculate the initial velocity (rate of hydrolysis) from the linear phase of the absorbance change over time.

    • Repeat the assay with a range of substrate concentrations.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.

    • The catalytic efficiency is then calculated as the ratio kcat/Km.

Chemical Stability: Resistance to Non-Enzymatic Degradation

The intrinsic chemical stability of a drug molecule is crucial for its shelf-life, formulation, and behavior in different physiological environments. Beta-lactams are generally susceptible to degradation by hydrolysis, particularly at non-neutral pH and elevated temperatures. The hydrobromide salt of tebipenem pivoxil was specifically designed to enhance the stability of the drug substance and product.[3]

Forced degradation studies on tebipenem and its prodrug, tebipenem pivoxil, have been conducted to understand their stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[4][5] These studies indicate that the primary degradation pathway involves the cleavage of the beta-lactam ring.[3]

Table 2: Comparative Chemical Stability of Oral Beta-Lactams under Stress Conditions

ConditionTebipenem PivoxilOral Cephalosporins (e.g., Cefpodoxime, Cefdinir)Oral Penicillins (e.g., Amoxicillin)
Acidic Hydrolysis Subject to degradation[5]Generally more stable than penicillins, but susceptibleSusceptible to degradation
Basic Hydrolysis Subject to degradation[5]Susceptible to degradationSusceptible to degradation
Oxidative Stress Subject to degradation[5]Susceptible to degradationSusceptible to degradation
Thermal Stress Degrades at elevated temperatures[5]Stability varies among different cephalosporinsGenerally unstable at elevated temperatures
Photolytic Stress Subject to degradation upon exposure to light[5]Susceptible to photodegradationSusceptible to photodegradation

Note: Direct comparative kinetic data for the degradation of this compound alongside other oral beta-lactams under identical conditions are limited in the public domain. The information presented is based on individual stability studies.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stable formulations and analytical methods.

Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis of Degradation drug_solution Prepare Drug Solution in Appropriate Solvent acid Acidic Hydrolysis (e.g., 0.1 M HCl) drug_solution->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) drug_solution->base oxidation Oxidation (e.g., 3% H2O2) drug_solution->oxidation thermal Thermal Stress (e.g., 60°C) drug_solution->thermal photo Photolytic Stress (e.g., UV light) drug_solution->photo sampling Sample at Various Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralize Acid/Base Stressed Samples sampling->neutralization If applicable hplc Analyze by Stability-Indicating HPLC Method sampling->hplc neutralization->hplc characterization Characterize Degradation Products (e.g., LC-MS) hplc->characterization

Caption: General workflow for a forced degradation study of an antibiotic.

Detailed Steps:

  • Preparation of Stock Solution: Dissolve the antibiotic in a suitable solvent to obtain a stock solution of known concentration.

  • Application of Stress Conditions:

    • Acidic and Basic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., room temperature or elevated).

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Expose the solid drug or its solution to high temperatures.

    • Photodegradation: Expose the drug solution to UV or fluorescent light.

  • Sample Analysis:

    • Withdraw samples at various time intervals.

    • For acid and base hydrolysis, neutralize the samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

    • Quantify the amount of remaining parent drug and the formed degradation products.

    • Characterize the major degradation products using techniques like LC-MS/MS to elucidate the degradation pathways.

Conclusion

This compound exhibits a favorable stability profile, particularly concerning its resistance to a wide range of common beta-lactamases, which is a hallmark of the carbapenem class and a significant advantage over many oral cephalosporins and penicillins. While susceptible to carbapenemases, its stability against ESBLs and AmpC enzymes makes it a promising oral option for treating infections caused by bacteria producing these enzymes.

The chemical stability of this compound has been investigated under forced degradation conditions, revealing its susceptibility to hydrolysis, oxidation, heat, and light. The development of the hydrobromide salt form was a strategic approach to improve its overall stability. Further direct comparative studies on the chemical degradation kinetics of this compound against other oral beta-lactams would provide a more complete understanding of its relative stability and inform optimal formulation and storage strategies. The experimental protocols provided in this guide offer a framework for conducting such comparative stability assessments.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Tebipenem pivoxil hydrobromide are critical for maintaining laboratory safety and environmental integrity. As a carbapenem (B1253116) antibiotic, improper disposal of this compound can contribute to the development of antibiotic-resistant bacteria and environmental contamination. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly, in accordance with general best practices for pharmaceutical waste.

Risk Profile and Handling Precautions

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Segregation and Waste Classification

Proper segregation of waste is the first and most critical step in the disposal process. Based on the available safety data and general guidelines for antibiotic disposal, this compound waste should be classified and handled as follows:

Waste StreamClassificationRecommended Container
Pure Compound (Unused/Expired) Hazardous Chemical WasteBlack RCRA hazardous waste container
Contaminated Labware (e.g., vials, plates, tips) Hazardous Chemical WasteBlack RCRA hazardous waste container
Aqueous Solutions (e.g., stock solutions, media) Hazardous Chemical WasteLabeled, leak-proof hazardous waste container
Contaminated PPE (e.g., gloves, disposable lab coats) Hazardous Chemical WasteBlack RCRA hazardous waste container

This classification is based on the precautionary principle for potent pharmaceutical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream determination.

Disposal Workflow

The following diagram outlines the recommended workflow for the proper disposal of this compound from the point of generation to final disposal.

cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management Generate_Waste Generation of this compound Waste Segregate Segregate at Point of Generation Generate_Waste->Segregate Immediate Action Containerize Containerize in Labeled, Approved Waste Containers Segregate->Containerize Proper Labeling Store Store in Designated Satellite Accumulation Area Containerize->Store Secure & Await Pickup Collect Collection by Trained EHS Personnel Store->Collect Scheduled Pickup Transport Transport to Central Accumulation Area Collect->Transport Safe Handling Dispose Final Disposal via High-Temperature Incineration Transport->Dispose Regulatory Compliance

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is essential for safety and compliance. The following steps provide a general guideline; however, it is imperative to follow your institution's specific protocols.

Pure Compound and Contaminated Solids:
  • Do not attempt to dispose of solid this compound down the drain or in the regular trash.

  • Carefully place all unused or expired pure compounds, along with any grossly contaminated items such as weighing boats or spill pads, directly into a designated black RCRA hazardous waste container.

  • Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.

Contaminated Labware:
  • All non-reusable labware that has come into contact with this compound, such as pipette tips, serological pipettes, culture plates, and vials, should be considered hazardous waste.

  • Collect these items in a designated, puncture-resistant hazardous waste container. For items with sharp edges, a specific sharps container for chemically contaminated sharps should be used.

  • Do not autoclave labware contaminated with carbapenem antibiotics as autoclaving may not fully degrade the antibiotic molecule.[2]

Aqueous Waste Solutions:
  • Aqueous solutions containing this compound, including stock solutions and experimental media, must be collected as hazardous chemical waste.[2]

  • Pour the waste into a dedicated, labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used.

  • Never pour antibiotic-containing solutions down the sink.[3] This practice contributes to the contamination of wastewater and the proliferation of antibiotic-resistant organisms.[4][5]

Decontamination of Reusable Labware:
  • For reusable glassware, a preliminary rinse with a suitable solvent (e.g., ethanol (B145695) or as recommended by your EHS department) can be performed to remove residual compound. This rinseate must be collected as hazardous waste.

  • Following the initial rinse, wash the glassware thoroughly with an appropriate laboratory detergent and water.

Final Disposal Method

The universally recommended and, in many jurisdictions, mandated method for the final disposal of pharmaceutical waste, including carbapenem antibiotics, is high-temperature incineration by a licensed hazardous waste management facility.[3][6] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Regulatory Framework

The disposal of pharmaceutical waste is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][6][7] Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[7] It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all federal, state, and local regulations. All personnel handling hazardous waste must receive appropriate training.[3]

By implementing these procedures, research facilities can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment while fostering a culture of safety and responsibility.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Tebipenem Pivoxil Hydrobromide, a novel oral carbapenem (B1253116) antibiotic. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.

This compound is under investigation for its efficacy against multidrug-resistant Gram-negative bacteria.[1][2] While comprehensive toxicological data is still being compiled, preliminary safety information indicates that the active component, Tebipenem Pivoxil, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Therefore, cautious handling and strict adherence to personal protective equipment (PPE) protocols are paramount.

Personal Protective Equipment (PPE) protocol

A multi-layered approach to PPE is required to minimize exposure risk. The following table summarizes the mandatory equipment for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Goggles with Side-ShieldsEN 166 (EU) or NIOSH (US) approvedProtects eyes from dust particles and splashes.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile recommended)Compliant with EN 374Prevents skin contact with the compound. Nitrile gloves offer good resistance to a range of chemicals.[3][5]
Body Protection Impervious, Low-Permeability Disposable GownSolid front, long sleeves, and tight-fitting cuffsProtects skin and personal clothing from contamination.[3]
Respiratory Protection Air-Purifying Respirator (APR)NIOSH-approved N95 or higherPrevents inhalation of airborne particles. The specific type should be determined by a workplace hazard assessment.[3][6][7]

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the required procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper fit Weigh/Handle Compound Weigh/Handle Compound Prepare Work Area->Weigh/Handle Compound In ventilated enclosure Perform Experiment Perform Experiment Weigh/Handle Compound->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Standard Operating Procedure for Handling this compound.
Experimental Protocols

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, all personnel must don the required PPE as specified in the table above. Ensure a proper fit for all equipment.

  • Prepare Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[3] The work surface should be covered with absorbent, disposable liners.

Handling:

  • Weighing and Transfer: Use dedicated, clean equipment for weighing and transferring the compound. Avoid generating dust. If dust is generated, pause work and allow the ventilation to clear the air.

  • Experimental Procedures: Conduct all experimental steps with care to prevent spills and splashes. Keep containers of the compound sealed when not in use.

Cleanup and Disposal:

  • Decontamination: Upon completion of work, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Waste Disposal: All contaminated materials, including gloves, gowns, absorbent liners, and excess compound, must be collected in a designated, sealed hazardous waste container.[4] The disposal of this waste must be carried out by a licensed hazardous material disposal company in accordance with all federal, state, and local regulations.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.

Emergency Spill Response

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

cluster_spill Spill Response Protocol Evacuate Area Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don appropriate PPE Don appropriate PPE Alert Supervisor->Don appropriate PPE If safe to do so Contain Spill Contain Spill Don appropriate PPE->Contain Spill Clean Spill Clean Spill Contain Spill->Clean Spill Use absorbent material Dispose of Cleanup Materials Dispose of Cleanup Materials Clean Spill->Dispose of Cleanup Materials Decontaminate Area Decontaminate Area Dispose of Cleanup Materials->Decontaminate Area

Caption: Emergency Spill Response Workflow.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area to authorized personnel only.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully cover the material with a damp paper towel to avoid generating dust. For a liquid spill, use an absorbent material to contain it.

  • Cleanup: Gently sweep the solid material into a designated hazardous waste container. For liquid spills, use absorbent pads to clean the area, working from the outside in.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, contributing to the advancement of critical antibiotic research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.